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Core Science & Biosynthesis

Foundational

synthesis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl (2R,5S)-5-(Benzyloxyamino)piperidine-2-carboxylate Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Ethyl (2R,5S)-5-(Benzyloxyamino)piperidine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Piperidine Intermediate

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most prevalent heterocycle in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure in drug design. Within this class, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate stands out as a high-value, chiral building block. Its primary significance lies in its role as a key intermediate for the synthesis of Avibactam, a novel non-β-lactam β-lactamase inhibitor.[][4][5] Avibactam restores the efficacy of β-lactam antibiotics against many resistant bacterial strains, making the efficient and stereocontrolled synthesis of its precursors a critical endeavor in pharmaceutical development.

This guide provides a comprehensive overview of a robust and scalable synthetic route to ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, starting from the chiral pool amino acid, L-glutamic acid. We will delve into the strategic considerations behind each transformation, provide detailed experimental protocols, and explain the causality underpinning the methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview: A Chiral Pool Approach

The synthesis of a molecule with two defined stereocenters, (2R) and (5S), necessitates a strategy that can control the absolute and relative stereochemistry. A chiral pool approach, which utilizes a readily available, enantiomerically pure starting material, is an efficient method to set the initial stereocenter. L-glutamic acid is an ideal starting point as it provides the carbon backbone and establishes the desired stereochemistry at the C2 position (which becomes the R-configuration in the final product after ring closure).[5][6]

The overall synthetic strategy involves a multi-step sequence designed to construct the piperidine ring and then introduce the second stereocenter with the correct configuration.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ring Formation & Functionalization cluster_2 Phase 3: Stereocontrol & Isolation L-Glutamic Acid L-Glutamic Acid N-Substituted Diester (IV) N-Substituted Diester (IV) L-Glutamic Acid->N-Substituted Diester (IV) N-Alkylation & Esterification Piperidone Intermediate (V) Piperidone Intermediate (V) N-Substituted Diester (IV)->Piperidone Intermediate (V) Intramolecular Condensation Benzyloxyimino Intermediate (VI) Benzyloxyimino Intermediate (VI) Piperidone Intermediate (V)->Benzyloxyimino Intermediate (VI) Condensation w/ BnONH2 Diastereomeric Mixture Diastereomeric Mixture Benzyloxyimino Intermediate (VI)->Diastereomeric Mixture Stereoselective Reduction Target Molecule (IIb) Target Molecule (IIb) Diastereomeric Mixture->Target Molecule (IIb) Chiral Resolution (Oxalate Salt)

Fig 1. High-level workflow for the synthesis of the target molecule.

The core transformations are:

  • Preparation of a Key Diester Precursor: L-glutamic acid is chemically modified to introduce an N-substituent suitable for cyclization and esterified to prepare for ring closure.

  • Intramolecular Cyclization: An intramolecular Dieckmann-type condensation of the diester forms the critical piperidone (ketopiperidine) ring system.[5]

  • Imine Formation: The ketone of the piperidone is condensed with benzyloxyamine to install the side chain that will become the benzyloxyamino group.[5]

  • Stereoselective Reduction & Resolution: The C=N double bond of the imine is reduced to establish the second chiral center at C5. As this reduction often yields a mixture of diastereomers, a chiral resolution step is employed to isolate the desired (2R,5S) isomer.[5]

Detailed Synthetic Pathway and Mechanistic Rationale

The following sections dissect each phase of the synthesis, grounding the protocol in established chemical principles. The methodology is primarily based on a process disclosed in patent literature, which outlines an effective route from L-glutamic acid.[5][6]

Phase 1: Synthesis of Diethyl N-(ethoxycarbonylmethyl)-L-glutamate (IV)

The journey begins by modifying L-glutamic acid to create a substrate primed for intramolecular condensation. This involves an N-alkylation reaction followed by esterification of all three carboxylic acid functions.

  • N-Alkylation: L-glutamic acid is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions. The amino group of glutamic acid acts as a nucleophile, displacing the halide to form N-(ethoxycarbonylmethyl)-L-glutamic acid (III). This step appends the second ester-containing arm required for the subsequent cyclization.

  • Esterification: The two carboxylic acid groups of the glutamic acid backbone and the newly added acetic acid moiety are converted to ethyl esters. A common method is Fischer esterification using excess ethanol and a strong acid catalyst (e.g., H₂SO₄) or by using thionyl chloride in ethanol, which generates HCl in situ and provides high yields.[5][7]

Causality: The choice of an N-(ethoxycarbonylmethyl) group is strategic. It provides the necessary carbon chain and terminal ester for the Dieckmann condensation, a reliable method for forming five- and six-membered rings. Esterifying all acid groups prevents unwanted side reactions and ensures the substrate is soluble in organic solvents suitable for the next step.

Phase 2: Ring Formation and Functionalization

This phase constitutes the core of the synthesis, where the heterocyclic ring is constructed and functionalized.

Fig 2. Core chemical transformations in the synthesis pathway.

Step 2a: Intramolecular Condensation to Ethyl piperidine-5-one-2S-carboxylate (V) The N-substituted tri-ester (IV) is treated with a strong base, such as sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF).[5] The base deprotonates the α-carbon of the N-acetic acid ester, generating an enolate. This enolate then attacks the γ-carboxylate of the glutamate backbone in an intramolecular nucleophilic acyl substitution, forming a six-membered β-keto ester ring. Subsequent acidic workup and heating cause hydrolysis and decarboxylation, removing the ester group at the C4 position. A final esterification step with ethanol and thionyl chloride yields the desired ethyl piperidine-5-one-2S-carboxylate (V).[5]

Step 2b: Condensation with Benzyloxyamine The keto-piperidine (V) is then reacted with benzyloxyamine hydrochloride in the presence of a mild organic base (e.g., pyridine or triethylamine). The base neutralizes the hydrochloride salt, liberating free benzyloxyamine, which readily condenses with the ketone at C5 to form the corresponding 5-[(benzyloxy)imino] intermediate (VI).[5] This reaction is typically driven to completion by removing the water formed during the reaction.

Phase 3: Stereoselective Reduction and Chiral Resolution

This final phase is arguably the most critical, as it establishes the second stereocenter and isolates the pure, desired diastereomer.

Step 3a: Reduction of the Imine The C=N bond of the benzyloxyimino intermediate (VI) is reduced to a single bond. This hydrogenation introduces a new chiral center at the C5 position. The choice of reducing agent and conditions influences the diastereoselectivity of this step. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C). The approach of the hydride reagent to the imine carbon is sterically directed by the existing stereocenter at C2, leading to a preferential formation of one diastereomer over the other, though rarely with perfect selectivity.

Step 3b: Chiral Resolution The resulting mixture of (2R,5S) and (2R,5R) diastereomers must be separated. A highly effective method is diastereomeric salt formation. By adding oxalic acid to the solution of the free base in a suitable solvent system (e.g., ethyl acetate/methanol), the diastereomers form distinct oxalate salts with different solubilities.[5][8] The less soluble salt, corresponding to the desired ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate (IIb), preferentially crystallizes out of solution. This solid can be isolated by filtration, yielding the product with high diastereomeric and enantiomeric purity.[5] The free base can be recovered by neutralizing the oxalate salt if required.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes based on disclosed methodologies.[5]

StepKey TransformationStarting MaterialKey ReagentsSolventTypical YieldPurity (Chiral HPLC)
1N-Alkylation & EsterificationL-Glutamic AcidEthyl Chloroacetate, Na₂CO₃; EtOH, SOCl₂Water; EthanolHigh (Often >90%)N/A
2Cyclization & Re-esterificationCompound IVNaOEt; H₃O⁺, Δ; EtOH, SOCl₂THF; EthanolGoodN/A
3Imine FormationCompound VBenzyloxyamine·HCl, PyridineTolueneGood (Typically >80%)N/A
4Reduction & ResolutionCompound VINaBH₄; Oxalic AcidMethanol; EtOAc/MeOH65.4% (overall from L-glutamic acid)>99.5%

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory scale and equipment. Standard safety precautions for handling all chemicals are mandatory.

Protocol 1: Synthesis of Ethyl piperidine-5-one-2S-carboxylate (V)
  • Preparation of Diethyl N-ethoxycarbonylmethyl-L-glutamate (IV):

    • To a solution of L-glutamic acid (1.0 eq) and sodium carbonate (2.5 eq) in water, add ethyl chloroacetate (1.2 eq). Heat the mixture at 60-70°C for 8-12 hours. Cool and acidify with HCl to precipitate the N-substituted acid (III).

    • Suspend the crude product (III) in ethanol (10-15 vol). Cool to 0°C and add thionyl chloride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude tri-ester (IV), which can be used in the next step without further purification.

  • Intramolecular Condensation and Purification:

    • To a flask containing anhydrous THF, add sodium ethoxide (1.1 eq) and cool to 0°C.

    • Add a solution of the crude tri-ester (IV) in THF dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.

    • Quench the reaction with aqueous acid and perform an extraction with ethyl acetate.

    • The combined organic layers are concentrated, and the residue is treated with aqueous HCl and heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • After cooling, the aqueous layer is concentrated. The residue is suspended in ethanol, and thionyl chloride (1.5 eq) is added at 0°C. The mixture is refluxed for 5 hours.

    • The solvent is removed under vacuum, and the crude product (V) is purified by column chromatography or distillation.

Protocol 2: Synthesis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate Oxalate (IIb)
  • Imine Formation (VI):

    • Dissolve ethyl piperidine-5-one-2S-carboxylate (V) (1.0 eq) in toluene.

    • Add benzyloxyamine hydrochloride (1.1 eq) followed by pyridine (1.2 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water for 3-5 hours, or until TLC indicates completion.

    • Cool the reaction, wash with water and brine, and concentrate the organic layer to yield the crude imine (VI).

  • Reduction and Chiral Resolution:

    • Dissolve the crude imine (VI) in methanol and cool to 0°C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10°C. Stir for 1-2 hours.

    • Quench the reaction carefully with water and concentrate the mixture to remove methanol.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers contain the diastereomeric mixture of the free base.

    • Concentrate the ethyl acetate solution and re-dissolve the residue in a mixed solvent of ethyl acetate and methanol (e.g., 2:1 v/v).

    • Add a solution of oxalic acid (1.0 eq) in methanol dropwise. Stir the mixture, allowing the oxalate salt to crystallize.

    • Age the slurry at a cool temperature (e.g., 0-5°C) for several hours to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate (IIb) with high chiral purity.[5]

Conclusion

The from L-glutamic acid is a prime example of strategic chemical synthesis, leveraging a chiral pool starting material to achieve a complex molecular architecture. The key steps—intramolecular condensation to form the piperidine ring, condensation with benzyloxyamine, and a diastereoselective reduction followed by chiral resolution—provide a reliable and scalable pathway to this valuable pharmaceutical intermediate. The insights and protocols detailed in this guide offer a robust framework for researchers engaged in the synthesis of chiral piperidines and the development of novel therapeutics.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Zhang, P. et al. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. Available at: [Link]

  • Yoshikai, N. Rewiring amino acids to piperidines. Tohoku University. Available at: [Link]

  • Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. PubChem. Available at: [Link]

  • Rewiring amino acids to piperidines | Request PDF. ResearchGate. Available at: [Link]

  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. Google Patents.
  • ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE. gsrs. Available at: [Link]

  • (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. PharmaCompass.com. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • (2S,5R)-ethyl 5-(benzyloxyaMino)piperidine-2-carboxylate. NextSDS. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. Available at: [Link]

  • (2s,5r)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. Chempharmatech. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available at: [Link]

  • Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Control of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Executive Summary Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor (BLI) that restores the efficacy of cephalosporins against multidrug-resistant Gram-negative pathogens. The pharmacological activity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor (BLI) that restores the efficacy of cephalosporins against multidrug-resistant Gram-negative pathogens. The pharmacological activity of avibactam is strictly dependent on its stereochemistry; it must covalently acylate the active-site serine of β-lactamases, a mechanism that requires the precise spatial orientation of its diazabicyclo[3.2.1]octane core[1].

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (CAS 2306254-34-0) is the undesired enantiomer of the critical (2S,5R) intermediate used in avibactam synthesis[2][3]. Designated in the pharmaceutical industry as Avibactam Impurity 1 , its presence directly compromises the enantiomeric purity of the final Active Pharmaceutical Ingredient (API)[4]. This technical guide details the physicochemical properties, mechanistic origins, and self-validating analytical protocols required to control this critical chiral impurity.

Structural Identity and Physicochemical Profiling

Because the (2R,5S) isomer is the exact enantiomer of the active (2S,5R) intermediate, their scalar physicochemical properties (e.g., molecular weight, solubility, lipophilicity) are identical in an achiral environment[5][6]. However, their vectorial properties—specifically optical rotation and retention on chiral stationary phases—are strictly divergent.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, which dictate its behavior during liquid-liquid extraction and chromatographic separation, as documented by [5].

ParameterValueMechanistic Implication
Molecular Weight 278.35 g/mol Standard mass for LC-MS/MS parent ion tracking ( [M+H]+=279.35 ).
Molecular Formula C₁₅H₂₂N₂O₃Contains a basic piperidine ring and a benzyloxyamino group.
LogP (XLogP3) 1.8Moderate lipophilicity; highly soluble in standard organic extraction solvents (e.g., EtOAc, DCM).
Topological Polar Surface Area 59.6 ŲIndicates moderate polarity, allowing for effective normal-phase chromatography.
H-Bond Donors / Acceptors 2 / 4Critical for transient hydrogen-bond formation with polysaccharide-based chiral stationary phases.
Stereochemistry (2R, 5S)Enantiomeric to the required (2S, 5R) configuration. Leads to an inactive API.

Note: To improve solid-state stability and crystallinity during bulk manufacturing, this intermediate is frequently isolated as an oxalate salt (CAS 2413365-40-7)[3][4].

Mechanistic Origins in Avibactam Synthesis

The industrial synthesis of avibactam often begins with the hydrogenation of ethyl 5-hydroxypicolinate to form a racemic piperidine intermediate[1][7]. To establish the correct stereocenters, a highly selective lipase-catalyzed enzymatic resolution is employed[1][7].

The (2R,5S) impurity arises through two primary mechanisms:

  • Resolution Leakage: Incomplete enantioselectivity during the lipase-catalyzed step allows a fraction of the incorrect stereoisomer to proceed through the synthesis[8].

  • Chiral Inversion: Undesired SN​2 inversion side-reactions during the subsequent nucleophilic substitution (where the hydroxyl group is replaced by the benzyloxyamino moiety) can flip the (2S,5R) configuration into the (2R,5S) configuration.

If not purged, the (2R,5S) intermediate undergoes phosgenation and sulfation to form the (2R,5S) enantiomer of avibactam. This enantiomer is sterically incompatible with the binding pocket of Ambler Class A and C β-lactamases, resulting in a total loss of efficacy[1].

SynthesisPathway Start Ethyl 5-hydroxypicolinate (Achiral Starting Material) Racemic Racemic Piperidine Intermediate Start->Racemic Hydrogenation Resolution Lipase-Catalyzed Chiral Resolution Racemic->Resolution Desired Ethyl (2S,5R)-Isomer (Desired Intermediate) Resolution->Desired High Enantioselectivity Impurity Ethyl (2R,5S)-Isomer (Avibactam Impurity 1) Resolution->Impurity Resolution Leakage / Inversion API Avibactam (Active API) Desired->API Multi-step Synthesis Inactive Inactive Enantiomer (Efficacy Loss) Impurity->Inactive Parallel Synthesis

Diagram 1: Divergence of the (2R,5S) impurity during the enzymatic resolution phase of avibactam synthesis.

Analytical Control: Self-Validating Chiral HPLC Protocol

To ensure the enantiomeric excess (ee) of the intermediate meets stringent regulatory thresholds (typically <0.10% w/w for Impurity 1), a robust Chiral High-Performance Liquid Chromatography (HPLC) method is required[8].

Causality of Experimental Choices
  • Stationary Phase: An immobilized amylose/cellulose-based chiral column (e.g., Chiralpak IC) is selected because its chiral grooves selectively interact with the spatial arrangement of the benzyloxyamino and ethyl carboxylate groups.

  • Mobile Phase Additive (Diethylamine): The piperidine nitrogen is highly basic ( pKa≈9 ). Without an additive, it will undergo secondary ion-exchange interactions with acidic residual silanols on the silica support, causing severe peak tailing. Diethylamine (DEA) is added to competitively mask these silanol sites, ensuring sharp, symmetrical peaks for accurate integration.

  • Self-Validating System Suitability Test (SST): Chiral columns are highly sensitive to moisture and temperature. The protocol mandates the injection of a racemic standard prior to any sample analysis. If the resolution factor ( Rs​ ) between the (2S,5R) and (2R,5S) peaks falls below 2.0, the system automatically fails, preventing the reporting of false-negative impurity levels.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a mobile phase consisting of Hexane / Ethanol / Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas ultrasonically for 15 minutes.

  • Standard Preparation (SST): Dissolve 10 mg of a racemic mixture of ethyl 5-(benzyloxyamino)piperidine-2-carboxylate in 10 mL of Ethanol to yield a 1.0 mg/mL solution.

  • Sample Preparation: Dissolve the synthesized (2S,5R) intermediate batch in Ethanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm (targeting the π→π∗ transition of the benzyloxy aromatic ring).

  • System Validation: Inject 10 µL of the SST standard. Calculate the resolution ( Rs​ ) using the formula: Rs​=W1​+W2​2(tR2​−tR1​)​ .

  • Execution: If Rs​≥2.0 , proceed to inject the sample blank, followed by the sample preparations. Quantify the (2R,5S) peak using area normalization against the main (2S,5R) peak.

HPLCWorkflow Prep Sample & Standard Prep (1.0 mg/mL in EtOH) SST System Suitability Test (Inject Racemic Mixture) Prep->SST Decision Is Resolution (Rs) ≥ 2.0? SST->Decision Adjust Adjust Mobile Phase (Modify DEA/EtOH ratio) Decision->Adjust No Analyze Sample Analysis (UV Detection @ 215 nm) Decision->Analyze Yes Adjust->SST Report Quantify (2R,5S) Impurity (Limit < 0.10%) Analyze->Report

Diagram 2: Self-validating analytical workflow for the chiral chromatographic control of Avibactam Impurity 1.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 141471076, (2S,5S)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate" PubChem, [Link]

  • SynZeal. "Avibactam Impurity 1 | 2306254-34-0" SynZeal Research, [Link]

  • Ehmann, D. E., et al. "Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate." ResearchGate, [Link]

  • Wang, Y., et al. "The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor." ResearchGate, [Link]

Sources

Foundational

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate: Chemical Synthon and the Diazabicyclooctane Mechanism of Action

Executive Summary The escalating crisis of antimicrobial resistance, driven largely by the proliferation of serine β-lactamases (Ambler classes A, C, and D), has necessitated the development of novel, non-β-lactam inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance, driven largely by the proliferation of serine β-lactamases (Ambler classes A, C, and D), has necessitated the development of novel, non-β-lactam inhibitors. Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly functionalized, chiral piperidine derivative that serves as a critical synthetic precursor in this domain[1].

While its enantiomer, the (2S,5R) isomer, is the direct precursor to the blockbuster drug avibactam, the (2R,5S) stereoisomer is instrumental in synthesizing enantiomeric 1,6-diazabicyclo[3.2.1]octane (DBO) scaffolds. These enantiomeric probes are essential for rigorous Structure-Activity Relationship (SAR) profiling, allowing drug development professionals to map the stereospecific constraints of the β-lactamase active site. This whitepaper details the chemical mechanism by which this piperidine intermediate is converted into the active DBO pharmacophore, and provides an in-depth analysis of the unique reversible covalent mechanism of action that defines the DBO class[2][3].

Chemical Mechanism: Synthesis of the DBO Scaffold

The "mechanism of action" of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate in a synthetic context lies in its precise stereochemical arrangement, which pre-organizes the molecule for an intramolecular cyclization. The spatial orientation of the C2 carboxylate and the C5 benzyloxyamino group must be strictly cis to permit the formation of the highly strained[3.2.1] bicyclic system[1].

Intramolecular Urea Formation

The foundational step in converting the piperidine intermediate into a DBO inhibitor is the formation of the cyclic urea core. The secondary amine at the N1 position of the piperidine ring and the benzyloxy-protected nitrogen at the C5 position are bridged using a phosgene equivalent (e.g., triphosgene or diphosgene). This electrophilic carbon insertion creates the 1,6-diazabicyclo[3.2.1]octane scaffold.

Deprotection and Sulfation

To generate the active pharmacophore, the benzyl protecting group is removed via palladium-catalyzed hydrogenolysis, exposing a free N-hydroxyl group. This group is subsequently sulfated using a sulfur trioxide complex (e.g., SO₃·pyridine). The resulting sulfate ester is biologically critical; it acts as a bioisostere for the C3/C4 carboxylate found in traditional β-lactam antibiotics, anchoring the inhibitor within the enzyme's active site[4][5].

G A Piperidine Intermediate (2R,5S) B Urea Cyclization (Phosgenation) A->B Triphosgene C DBO Scaffold Formation B->C Intramolecular Bridge D Debenzylation (H2, Pd/C) C->D -Benzyl Group E Sulfation (SO3-Complex) D->E +Sulfate Group F Active DBO Pharmacophore E->F Final Inhibitor

Caption: Chemical synthesis workflow from the chiral piperidine intermediate to the active DBO pharmacophore.

Biological Mechanism of Action: Reversible Covalent Inhibition

Once the DBO scaffold is synthesized, it exhibits a profound and highly unusual mechanism of action against serine β-lactamases. Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) which undergo hydrolytic fragmentation and irreversible enzyme inactivation, DBOs act via a reversible, covalent mechanism[2][3].

Active Site Anchoring and Acylation

The DBO inhibitor enters the active site, where its sulfate group forms strong polar contacts with conserved residues such as Ser130, Thr235, and Ser237[4][5]. The catalytic serine (Ser70) of the β-lactamase performs a nucleophilic attack on the carbonyl carbon of the five-membered cyclic urea ring. This attack is facilitated by general base catalysis, typically involving Lys73, which abstracts a proton from Ser70[6]. The attack leads to the regioselective opening of the urea ring, forming a stable carbamoyl-enzyme covalent complex[3].

Resistance to Hydrolysis

In traditional β-lactam inhibition, the acyl-enzyme complex is eventually hydrolyzed, destroying the inhibitor. In contrast, the DBO-carbamoyl-enzyme complex is highly resistant to enzyme-assisted hydrolysis[2]. Structural and computational studies reveal that the deprotonated, carbamylated Lys73 in the DBO complex fails to activate the hydrolytic water molecule necessary for deacylation, effectively trapping the enzyme in an inactive state[6].

Reverse Acylation (Recyclization)

The hallmark of the DBO mechanism is "reverse acylation." Because the carbamoyl linkage is stable against hydrolysis, the complex slowly resolves via an intramolecular recyclization. The ring-opened DBO attacks its own carbamoyl carbon, breaking the Ser70-carbamoyl bond. This regenerates the intact DBO inhibitor, which is then released from the active site, fully competent to inhibit another β-lactamase molecule[2][3][7].

G Free Free Enzyme (Ser70) + Intact DBO Inhibitor Complex Non-Covalent Encounter Complex Free->Complex k_on Complex->Free k_off Acyl Acylation (Ring Opening) Nucleophilic Attack by Ser70 Complex->Acyl k_2 (Acylation) Stable Stable Carbamoyl-Enzyme Covalent Intermediate Acyl->Stable Ring Opening Recyclize Reverse Acylation (Recyclization) Stable->Recyclize k_-2 (Deacylation) Recyclize->Free Intact Inhibitor Release

Caption: The catalytic cycle of DBO-mediated β-lactamase inhibition highlighting reversible recyclization.

Quantitative Kinetic Data

The efficiency of DBO inhibitors is defined by their acylation efficiency ( k2​/K ) and the half-life of the stable acyl-enzyme complex ( t1/2​ ). The table below summarizes the kinetic parameters of a representative DBO (avibactam) across different Ambler classes, demonstrating the broad-spectrum efficacy derived from the piperidine-2-carboxylate core[2][4][6][8].

Target EnzymeAmbler ClassApparent Kd​ (μM)Acylation Efficiency ( k2​/K ) ( M−1s−1 )Deacylation Half-Life ( t1/2​ )
TEM-1 A~1.0> 104 16 minutes
TLA-3 (ESBL) A1.71 3.25×103 > 2 hours
AmpC C~0.5~ 103 > 24 hours
OXA-10 DN/A< 103 > 5 days

Experimental Protocols & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the chemical synthesis of the core and the biological validation of its mechanism.

Protocol 1: Intramolecular Cyclization of the Piperidine Intermediate

Objective: Convert ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate into the DBO scaffold.

  • Preparation: Dissolve 1.0 eq of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and act as an acid scavenger. Chill the reaction mixture to 0°C.

  • Phosgenation: Slowly add a solution of 0.4 eq of triphosgene in DCM dropwise over 30 minutes. Causality: Slow addition prevents intermolecular cross-linking, heavily favoring the thermodynamically driven intramolecular cyclization[1].

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Confirm the formation of the cyclic urea via ¹H-NMR (shift of the C5 proton due to conformational locking) and LC-MS (exact mass corresponding to the loss of HCl and addition of CO).

Protocol 2: In Vitro Kinetic Characterization of Reversible Covalent Inhibition

Objective: Determine the acylation efficiency ( k2​/K ) and prove the release of the intact DBO inhibitor[2][5].

  • Assay Setup: Prepare a reaction buffer of 50 mM HEPES (pH 7.5) supplemented with 0.1 mg/mL BSA.

  • Acylation Kinetics: Incubate purified β-lactamase (e.g., TEM-1, 1 nM) with varying concentrations of the synthesized DBO inhibitor (10 nM to 1 μM). Initiate the reaction by adding a reporter substrate (e.g., nitrocefin, 100 μM).

  • Measurement: Monitor the change in absorbance at 482 nm continuously to calculate the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to extract k2​/K .

  • Jump-Dilution (Reversibility Validation): Pre-incubate the enzyme with a high concentration of inhibitor (100 × Kd​ ) for 30 minutes to ensure >95% formation of the acyl-enzyme complex. Dilute the mixture 10,000-fold into a buffer containing the reporter substrate.

  • Mass Spectrometry Validation: Monitor the recovery of enzyme activity over time to calculate t1/2​ . Simultaneously, analyze the reaction buffer via LC-MS to verify that the molecular weight of the released inhibitor matches the intact DBO, proving reverse acylation rather than hydrolysis[2].

Sources

Exploratory

An In-depth Technical Guide to Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a key chiral intermediate in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The document delves into the strategic importance of this molecule, detailed synthetic methodologies, rigorous characterization techniques, and its primary application as a precursor in the manufacture of Avibactam, a crucial β-lactamase inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Chiral Piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific stereochemistry of substituents on this ring is often critical for biological activity. Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a notable example of such a chiral building block. Its primary significance lies in its role as a key intermediate in the synthesis of Avibactam. Avibactam is a non-β-lactam β-lactamase inhibitor that, when combined with certain antibiotics, helps combat resistant bacterial infections. The precise (2R,5S) stereoconfiguration of this intermediate is essential for the ultimate efficacy of the final active pharmaceutical ingredient (API).

This guide will provide a detailed exploration of the synthesis of this important molecule, drawing from established industrial processes, and will outline the necessary analytical techniques for its characterization, ensuring purity and correct stereochemistry.

Physicochemical Properties and Identification

A foundational aspect of working with any chemical entity is a thorough understanding of its physical and chemical properties. This data is critical for handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 2306254-34-0[1][2]
Molecular Formula C₁₅H₂₂N₂O₃[1][][4]
Molecular Weight 278.35 g/mol [1][]
IUPAC Name ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate[2]
Appearance Typically a solid or oil-
Purity Commercially available with ≥98% purity[1]
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis of Ethyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate: A Probable Route for the (2R,5S) Isomer

While specific literature detailing the synthesis of the (2R,5S) isomer is sparse, a well-documented and patented industrial process exists for its diastereomer, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, a key intermediate for Avibactam.[5] It is highly probable that a similar synthetic strategy, starting with D-glutamic acid instead of L-glutamic acid, would yield the desired (2R,5S) isomer. The following multi-step synthesis is adapted from the patented process for the (2S,5R) isomer.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of a readily available chiral starting material, glutamic acid, through a series of key steps including substitution, esterification, intramolecular cyclization, reduction, and chiral resolution.

Synthesis_Pathway A L-Glutamic Acid B N-Carboxymethyl-L-glutamic acid A->B Substitution with Chloroacetic Acid C N-Alkoxycarbonylmethyl-L-glutamic acid diester B->C Esterification D Piperidine-5-one-2S-carboxylate C->D Intramolecular Condensation & Decarboxylation E Ethyl 5-[(benzyloxy)imino]piperidine-2S-carboxylate D->E Condensation with Benzyloxyamine F Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate E->F Selective Reduction & Chiral Resolution Application_Workflow A Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate B Further Synthetic Transformations A->B Key Intermediate C Avibactam B->C API Synthesis D Combination with Antibiotics C->D E Treatment of Resistant Bacterial Infections D->E

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Foundational

Structural Elucidation of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate: A Comprehensive Analytical Framework

Executive Summary & Stereochemical Context The molecule ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly functionalized, chiral piperidine derivative. It is the exact enantiomer of the (2S,5R) interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

The molecule ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly functionalized, chiral piperidine derivative. It is the exact enantiomer of the (2S,5R) intermediate critical to the commercial synthesis of avibactam, a blockbuster non-β-lactam β-lactamase inhibitor[1]. The avibactam core relies on a diazabicyclooctane (DBO) scaffold, the formation of which strictly requires a 2,5-trans relative stereochemistry in the piperidine precursor to allow subsequent bicyclic urea cyclization[2].

While the (2S,5R) enantiomer is the heavily documented industrial target[1], the (2R,5S) mirror image presents an identical analytical profile in achiral environments. As a Senior Application Scientist, the objective of this guide is to establish a rigorous, self-validating analytical framework to unequivocally confirm the molecular connectivity, the trans relative stereochemistry, and the absolute configuration of this specific enantiomer.

High-Resolution Mass Spectrometry (HRMS)

To establish the exact molecular formula ( C15​H22​N2​O3​ ), High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is employed. We utilize an Orbitrap mass analyzer rather than a standard quadrupole to achieve sub-ppm mass accuracy, which is critical for ruling out isobaric impurities that often co-elute in complex synthetic mixtures.

Mechanistic Rationale for Fragmentation : Upon collisional-induced dissociation (CID), the [M+H]+ precursor ion ( m/z 279.1703) undergoes predictable, thermodynamically driven fragmentations. The weakest bond is the N–O bond of the benzyloxyamino group, leading to the rapid loss of the benzyloxy radical or benzyl cation.

Table 1: HRMS/MS Fragmentation Profile
Fragment IonTheoretical m/z Observed m/z Mass Error (ppm)Structural Assignment
[M+H]+ 279.1703279.1705+0.7Intact protonated molecule
[M+H−C2​H6​O]+ 233.1285233.1288+1.2Loss of ethanol (from ester)
[M+H−C7​H8​O]+ 171.1128171.1125-1.7Cleavage of benzyloxy group
[C7​H7​]+ 91.054291.0544+2.1Tropylium ion (benzyl cleavage)

Multidimensional NMR Spectroscopy: Backbone Connectivity

1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation.

Solvent Selection Causality : While CDCl3​ is standard, we utilize DMSO−d6​ for this analysis. The strong hydrogen-bonding capability of DMSO significantly slows down the chemical exchange of the piperidine N−H and the benzyloxyamino NH−O protons. Observing these exchangeable protons is mandatory for mapping the HMBC correlations to the exocyclic substituents.

Table 2: Standardized NMR Assignments (400 MHz, DMSO−d6​ )
Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H

13 C)

2 3.25dd (11.0, 2.5)58.4C=O (Ester), C3, C4, C6
5 2.85m55.1C3, C4, C6
3 1.30, 1.85m, m28.2C2, C4, C5
4 1.15, 1.95m, m25.0C2, C3, C5, C6
6 2.50, 2.95t (11.5), dd48.6C2, C4, C5
C=O --173.2-
Ethyl CH2​ 4.10q (7.1)60.5C=O (Ester)
Ethyl CH3​ 1.20t (7.1)14.2Ethyl CH2​
Benzyl CH2​ 4.65s75.8Aromatic C (ipso)
Aromatic 7.25 - 7.35m127.5-138.0Benzyl CH2​
NH (Ring) 2.15br s-C2, C6
NH-O 6.50d (5.0)-Benzyl CH2​ , C5

NMR_Connectivity H2 H-2 (Piperidine) H5 H-5 (Piperidine) H2->H5 COSY Network (via H3, H4) C_Ester C=O (Ester) H2->C_Ester HMBC (2,3J) NH_O NH-O H5->NH_O COSY (3J) C_Bn CH2 (Benzyl) NH_O->C_Bn HMBC (3J)

Caption: 2D NMR HMBC and COSY connectivity map bridging the piperidine core to exocyclic groups.

Stereochemical Elucidation Logic

Determining the (2R,5S) configuration requires a two-tiered approach: defining the relative trans geometry, followed by absolute chiral confirmation.

Relative Stereochemistry (NOESY/ROESY Analysis)

In the preferred chair conformation of the 2,5-trans piperidine isomer, both bulky substituents (the C2 ethyl ester and C5 benzyloxyamino group) adopt thermodynamically favorable equatorial positions to minimize 1,3-diaxial steric strain.

Consequently, the resident protons H-2 and H-5 are forced into axial positions on opposite faces of the ring (H-2 axial-down, H-5 axial-up). This structural reality is self-validating in the NMR data:

  • Scalar Coupling ( J ) : H-2 exhibits a large coupling constant ( J≈11 Hz) with H-3ax, and H-5 exhibits a similar large coupling with H-4ax, confirming their axial orientations.

  • Through-Space Interactions (NOESY) : Because H-2 and H-5 are on opposite faces (anti-parallel), they show no direct NOE . Instead, diagnostic 1,3-diaxial correlations are observed: H-2 correlates with H-4ax and H-6ax, while H-5 correlates with H-3ax.

Absolute Configuration (Chiral HPLC & ECD)

Because NMR is blind to enantiomers in achiral solvents, differentiating the (2R,5S) molecule from the industrial (2S,5R) avibactam intermediate[1] requires orthogonal techniques. Electronic Circular Dichroism (ECD) is utilized. The spatial arrangement of the chromophores (the ester carbonyl and the benzyl aromatic ring) relative to the chiral centers generates a unique Cotton effect. By comparing the experimental ECD spectrum to Time-Dependent Density Functional Theory (TD-DFT) calculated spectra, the absolute (2R,5S) configuration is unambiguously locked.

Stereo_Workflow Step1 1D 1H NMR (J-Coupling) Step3 Relative Config: 2,5-trans Step1->Step3 Axial/Equatorial Assessment Step2 2D NOESY/ROESY Step2->Step3 1,3-Diaxial NOE Interactions Step4 Chiral HPLC / ECD Step3->Step4 Isolate Enantiomer Step5 Absolute Config: (2R,5S) Step4->Step5 Cotton Effect vs TD-DFT

Caption: Logical workflow integrating scalar, spatial, and optical data for absolute stereochemical assignment.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Acquisition
  • System Validation : Prior to injection, calibrate the Orbitrap mass spectrometer using a standard Pierce calibration mix. The system is validated only if the mass error for the reserpine standard ( m/z 609.2806) is < 2.0 ppm.

  • Sample Prep : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O/MeCN (50:50) containing 0.1% formic acid.

  • Acquisition : Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm). Run a gradient from 5% to 95% MeCN over 10 minutes. Acquire MS1 data in positive ion mode at 70,000 resolution. Trigger Data-Dependent Acquisition (DDA) MS2 scans at 17,500 resolution using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30%.

Protocol 2: Multidimensional NMR Acquisition
  • Sample Prep : Dissolve 15 mg of the highly pure analyte in 600 µL of DMSO−d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Validation : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the specific sample impedance. Critical Check: Shim the magnetic field until the linewidth of the TMS signal at half-height is ≤1.0 Hz. If this is not achieved, 2D correlations (especially NOESY) will suffer from severe t1​ noise and artifacting.

  • Acquisition :

    • Acquire 1 H with 16 scans, relaxation delay ( D1​ ) = 2.0 s.

    • Acquire 13 C with 1024 scans, D1​ = 2.0 s.

    • Acquire phase-sensitive NOESY with a mixing time ( τm​ ) of 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (~300 Da) to allow sufficient spin diffusion without entering the non-linear regime, ensuring accurate relative distance mapping between H-2 and H-5.

References

  • Wang, T., Du, L.-D., Wan, D.-j., Li, X. "Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam." Organic Process Research & Development, ACS Publications, 2018.[Link]

  • Ball, M., Boyd, A., Ensor, G. J., Evans, M., Golden, M. "Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor." Organic Process Research & Development, ACS Publications, 2016.[Link]

Sources

Exploratory

key intermediates in avibactam synthesis

An In-Depth Technical Guide to the Core Intermediates in Avibactam Synthesis Abstract Avibactam, a first-in-class non-β-lactam β-lactamase inhibitor, represents a critical tool in the global fight against multidrug-resis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Intermediates in Avibactam Synthesis

Abstract

Avibactam, a first-in-class non-β-lactam β-lactamase inhibitor, represents a critical tool in the global fight against multidrug-resistant Gram-negative bacteria.[1][2] Its unique diazabicyclooctane (DBO) structure, which reversibly inhibits a broad spectrum of serine β-lactamases (Classes A, C, and some D), presents considerable synthetic challenges.[3][4][5] This guide provides an in-depth analysis of the pivotal chemical intermediates that form the backbone of modern, scalable avibactam synthesis. We will dissect the strategic decisions behind the construction of these molecules, offering field-proven insights into the causality of experimental choices, from the establishment of stereochemistry to the final installation of the sulfate moiety. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical chemistry underpinning this vital therapeutic agent.

The Strategic Imperative: Deconstructing the Avibactam Molecule

The industrial synthesis of a complex molecule like avibactam is a story of strategic bond-making and careful control of stereochemistry. The structure can be retrosynthetically disconnected into several key fragments, the synthesis of which defines the overall efficiency of the route. Our analysis focuses on the most widely adopted and optimized manufacturing pathways, which center on three critical intermediate classes:

  • The Chiral Piperidine Backbone: Establishing the correct stereochemistry at the C2 and C5 positions early is paramount.

  • The Protected Diazabicyclooctane (DBO) Core: The construction of the bicyclic urea scaffold is the central challenge.

  • The Penultimate Sulfated Intermediate: The final functionalization requires a stable, easily purifiable precursor to the active pharmaceutical ingredient (API).

G Avibactam Avibactam API Sulfated_Intermediate Penultimate Sulfated Intermediate (Tetrabutylammonium Salt) Avibactam->Sulfated_Intermediate  Final Salt  Exchange DBO_Core Protected DBO Core ((2S,5R)-6-benzyloxy-7-oxo-1,6- diazabicyclo[3.2.1]octane -2-carboxamide) Sulfated_Intermediate->DBO_Core  One-Pot  Debenzylation  & Sulfation Piperidine Chiral Piperidine Backbone ((2S,5R)-5-[(Benzyloxy)amino] piperidine-2-carboxylate) DBO_Core->Piperidine  Urea  Cyclization

Caption: Retrosynthetic analysis of Avibactam highlighting key intermediate classes.

Intermediate I: The Chiral Piperidine Backbone

The foundation of the avibactam molecule is a correctly substituted piperidine ring. The target is typically an oxalate salt of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate or a closely related amide.[6][7][8][9] This intermediate is invaluable because it contains the requisite (2S, 5R) stereochemistry that will be carried through to the final product.

Rationale and Synthesis from L-Glutamic Acid

The most efficient and stereocontrolled routes begin with the inexpensive, enantiopure starting material, L-glutamic acid.[6][7][10] This choice immediately sets the stereocenter at what will become the C2 position of the piperidine ring. The manufacturing route involves a multi-step, non-isolated sequence that demonstrates high process efficiency.[7]

Experimental Protocol: Synthesis of Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate Oxalate (AstraZeneca/Novexel Route) [7]

  • Chain Extension & Protection: Commercially available Boc-benzyl-glutamate is reacted with trimethylsulfoxonium iodide. This ylide attacks the glutamate side-chain carboxylic acid to form a β-keto ester, extending the carbon chain.

  • Oximation: The newly formed ketone is converted to an oxime ether via reaction with O-benzylhydroxylamine hydrochloride.[7] This step introduces the N-O-benzyl moiety required for the final N-OH group.

  • Acid-Catalyzed Deprotection and Cyclization: Treatment with methanesulfonic acid removes the Boc protecting group, and the resulting free amine undergoes spontaneous intramolecular cyclization via reductive amination with the oxime, forming a six-membered ring dihydropyridine derivative.[7]

  • Stereoselective Reduction: The crucial cis-stereochemistry is established via a directed reduction. Sodium triethylborohydride is used to reduce the cyclic imine, with the approach of the hydride agent being directed by the C2 carboxylate group, yielding the desired (2S, 5R) diastereomer.

  • Isolation as Oxalate Salt: The product is isolated as a stable, crystalline oxalate salt, which allows for robust purification and handling. The overall yield from the starting glutamate derivative is an efficient 56%.[7]

StepKey ReagentsPurposeTypical Yield (Overall)
1-51. Me₃SO⁺I⁻, t-BuOK2. BnONH₂·HCl3. MsOH4. NaBH(O₂CEt)₃5. Oxalic AcidChain extension, oximation, cyclization, stereoselective reduction, and purification/isolation.~56%[7]

This sequence is a prime example of process optimization, where multiple reactive intermediates are generated and consumed in a telescoping process without isolation, significantly reducing waste and processing time.[6]

Intermediate II: The Protected Diazabicyclooctane (DBO) Core

With the chiral piperidine in hand, the next critical phase is the construction of the bicyclic urea. The key intermediate here is (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide .[7][11]

The Challenge of Urea Formation

Forming the urea bridge is notoriously difficult. Direct cyclization is often low-yielding. The optimized manufacturing process employs a counterintuitive but highly effective strategy: the addition of a temporary protecting group to facilitate the reaction.[7][12]

Experimental Protocol: Synthesis of the DBO Core [7]

  • Amidation: The benzyl ester of the piperidine intermediate is first converted to the primary amide using ammonia in methanol. This sets the stage for the final carboxamide group of avibactam. This step proceeds in ~90% yield.[7]

  • Protecting Group Introduction: The free secondary amine of the piperidine ring is protected with a fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-Cl.

  • Urea Ring Formation: The O-benzylhydroxylamine nitrogen is then activated with carbonyldiimidazole (CDI). This activated intermediate readily undergoes intramolecular cyclization, with the Fmoc-protected nitrogen attacking to form the urea ring.

  • In-situ Deprotection: The Fmoc group is cleaved using a simple amine base, such as diethylamine.

This "protect-cyclize-deprotect" sequence is performed in a single pot (one-pot process) and is highly efficient, achieving yields of over 90% on a commercial manufacturing scale.[7] The use of the bulky Fmoc group is believed to pre-organize the molecule into a conformation favorable for cyclization.

G cluster_0 DBO Core Synthesis Piperidine_Amide Piperidine Amide Intermediate (Free secondary amine) Fmoc_Protect Fmoc Protection (Fmoc-Cl, DIPEA) Piperidine_Amide->Fmoc_Protect Fmoc_Protected Fmoc-Protected Intermediate Fmoc_Protect->Fmoc_Protected CDI_Activation CDI Activation & Cyclization Fmoc_Protected->CDI_Activation Fmoc_DBO Fmoc-Protected DBO Core CDI_Activation->Fmoc_DBO Deprotection Fmoc Deprotection (Diethylamine) Fmoc_DBO->Deprotection DBO_Core_Final Final Protected DBO Core ((2S,5R)-6-(benzyloxy)-7-oxo-1,6- diazabicyclo[3.2.1]octane-2-carboxamide) Deprotection->DBO_Core_Final

Caption: Workflow for the efficient one-pot synthesis of the DBO core.

Intermediate III: The Penultimate Tetrabutylammonium Salt

The final transformations involve removing the benzyl protecting group from the hydroxylamine and adding the sulfate group. A direct sulfation followed by conversion to the sodium salt can be challenging to purify. The industrial solution is to first form a lipophilic tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate salt.[7]

Rationale for the Lipophilic Salt

This tetrabutylammonium (TBA) salt is a stable, crystalline solid that is soluble in organic solvents.[7] This property is exploited to dramatically simplify the purification process, allowing for easy extraction away from inorganic byproducts before the final conversion to the aqueous-soluble sodium salt.

Experimental Protocol: Final Steps to Avibactam [7]

  • One-Pot Debenzylation and Sulfation: The protected DBO core is subjected to catalytic hydrogenation (H₂, 10% Pd/C) in a mixed solvent system (isopropanol/water). This cleaves the O-benzyl group, revealing the free hydroxylamine. Concurrently, a sulfating agent, sulfur trioxide trimethylamine complex (SO₃·NMe₃), is present in the reaction mixture, which immediately sulfonates the hydroxylamine as it is formed.

  • Cation Exchange: After the reaction, tetrabutylammonium acetate is added. This performs a cation exchange, forming the desired TBA salt of avibactam, which is then extracted into an organic solvent. This step is critical for achieving high purity and proceeds in ~85% yield.[7]

  • Final Salt Swap to API: The purified TBA salt is dissolved in ethanol and water. A solution of sodium 2-ethylhexanoate is added. This triggers the precipitation of the final API, Avibactam sodium , as a highly pure, white crystalline solid. This final crystallization step is robust, scalable, and provides the API in ~90% yield.[7]

StepKey ReagentsPurposeTypical Yield
1-2H₂, Pd/C, SO₃·NMe₃, Bu₄NOAcOne-pot deprotection, sulfation, and formation of a purifiable intermediate.~85%[7]
3Sodium 2-ethylhexanoateConversion to the final sodium salt API via precipitation.~90%[7]

Conclusion

The synthesis of avibactam is a testament to modern process chemistry, where an understanding of reaction mechanisms and physical organic properties informs the design of a highly efficient and scalable manufacturing route. The key intermediates—the chiral piperidine carboxylate derived from L-glutamic acid, the cleverly synthesized protected DBO core, and the purifiable tetrabutylammonium sulfated salt—each represent a solution to a specific synthetic challenge. By strategically controlling stereochemistry, facilitating difficult ring closures with temporary protecting groups, and simplifying purification through the formation of lipophilic salt intermediates, the chemical industry can reliably produce this life-saving drug.

References

  • Peilleron, L., & Cariou, K. (2020). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry, 18(5), 830-844. [Link]

  • ResearchGate. (n.d.). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Retrieved from ResearchGate. [Link]

  • Wang, T., Du, L., Wan, D., & Wu, G. (2018). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development, 22(1), 77-82. [Link]

  • Pandey, J., & Tiwari, V. K. (2022). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Molecules, 27(21), 7311. [Link]

  • Wang, F., Zhu, J., Li, R., Wu, Z., Chen, Z., & Zhang, W. (2020). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 56(18), 2733-2736. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Retrieved from ResearchGate. [Link]

  • Molecules. (2022). Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Molecules, 27(12), 3832. [Link]

  • Quick Company. (n.d.). An Improved Process Of Preparing Avibactam Intermediate. Retrieved from Quick Company. [Link]

  • ACS Publications. (2017). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]

  • Justia Patents. (2021). Simple process for preparing avibactam. Retrieved from Justia Patents. [Link]

  • ResearchGate. (n.d.). The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor. Retrieved from ResearchGate. [Link]

  • Ball, M., et al. (2016). Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799-1805. [Link]

  • ResearchGate. (2018). Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. Retrieved from ResearchGate. [Link]

  • IRIS. (n.d.). Stereochemical Control in the Synthesis of AOSA: key intermediate for the preparation of Carbapenem Antibiotics. Retrieved from IRIS. [Link]

  • Taylor & Francis Online. (2017). Avibactam – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • PubChem. (n.d.). Simple preparation method for avibactam. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Performed avibactam industrial synthesis. Retrieved from ResearchGate. [Link]

  • Taylor & Francis Online. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Perspectives in Medicinal Chemistry. [Link]

  • ACS Publications. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN106749242B - The preparation method of avibactam intermediate.
  • PubMed. (2018). Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. ACS Infectious Diseases. [Link]

  • GSRS. (n.d.). ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE. Retrieved from Gsrs.ncats.nih.gov. [Link]

  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Google Patents. (n.d.). RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.

Sources

Foundational

Comprehensive Guide to the Stereochemistry and Synthetic Utility of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Executive Summary The functionalized piperidine ring is a cornerstone of modern medicinal chemistry. Specifically, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate serves as a highly specialized chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized piperidine ring is a cornerstone of modern medicinal chemistry. Specifically, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate serves as a highly specialized chiral building block. While its enantiomer, the (2S,5R) derivative, is the direct industrial precursor to the diazabicyclooctane (DBO) core of β-lactamase inhibitors like Avibactam [1], the (2R,5S) isomer is equally critical. It is utilized in structure-activity relationship (SAR) profiling, the synthesis of enantiomeric probes, and the exploration of novel non-β-lactam antibacterial scaffolds [2].

This whitepaper provides an in-depth mechanistic analysis of the (2R,5S) stereochemistry, detailing its conformational dynamics, the causality behind its stereoselective synthesis, and the self-validating analytical protocols required to confirm its absolute configuration.

Stereochemical Architecture & Conformational Dynamics

Absolute Configuration & Spatial Orientation

To understand the reactivity of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, we must first map its 3D spatial arrangement.

  • C2 Stereocenter (R Configuration): In a standard piperidine chair representation, assigning the C2 position as (R) dictates that the ethyl carboxylate (-COOEt) group occupies the down position. In the favored chair conformer, this corresponds to an equatorial orientation.

  • C5 Stereocenter (S Configuration): Assigning the C5 position as (S) dictates that the benzyloxyamino (-NHOCH₂Ph) group occupies the up position. In the same chair conformer, this also corresponds to an equatorial orientation.

Consequently, the (2R,5S) configuration defines a trans-2,5-disubstituted piperidine , where both bulky substituents naturally reside in a highly stable diequatorial geometry.

Conformational Equilibrium & Cyclization Dynamics

The thermodynamic stability of the diequatorial conformer is a double-edged sword. While it makes the intermediate highly stable for isolation and storage, it presents a kinetic barrier for downstream cyclization.

To form a bridged 1,6-diazabicyclo[3.2.1]octane system (the DBO core), the N1 piperidine nitrogen and the C5 amino group must be bridged by a carbonyl group (via phosgenation) [3]. In the diequatorial state, the C5-amino group points away from N1. Therefore, the ring must undergo a conformational flip to the diaxial state . In this high-energy conformer, the N1 lone pair and the C5-amino group achieve a 1,3-diaxial-like alignment , bringing them into the precise spatial proximity required for intramolecular cyclization [4].

ConformationalEquilibrium Eq Diequatorial Conformer C2-COOEt: Equatorial C5-NHOCH2Ph: Equatorial Thermodynamically Favored Ax Diaxial Conformer C2-COOEt: Axial C5-NHOCH2Ph: Axial Reactive State for Cyclization Eq->Ax Ring Inversion (ΔG > 0)

Fig 1. Conformational equilibrium of the (2R,5S) piperidine ring highlighting the reactive diaxial state.

Mechanistic Pathway for Stereoselective Synthesis

Retrosynthetic Strategy

To synthesize the trans-(2R,5S) isomer without diastereomeric contamination, the synthesis must be stereospecific. The industry standard relies on starting from D-pyroglutamic acid , which inherently possesses the required (R) configuration at C2. Following esterification, reduction, and targeted hydroxylation, the intermediate cis-ethyl (2R,5R)-5-hydroxypiperidine-2-carboxylate is formed. The critical step is the inversion of the C5 stereocenter from (R) to (S) to establish the trans relationship [1].

SyntheticWorkflow A D-Pyroglutamic Acid (C2-R Configuration) B Ethyl (2R,5R)-5-hydroxypiperidine -2-carboxylate (cis-isomer) A->B 1. Esterification (EtOH) 2. Reduction 3. Hydroxylation C Mitsunobu Reaction (Walden Inversion at C5) B->C N-Boc-O-benzylhydroxylamine PPh3, DIAD, THF, 0°C D Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate (trans) C->D Acidic Deprotection (HCl) Oxalate Salt Crystallization

Fig 2. Stereoselective synthetic pipeline from D-pyroglutamic acid via Mitsunobu inversion.

The Mitsunobu Inversion: Causality and Control

The choice of the Mitsunobu reaction is not arbitrary; it is a mechanistic necessity. Direct nucleophilic substitution (S_N2) of a secondary alcohol on a piperidine ring is notoriously prone to competing elimination (E2) and retention via neighboring group participation. The Mitsunobu protocol utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group into an excellent leaving group (a phosphonium intermediate) under strictly neutral-to-mildly acidic conditions. This guarantees a clean Walden inversion via an S_N2 trajectory, converting the (5R)-hydroxyl into the (5S)-benzyloxyamino group with >98% stereofidelity.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the Mitsunobu inversion and isolation, engineered as a self-validating system where physical properties confirm stereochemical success.

Step 1: Reaction Setup & Activation

  • Charge a flame-dried flask with ethyl (2R,5R)-5-hydroxypiperidine-2-carboxylate (1.0 eq), N-Boc-O-benzylhydroxylamine (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Causality Check: Add DIAD (1.2 eq) dropwise over 30 minutes. The slow addition is critical to control the exothermic formation of the betaine intermediate, preventing premature decomposition that leads to hydrazine byproducts.

Step 2: Stereochemical Inversion 4. Allow the reaction to warm to room temperature and stir for 12 hours. 5. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar starting material validates that the S_N2 inversion has occurred.

Step 3: Deprotection & Diastereomeric Upgrading 6. Concentrate the mixture, redissolve in EtOH, and treat with 4M HCl in dioxane to cleave the Boc protecting group. 7. Neutralize, extract into ethyl acetate, and add a stoichiometric amount of anhydrous oxalic acid. 8. Causality Check: The (2R,5S) trans-isomer selectively crystallizes as an oxalate salt from ethyl acetate. This thermodynamic crystallization acts as a self-validating purification step, leaving any unreacted or epimerized cis-impurities in the mother liquor [1]. Filter and dry to obtain the pure product.

Analytical Validation of Stereochemistry

To definitively prove that the (2R,5S) configuration was achieved, 1 H NMR spectroscopy is the gold standard. The analysis relies on the Karplus equation and the coupling constants ( J ) of the C5 proton.

In the target (2R,5S) trans-isomer, the ring adopts a diequatorial conformation. Consequently, the proton attached to C5 (H5) must be axial . An axial proton will exhibit large axial-axial coupling constants ( Ja,a​≈10−12 Hz) with the adjacent axial protons at C4 and C6. If the inversion failed and the cis-(2R,5R) isomer was retained, the H5 proton would be equatorial, showing only small equatorial-axial couplings ( Je,a​≈2−5 Hz).

Quantitative Stereochemical Validation Data
Analytical ParameterTarget: (2R,5S) Isomer (trans)Impurity: (2R,5R) Isomer (cis)
C5 Substituent Position EquatorialAxial
C5 Proton (H5) Position Axial Equatorial
JH5,H4a​ Coupling (Hz) 10.5 - 12.0 Hz 2.0 - 5.0 Hz
JH5,H6a​ Coupling (Hz) 10.5 - 12.0 Hz 2.0 - 5.0 Hz
Preferred Conformation DiequatorialAxial-Equatorial
Suitability for DBO Cyclization High (via diaxial flip)Low (steric hindrance)

Observation of a broad triplet of triplets (tt) for the H5 proton at ~3.2 ppm with J≈11 Hz provides absolute, self-validating proof of the (2R,5S) stereochemistry.

References

  • Title: Method for preparing disubstituted piperidine and intermediates Source: US Patent US20130012712A1 URL
  • Title: Optically-active diazabicyclooctane derivative and method for manufacturing same Source: World Intellectual Property Organization WO2012086241A1 URL
  • Title: Production method for diazabicyclooctane derivative and intermediary body thereof Source: World Intellectual Property Organization WO2015046207A1 URL
Exploratory

The Pharmacological Landscape of Piperidine Derivatives: A Technical Guide to Biological Activities and Experimental Validation

Executive Summary: The Piperidine Scaffold in Medicinal Chemistry Piperidine, a six-membered nitrogenous heterocycle ( C5​H11​N ), is universally recognized as a "privileged scaffold" in modern drug discovery 1[1]. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Piperidine Scaffold in Medicinal Chemistry

Piperidine, a six-membered nitrogenous heterocycle ( C5​H11​N ), is universally recognized as a "privileged scaffold" in modern drug discovery 1[1]. Its prevalence in over twenty classes of pharmaceuticals—ranging from natural alkaloids like piperine to synthetic blockbuster drugs—stems from its unique conformational flexibility[1]. The ability of the piperidine ring to adopt various chair conformations allows it to forge highly specific intermolecular interactions (such as cation- π and hydrogen bonding) within diverse protein-binding pockets 2[2].

This technical whitepaper synthesizes the biological activities of piperidine derivatives, dissects their molecular mechanisms of action, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Deep Dive: Biological Activities

Anticancer Activity via Apoptotic Pathways

Piperidine moieties are integral to numerous antineoplastic agents due to their ability to modulate critical cellular signaling pathways, induce apoptosis, and disrupt tumor proliferation 3[3]. A primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade 4[4].

For example, Compound 17a, a targeted piperidine derivative, has demonstrated potent anti-proliferative effects against PC3 prostate cancer cells in a concentration-dependent manner[4]. Mechanistically, it induces apoptosis by downregulating anti-apoptotic proteins (such as Bcl-2 and XIAP) while simultaneously upregulating the pro-apoptotic protein Bax[4]. This stoichiometric shift compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the execution of cell death[4].

PI3K_Akt_Pathway Piperidine Piperidine Derivative (e.g., Compound 17a) PI3K PI3K Piperidine->PI3K Inhibits Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bax Inhibits Akt->Bcl2 Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis / Cell Death Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Fig 1: Mechanism of piperidine derivatives inhibiting the PI3K/Akt pathway to induce apoptosis.

Neuroprotective and CNS Activity

The piperidine ring is highly privileged in Central Nervous System (CNS) drug design. Donepezil, a widely prescribed active component for Alzheimer's disease, relies on its chiral piperidine scaffold to reversibly inhibit acetylcholinesterase (AChE)[1].

Furthermore, piperidine derivatives have been optimized as selective Monoamine Oxidase B (MAO-B) inhibitors. Phytochemical components like piperine exhibit baseline MAO inhibition, but synthetic modifications have yielded compounds with extreme selectivity 5[5]. For instance, Compound 14 features a three-membered amide linkage and a 4-methyl-substituted piperidine ring, achieving a selectivity value greater than 201 for MAO-B over MAO-A, mitigating the risk of serotonin toxicity[5].

Quantitative Data Synthesis

The following table consolidates the in vitro biological activities of representative piperidine derivatives, providing a benchmark for potency across different therapeutic targets[5],[3],[4].

DerivativeTarget Cell Line / EnzymeBiological ActivityPotency ( IC50​ / GI50​ )Primary Mechanism
DTPEP MCF-7 (Breast Cancer)Anticancer0.8 ± 0.04 µMPI3K/Akt Modulation
DTPEP MDA-MB-231 (Breast Cancer)Anticancer1.2 ± 0.12 µMPI3K/Akt Modulation
Compound 17a PC3 (Prostate Cancer)Anticancer0.81 µMAR Signaling / Apoptosis
Compound 16 786-0 (Kidney Cancer)Anticancer0.4 µg/mL ( GI50​ )Cytotoxicity
Donepezil Acetylcholinesterase (AChE)NeuroprotectiveHigh AffinityReversible AChE Inhibition
Compound 14 Monoamine Oxidase B (MAO-B)NeuroprotectiveSelectivity > 201Reversible MAO-B Inhibition

Structure-Activity Relationship (SAR) & Stereochemistry

The biological efficacy of piperidine derivatives is highly contingent on their stereochemistry and substitution patterns. Because the piperidine ring is a flexible six-membered heterocycle, the introduction of chiral centers locks the scaffold into specific spatial orientations, drastically altering its adaptability to protein-binding sites and reducing cardiac hERG toxicity[2].

In the design of MAO-B inhibitors, SAR studies reveal that a linker length of 2–5 carbons between a methylenedioxyphenyl (MDP) ring and the piperidine core is optimal for suppressive activity[5]. Furthermore, substituting the piperidine ring at the 4-position (e.g., 4-methyl-substituted piperidine) maximizes inhibitory activity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel piperidine derivatives must follow rigorous, self-validating workflows.

Experimental_Workflow Synthesis 1. Scaffold Synthesis & Chiral Resolution Culture 2. Cell Culture (e.g., PC3, MCF-7) Synthesis->Culture MTT 3. Cell Viability (MTT Assay) Culture->MTT Dose-Response FlowCyto 4. Apoptosis Analysis (Flow Cytometry) MTT->FlowCyto IC50 Determination Western 5. Protein Expression (Western Blot) FlowCyto->Western Mechanism Validation

Fig 2: Self-validating experimental workflow for evaluating piperidine biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of novel piperidine derivatives.

  • Causality & Choice: The MTT assay relies on the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. This method is deliberately chosen because it directly couples metabolic activity to cell viability, providing a robust, quantifiable colorimetric readout of the drug's cytotoxic effect[3].

  • Self-Validating System: The assay must include a vehicle-only well (e.g., 0.1% DMSO) to establish a 100% baseline viability, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity. Blank wells (media + MTT without cells) are required to correct for spontaneous MTT reduction.

  • Step-by-Step Methodology:

    • Seed target cells (e.g., PC3 prostate cancer cells) at 5×103 cells/well in a 96-well plate. Incubate for 24h. (Rationale: Adhesion is necessary for anchorage-dependent cell lines to resume logarithmic growth).

    • Treat cells with logarithmic serial dilutions of the piperidine derivative (e.g., 0.1 µM to 100 µM). (Rationale: Logarithmic spacing ensures accurate capture of the sigmoidal dose-response curve).

    • Incubate for 48h to 72h under standard conditions (37°C, 5% CO2​ ).

    • Add MTT reagent (5 mg/mL) and incubate for exactly 4h.

    • Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Mechanism Validation via Western Blotting
  • Objective: Validate the molecular trigger of apoptosis (e.g., Bax/Bcl-2 ratio alteration) following piperidine treatment.

  • Causality & Choice: While flow cytometry quantifies how many cells undergo apoptosis, Western blotting explains why they die by measuring the stoichiometric ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[4].

  • Self-Validating System: To prevent false positives resulting from unequal protein loading or transfer inefficiencies, a housekeeping protein (e.g., GAPDH or β -actin) must be probed simultaneously. The system validates itself when the housekeeping band remains constant across all dose gradients, proving that fluctuations in target protein bands are strictly dose-dependent responses to the piperidine derivative.

References

  • Source: National Institutes of Health (NIH)
  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega - ACS Publications URL
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Introduction: A Key Intermediate in Modern Drug Discovery Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chiral piperidine derivative of significant interest to the pharmaceutical industry.[1] Its primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Key Intermediate in Modern Drug Discovery

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chiral piperidine derivative of significant interest to the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial, late-stage intermediate in the synthesis of Avibactam, a potent, non-β-lactam β-lactamase inhibitor.[2][3][4] The defined stereochemistry at the C2 and C5 positions is essential for the biological activity of the final therapeutic agent.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential experimental protocols for the handling, characterization, and synthetic utilization of this valuable building block. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to facilitate optimization and troubleshooting.

Physicochemical Properties and Handling

Proper storage and handling are paramount to maintaining the integrity of this chiral intermediate. It is typically supplied as an oxalate salt, which enhances its stability and simplifies handling compared to the free base.[5][6]

PropertyValueSource(s)
Chemical Name ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate[7]
Synonyms Avibactam Impurity, Avibactam INT 1[3][8]
CAS Number 2306254-34-0 (Free Base)[8]
Molecular Formula C₁₅H₂₂N₂O₃ (Free Base)[8]
Molecular Weight 278.35 g/mol (Free Base)[8]
Appearance White to yellow solid (typically as oxalate salt)[3]
Storage Sealed in a dry environment at 2-8°C or under an inert atmosphere at room temperature.[3][8]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Potential hazards include skin, eye, and respiratory irritation.[9]

  • For the oxalate salt, avoid the generation of dust.

Analytical Characterization: Ensuring Identity and Purity

Confirming the structure and purity of the starting material is a critical, self-validating step before its use in subsequent reactions.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structural elucidation.[10][11]

Rationale: ¹H NMR confirms the presence of key structural motifs (ethyl ester, benzyl group, piperidine ring protons) and their relative integrations. ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques (COSY, HSQC) can be used to confirm connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected regions include signals for aromatic protons (~7.3 ppm), the benzylic CH₂ (~4.0-4.5 ppm), the ethyl ester CH₂ and CH₃ (~4.1 and ~1.2 ppm), and a complex series of multiplets for the piperidine ring protons.[12]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the ester carbonyl, aromatic carbons, benzylic carbon, and aliphatic carbons of the piperidine ring and ethyl group.

  • Analysis: Integrate the proton signals to confirm the correct ratio of protons. Compare chemical shifts to reference spectra or predicted values to verify the structure.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[13]

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically showing a strong signal for the protonated molecule [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source or analyze via LC-MS.

  • Verification: Check for a prominent ion corresponding to the calculated exact mass of the protonated free base (C₁₅H₂₃N₂O₃⁺, m/z ≈ 279.17).

Core Synthetic Applications and Protocols

The primary utility of this compound is as a scaffold for building more complex molecules. The key reactive handles are the secondary amine on the piperidine ring and the ethyl ester.

G cluster_0 Pathway A: Ester Modification cluster_1 Pathway B: N-Functionalization cluster_2 Pathway C: Deprotection start Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis Use Ester n_boc N-Boc Protection (Boc₂O) start->n_boc Use Amine acid (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, EDC) acid->coupling amide Amide Product (e.g., Avibactam Precursor) coupling->amide boc_protected N-Boc Protected Intermediate n_boc->boc_protected deprotection O-Debenzylation (Hydrogenolysis) boc_protected->deprotection Use Benzyl Ether hydroxylamine Free Hydroxylamine Product deprotection->hydroxylamine

Caption: Synthetic utility workflow for the title compound.

Protocol 3: N-Boc Protection of the Piperidine Nitrogen

Protecting the piperidine nitrogen is often a necessary first step to prevent side reactions in subsequent steps, such as ester hydrolysis or coupling.[14][15]

Rationale: The di-tert-butyl dicarbonate (Boc₂O) reagent reacts with the secondary amine to form a tert-butyl carbamate, which is stable to many reaction conditions but can be easily removed later under acidic conditions.[14]

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (1.0 eq., typically starting from the oxalate salt neutralized in situ or the free base) in a suitable solvent like dichloromethane (DCM) or a dioxane/water mixture.[14]

  • Base Addition: If starting from an acid salt, add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-3 eq.) to liberate the free amine.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) to the stirred solution at room temperature.[14]

  • Reaction: Stir the mixture for 2-16 hours.

  • Monitoring (Self-Validation): Track the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.[14] A co-spot of the starting material and reaction mixture is recommended.

  • Workup:

    • If using an aqueous solvent system, extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[16]

Protocol 4: Hydrolysis of the Ethyl Ester

To enable amide bond formation, the ethyl ester must first be converted to the corresponding carboxylic acid.

Rationale: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is a standard and effective method for hydrolyzing esters.[17][18]

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate from Protocol 3 (1.0 eq.) in a mixture of solvents such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[17]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of LiOH (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the organic solvent (THF).

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with a dilute acid (e.g., 1 M HCl).

    • Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 5: Amide Bond Formation

This is a pivotal step in many synthetic routes, coupling the newly formed carboxylic acid with an amine.

Rationale: Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, minimize the risk of racemization at the alpha-carbon, and are effective even with challenging substrates.[19]

G RCOOH Piperidine-2-Carboxylic Acid (from Protocol 4) ActiveEster Activated HOAt Ester (Reactive Intermediate) RCOOH->ActiveEster + HATU + DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Amide Desired Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine Component) Amine->Amide Byproduct Tetramethylurea + HOBt Byproducts Amide->Byproduct Formation of

Caption: Reaction pathway for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid from Protocol 4 (1.0 eq.) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM.[19]

  • Activation: Cool the solution to 0 °C. Add HATU (1.1 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).[19]

  • Stirring: Stir the mixture at 0 °C for 5-15 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine component (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

Protocol 6: O-Debenzylation via Catalytic Hydrogenolysis

Removal of the benzyl protecting group from the hydroxylamine is a key deprotection step, often performed towards the end of a synthetic sequence.[20][21]

Rationale: Catalytic hydrogenolysis using hydrogen gas and a palladium catalyst is a clean and efficient method for cleaving benzyl ethers. The byproducts, toluene and CO₂, are volatile and easily removed.[22]

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc, O-benzyl protected substrate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.[21][23]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) under an inert atmosphere.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Workup:

    • Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[21] Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in N-Boc protection Inactive Boc₂O (hydrolyzed); Insufficient base; Steric hindrance.Use fresh Boc₂O; Ensure at least 2 eq. of base if starting from a salt; Increase reaction time or gently heat if necessary, but monitor for degradation.[14]
Incomplete ester hydrolysis Insufficient base; Poor solubility.Add more equivalents of LiOH or NaOH; Increase the proportion of the organic co-solvent (e.g., THF) to improve solubility.
Epimerization during amide coupling Use of less effective coupling reagents; High temperature; Prolonged activation time.Use an epimerization-suppressing reagent like HATU or COMU; Maintain low temperature (0 °C) during activation; Add the amine component shortly after the activator.[19]
Stalled hydrogenolysis reaction Catalyst poisoning (e.g., by sulfur-containing impurities); Inactive catalyst.Purify the substrate before deprotection; Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C); Increase catalyst loading or hydrogen pressure.[20][21]
Peak Tailing during Chromatography The basic piperidine nitrogen interacts strongly with acidic silica gel.Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to suppress the interaction and improve peak shape.[24]

References

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. PubChem. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives... Optics Letters. [Link]

  • CN106749242B - The preparation method of avibactam intermediate.
  • CN117586177A - Preparation method of avibactam intermediate.
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]

  • Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. Sigarra. [Link]

  • (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate. Pharmaffiliates. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • WO2002085858A1 - Process for producing purified piperidine derivative.
  • CN108239089B - Method for synthesizing avibactam sodium.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • A New Synthesis of Piperidine. Canadian Science Publishing. [Link]

  • Piperidine. SpectraBase. [Link]

  • (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. PharmaCompass. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... Supporting Information. [Link]

  • (2S,5R)-ethyl 5-(benzyloxyaMino)piperidine-2-carboxylate. NextSDS. [Link]

Sources

Application

analytical methods for ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate characterization

An Application Note and Protocol for the Comprehensive Analytical Characterization of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate Abstract This document provides a detailed guide to the analytical methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a key chiral intermediate in the synthesis of advanced pharmaceutical agents such as Avibactam.[1] Ensuring the structural integrity, chemical purity, and stereochemical fidelity of this molecule is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API). We present a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to establish identity, purity, and stereoisomeric integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing.

Introduction

The piperidine ring is a foundational scaffold in a vast number of natural products and pharmaceutical compounds.[2][3] The specific stereochemical configuration of substituted piperidines is often critical to their biological activity, as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological profiles.[4] Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (Molecular Formula: C₁₅H₂₂N₂O₃, Molecular Weight: 278.35 g/mol ) presents a distinct analytical challenge due to its two stereocenters.[5][6] A robust analytical workflow is therefore not merely a procedural requirement but a cornerstone of quality assurance. This application note details the necessary protocols for full characterization, moving beyond simple procedural steps to explain the rationale behind the chosen methods and parameters.

Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm the chemical structure of the synthesized intermediate. This is achieved by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. For a molecule with defined stereochemistry like this, two-dimensional NMR techniques (e.g., COSY) are invaluable for assigning specific proton and carbon signals and confirming the relative stereochemistry.[7]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Look for characteristic signals corresponding to the ethyl ester protons (a quartet and a triplet), the benzylic protons (a singlet), the aromatic protons of the benzyl group (multiplets), and the protons on the piperidine ring (a complex series of multiplets). The N-H proton of the piperidine may appear as a broad singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Expect signals for the ester carbonyl carbon (~170-175 ppm), aromatic carbons (~127-138 ppm), the benzylic carbon (~75 ppm), the ethyl ester carbons, and the distinct sp³ carbons of the piperidine ring.

  • Data Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns with the expected structure. The specific coupling constants between protons on the piperidine ring can provide crucial information about their spatial relationships and thus the ring conformation.

Functional Group ¹H Chemical Shift (δ, ppm) - Expected Range ¹³C Chemical Shift (δ, ppm) - Expected Range
Ethyl Ester (CH₂)~4.1-4.3 (quartet)~60-62
Ethyl Ester (CH₃)~1.2-1.4 (triplet)~14-15
Benzyl (Ar-CH₂)~4.6-4.8 (singlet)~75-77
Aromatic (Ar-H)~7.2-7.4 (multiplet)~127-138
Piperidine Ring (CH, CH₂)~1.5-3.5 (complex multiplets)~25-60
Ester Carbonyl (C=O)N/A~170-175
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with enough accuracy to predict the molecular formula. Fragmentation patterns observed in the MS/MS spectrum offer corroborating evidence for the proposed structure. Benzyloxycarbonyl derivatives are known to produce characteristic fragments.[9][10][11]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS system, preferably coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition:

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Acquire the full scan mass spectrum.

  • Data Interpretation:

    • Molecular Ion: Identify the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass of C₁₅H₂₃N₂O₃⁺ (279.1703).

    • Key Fragments: Observe for characteristic fragment ions, such as the loss of the benzyloxy group or cleavage of the ethyl ester, which further validates the structure. A prominent fragment would be the tropylium ion at m/z 91, characteristic of a benzyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the ester carbonyl, N-H, and aromatic C-H bonds provides a qualitative fingerprint of the compound.[12]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
N-H (amine)Stretching3300 - 3500 (may be broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (ester)Stretching1710 - 1750[13][14]
C=C (aromatic)Stretching1450 - 1600
C-O (ester/ether)Stretching1000 - 1300

Purity Assessment and Stereochemical Integrity

This section focuses on quantifying the purity of the compound, both in terms of chemical impurities and, most critically, its stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Expertise & Rationale: Reversed-phase HPLC is the industry standard for determining the purity of pharmaceutical intermediates.[8] The method separates the main compound from any process-related impurities or degradation products. The benzyloxy group in the target molecule contains a strong UV chromophore, allowing for sensitive detection using a standard UV detector.

Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm or 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner.

  • Procedure & Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Perform a blank injection (diluent) followed by injections of the standard and sample solutions.

    • Calculate the purity of the sample using the area percent method from the resulting chromatogram. Ensure that system suitability parameters (e.g., peak tailing, theoretical plates) are met.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Purity

Expertise & Rationale: This is the most critical analysis for this compound. Chiral HPLC is essential to separate and quantify the desired (2R,5S) diastereomer from other potential stereoisomers ((2S,5R), (2R,5R), (2S,5S)). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[4] A published patent for a closely related compound specifies a Chiralcel AD-H column, which provides an excellent starting point for method development.[15]

Protocol: Normal-Phase Chiral HPLC

  • Instrumentation: An HPLC system suitable for use with normal-phase solvents.

  • Chromatographic Conditions:

Parameter Condition
Column Chiralcel AD-H, 4.6 x 250 mm, 5 µm[15]
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)[4][15]
Flow Rate 1.0 mL/min[15]
Column Temperature 25 °C[15]
Detection Wavelength 210 nm[15]
Injection Volume 20 µL[15]
  • Sample Preparation:

    • Diluent: A mixture of n-Hexane / Ethanol (90:10, v/v).

    • Sample Solution: Dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.

  • Procedure & Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject the sample solution.

    • Identify the peaks corresponding to each stereoisomer (requires reference standards for undesired isomers if available).

    • Calculate the stereoisomeric purity by determining the area percentage of the desired (2R,5S) peak relative to the total area of all stereoisomeric peaks. A resolution of greater than 1.5 between the main peak and the closest eluting isomer is required for accurate quantification.

Compositional and Physicochemical Analysis

These methods provide fundamental data on the elemental composition and bulk physical properties of the compound.

Elemental Analysis

Expertise & Rationale: Elemental analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure compound. The experimental values should align with the theoretical values calculated from the molecular formula (C₁₅H₂₂N₂O₃), providing ultimate confirmation of the compound's composition. This is a crucial component of characterization for novel substances or reference standards.[16][17]

Protocol: CHN Combustion Analysis

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified and dried sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions.

  • Data Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Element Theoretical Percentage
Carbon (C)64.73%
Hydrogen (H)7.97%
Nitrogen (N)10.06%
Optical Rotation

Expertise & Rationale: As a chiral molecule, a pure sample of a single enantiomer/diastereomer will rotate the plane of plane-polarized light. The specific rotation is a characteristic physical property that can be used as an identity and quality check.

Protocol: Polarimetry

  • Instrumentation: A calibrated polarimeter.

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., c = 1.0 g/100mL) in a specified solvent (e.g., methanol).

  • Measurement:

    • Calibrate the instrument with a solvent blank.

    • Measure the angle of rotation of the sample solution in a cell of a known path length (e.g., 1 dm) at a specific temperature (e.g., 20 °C) and wavelength (e.g., Sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.

Integrated Analytical Workflow

The characterization of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a holistic process where each analytical technique provides a piece of a larger puzzle. The following workflow illustrates how these methods are integrated to provide a complete picture of the compound's identity, purity, and quality.

G cluster_0 Structural Elucidation cluster_1 Purity & Stereochemistry cluster_2 Composition & Physical Properties NMR NMR Spectroscopy (1H, 13C, 2D) Report Certificate of Analysis (Complete Characterization) NMR->Report Confirms Identity MS Mass Spectrometry (HRMS) MS->Report Confirms Identity FTIR FTIR Spectroscopy FTIR->Report Confirms Identity HPLC Purity via Reversed-Phase HPLC HPLC->Report Confirms Purity Chiral_HPLC Stereochemical Integrity via Chiral HPLC Chiral_HPLC->Report Confirms Purity EA Elemental Analysis (CHN) EA->Report Confirms Composition & Chirality OR Optical Rotation OR->Report Confirms Composition & Chirality Sample Sample Received: Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Chiral_HPLC Sample->EA Sample->OR

Caption: Integrated workflow for the complete characterization of the target compound.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Journal of the Chemical Society C. (n.d.). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. RSC Publishing.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Elsevier. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016.
  • ResearchGate. (n.d.). FTIR analysis of carboxylated PPS and amine-functionalised HA.
  • Farmer, T. B., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds.
  • Aplin, R. T., Jones, J. H., & Liberek, B. (1966). The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives. Chemical Communications (London), 794.
  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Patsnap Eureka. (2018). (2S, 5R)-5-methyl-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate detecting method.
  • Zhang, J., et al. (n.d.). Complex Chemical Force Titration Behavior of Amine-Terminated Self-Assembled Monolayers. JinZhang Group @PKU.
  • PharmaCompass.com. (n.d.). (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate.
  • Global Substance Registration System (gsrs). (n.d.). ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE.
  • Advanced ChemBlocks. (n.d.). (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
  • Pharmaffiliates. (n.d.). Ethyl (2R,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate.

Sources

Method

Application Note: Advanced Derivatization Techniques for Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Executive Summary & Stereochemical Context Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly valuable chiral building block in medicinal chemistry. It is the exact enantiomer of the standard (2S,5R) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly valuable chiral building block in medicinal chemistry. It is the exact enantiomer of the standard (2S,5R) intermediate utilized in the industrial synthesis of avibactam, a blockbuster non-β-lactam β-lactamase inhibitor1[1]. Derivatizing the (2R,5S) isomer is critical for synthesizing enantiomeric probes to study the stereospecificity of serine β-lactamase active sites and for developing novel diazabicyclooctane (DBO) scaffolds2[2]. The primary derivatization pathway involves constructing the bicyclic urea core, modifying the C2 ester, and installing the N6-sulfate pharmacophore3[3].

Mechanistic Rationale & Derivatization Strategies

Bicyclic Urea Core Formation (Phosgenation)

The defining structural feature of DBOs is the 1,6-diazabicyclo[3.2.1]octane core. This is achieved by bridging the secondary piperidine nitrogen and the benzyloxyamino nitrogen using a carbonyl source 4[4]. While phosgene gas can be used, triphosgene (bis(trichloromethyl) carbonate) is preferred for bench-scale safety and precise stoichiometric control 5[5]. The reaction is highly exothermic and requires low temperatures (-10 °C to 0 °C) alongside a non-nucleophilic organic base (e.g., triethylamine) to neutralize the generated HCl and prevent oligomerization of the intermediate carbamoyl chloride 6[6].

Ester Hydrolysis and Amidation

To mimic or alter the binding affinity of the DBO scaffold, the C2 ethyl ester is typically converted to a primary carboxamide. Direct amidation of the ester is kinetically slow; therefore, a two-step sequence involving LiOH-mediated hydrolysis to the carboxylic acid, followed by activation (using 1,1'-carbonyldiimidazole, CDI, or an EDC/HOBt coupling system) and treatment with an ammonia source, provides the highest yields 7[7].

Debenzylation and Sulfation

The final critical derivatization is the unmasking of the hydroxylamine and subsequent sulfation. The benzyl protecting group is removed via palladium-catalyzed hydrogenolysis8[8]. The resulting free hydroxylamine is highly reactive and prone to degradation; thus, it is often subjected to a one-pot or immediate sequential sulfation using a sulfur trioxide complex (e.g., SO₃·pyridine or SO₃·NMe₃) 9[9]. The SO₃·pyridine complex offers rapid reaction kinetics, while SO₃·NMe₃ is often preferred for process scale-up due to easier byproduct clearance 10[10].

Experimental Protocols

Protocol A: Triphosgene-Mediated Urea Cyclization
  • Preparation: In a rigorously dried, argon-purged 500 mL round-bottom flask, dissolve 10.0 g (approx. 32.6 mmol) of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate in 150 mL of anhydrous dichloromethane (DCM) 5[5].

  • Base Addition: Add 13.6 mL (97.8 mmol, 3.0 eq) of anhydrous triethylamine (TEA) and cool the mixture to -10 °C using an ice/brine bath 5[5].

  • Phosgenation: Dissolve 3.87 g (13.0 mmol, 0.4 eq of triphosgene, equivalent to 1.2 eq of phosgene) in 50 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 0 °C6[6].

  • Reaction Evolution: Stir the reaction for 2 hours at 0 °C. Causality check: The slow addition prevents the accumulation of the reactive carbamoyl chloride, minimizing intermolecular cross-linking4[4].

  • Self-Validation Checkpoint: Monitor the reaction via HPLC-UV (210 nm). The reaction is deemed complete when the starting material peak accounts for <1% of the total AUC. If unreacted starting material persists, add an additional 0.05 eq of triphosgene.

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bicyclic DBO ester intermediate6[6].

Protocol B: One-Pot Debenzylation and Sulfation
  • Hydrogenolysis: Dissolve the DBO intermediate (5.0 g) in 50 mL of a 1:1 mixture of isopropanol and water. Add 0.5 g of 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon, 1 atm) at room temperature for 3 hours8[8].

  • Self-Validation Checkpoint: Take a 50 µL aliquot, filter, and analyze via LC-MS. The successful debenzylation is confirmed by the disappearance of the m/z [M+H]⁺ corresponding to the benzylated precursor and the emergence of the free hydroxylamine mass (Δm/z = -90 Da). Proceed to sulfation only when debenzylation is >98% complete.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the cake with 10 mL of isopropanol 8[8].

  • Sulfation: To the filtrate, add 4.5 g of SO₃·NMe₃ complex (or SO₃·pyridine for faster kinetics) and stir at 30 °C for 12 hours 9[9]. Causality check: The amine-SO₃ complex acts as a mild electrophilic sulfating agent that selectively targets the highly nucleophilic N-O oxygen without degrading the fragile DBO core 10[10].

  • Salt Exchange: Treat the mixture with tetrabutylammonium acetate to precipitate the tetrabutylammonium salt of the sulfated DBO, which can later be converted to a sodium salt via ion-exchange chromatography 7[7].

Quantitative Data Summary

Derivatization StepReagents & ConditionsTarget IntermediateExpected YieldKey Analytical Marker
Bicyclic Urea FormationTriphosgene, TEA, DCM, -10 °C to 0 °CEthyl (2R,5S)-DBO-carboxylate85-92%Disappearance of N-H stretch (~3300 cm⁻¹)
Ester Amidation1. LiOH, THF/H₂O 2. CDI, NH₃(aq)(2R,5S)-DBO-carboxamide75-80%Appearance of primary amide C=O (~1650 cm⁻¹)
Debenzylation/Sulfation1. H₂, Pd/C, iPrOH 2. SO₃·NMe₃, 30 °C(2R,5S)-Avibactam analog (TBA salt)70-77%Mass shift: +80 Da (addition of SO₃)

Workflow Diagram

G Start Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Phosgenation Phosgenation (Triphosgene, TEA, DCM) Start->Phosgenation DBO_Core DBO Core Intermediate (Bicyclic Urea) Phosgenation->DBO_Core Amidation Ester Hydrolysis & Amidation (LiOH, then CDI/NH3) DBO_Core->Amidation Amide_Int Carboxamide Intermediate Amidation->Amide_Int Debenz Debenzylation & Sulfation (H2, Pd/C, SO3·Pyridine) Amide_Int->Debenz Final Enantiomeric Avibactam Analog (Sulfate Salt) Debenz->Final

Chemical transformation pathway for DBO core derivatization.

Sources

Application

The Strategic Conversion of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate to Avibactam: A Detailed Guide for Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathway from the key intermediate, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathway from the key intermediate, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, to the potent β-lactamase inhibitor, avibactam. The protocols and discussions herein are synthesized from established literature and patents, offering a detailed, step-by-step methodology coupled with insights into the rationale behind experimental choices.

Introduction: The Significance of Avibactam and its Synthesis

Avibactam is a non-β-lactam, β-lactamase inhibitor that has revolutionized the treatment of serious Gram-negative bacterial infections. Its broad-spectrum activity, which includes Class A, Class C, and some Class D β-lactamases, addresses a critical unmet need in an era of growing antibiotic resistance. The synthesis of avibactam is a multi-step process, with the stereochemically defined intermediate, ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, serving as a crucial starting point for the construction of the core diazabicyclooctane scaffold. This guide will focus on the key transformations required to convert this advanced intermediate into the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The conversion of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate to avibactam can be conceptually divided into four main stages: amidation, cyclization to form the bicyclic core, deprotection and sulfation, and finally, salt formation to yield the desired sodium salt.

Avibactam Synthesis Workflow Start Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate Amidation Amidation Start->Amidation Cyclization Cyclization Amidation->Cyclization Deprotection_Sulfation Debenzylation & Sulfation Cyclization->Deprotection_Sulfation Salt_Formation Salt Formation Deprotection_Sulfation->Salt_Formation End Avibactam Sodium Salt_Formation->End Cyclization Mechanism cluster_0 Activation cluster_1 Intramolecular Cyclization cluster_2 Final Product Amide (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide Intermediate1 Chloroformate Intermediate Amide->Intermediate1 + Triphosgene, Base Triphosgene Triphosgene Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular attack Product (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide Intermediate2->Product Deprotonation

Method

spectroscopic analysis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Application Note: Spectroscopic Analysis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectroscopic Analysis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Stereochemical Validation, and Quality Control Protocols

Strategic Context & Mechanistic Insights

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly specialized chiral intermediate. It is the enantiomeric counterpart to the (2S,5R) isomer, which is the foundational building block for diazabicyclooctane (DBO) β-lactamase inhibitors such as avibactam [1]. In pharmaceutical manufacturing, controlling the stereochemical and chemical purity of this specific piperidine derivative is paramount. Any epimerization at the C2 or C5 positions directly alters the trajectory of the subsequent urea-cyclization step, leading to inactive DBO architectures [2].

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. This guide bypasses generic analytical advice to provide field-proven, self-validating protocols designed specifically for the unique vulnerabilities of this molecule—namely, the lability of the benzyloxyamino group and the conformational flexibility of the piperidine ring[3].

Analytical Workflow & Causality

G Sample Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Prep Sample Preparation & SST (qNMR Stds, Blanks) Sample->Prep NMR High-Res NMR (1H, 13C, 2D NOESY) Prep->NMR MS LC-ESI-HRMS (Soft Ionization) Prep->MS IR FTIR Spectroscopy (ATR Mode) Prep->IR Stereo Stereochemical Validation (2R,5S Configuration) NMR->Stereo Purity Impurity Profiling & Exact Mass (< 5 ppm) MS->Purity Func Functional Group Integrity Verification IR->Func Report Final QA/QC Release (API Intermediate Validation) Stereo->Report Purity->Report Func->Report

Fig 1. Spectroscopic workflow for the structural validation of the piperidine intermediate.

High-Resolution NMR: Stereochemical Validation

Causality: The (2R,5S) configuration dictates a trans relationship between the C2-carboxylate and C5-benzyloxyamino groups. In the piperidine chair conformation, this forces one of the functional groups into an axial position. 2D NOESY is deployed specifically to map the spatial proximity between the C2-H and C5-H protons. The absence of a strong NOE cross-peak between these protons confirms the trans geometry, as they reside on opposite faces of the ring [3].

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 15.0 ± 0.1 mg of the analyte and 5.0 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) as an internal standard.

  • Solvation: Dissolve the mixture in 600 µL of CDCl₃ containing 0.03% v/v TMS. Vortex for 30 seconds until optically clear.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H (16 scans), ¹³C (1024 scans), and 2D NOESY (mixing time 300 ms) spectra at 298 K on a 400 MHz (or higher) spectrometer.

  • Processing: Apply zero-filling and exponential line broadening (0.3 Hz for ¹H). Phase and baseline correct manually.

Self-Validating System: The inclusion of TCNB acts as a quantitative NMR (qNMR) mass balance check. If the calculated purity derived from the ¹H integral ratios deviates from the gravimetric mass balance by >2%, the system automatically flags the presence of NMR-invisible impurities (e.g., inorganic salts from previous synthetic steps).

Table 1: Expected NMR Chemical Shifts (CDCl₃, 400 MHz)

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Structural Causality
¹H 7.25 – 7.40m, 5HAromatic protons of the benzyloxy group.
¹H 5.45br s, 1HN-H proton (exchangeable with D₂O).
¹H 4.70s, 2HO-CH₂-Ph; sharp singlet indicates free rotation.
¹H 4.20q, J = 7.1 Hz, 2HEster -CH₂-CH₃.
¹H 3.40dd, J = 11.0, 3.5 Hz, 1HC2-H (axial positioning confirmed by large J coupling).
¹H 3.10m, 1HC5-H (equatorial/axial dynamic depending on chair flip).
¹H 1.28t, J = 7.1 Hz, 3HEster -CH₂-CH₃.
¹³C 172.5C (Quaternary)C=O (Ester carbonyl).
¹³C 137.8, 128.5, 128.0C, CH (Aromatic)Benzyloxy aromatic carbons.
¹³C 76.2CH₂O-CH₂-Ph carbon.
¹³C 58.4CHC2 chiral center.

LC-ESI-HRMS: Mass Confirmation & Impurity Profiling

Causality: The benzyloxyamino (-NH-O-Bn) moiety is highly susceptible to in-source fragmentation (specifically, the homolytic or heterolytic cleavage of the N-O bond) under harsh ionization conditions. Therefore, soft Electrospray Ionization (ESI) is critical. High-Resolution Mass Spectrometry (HRMS) provides exact mass capabilities to differentiate the target molecule from isobaric impurities[1].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile.

  • Dilution: Dilute to a working concentration of 10 µg/mL in H₂O:MeCN (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% MeCN over 5 minutes at 0.4 mL/min.

  • Ionization: Acquire MS data in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to a mild 300°C to prevent thermal degradation of the N-O bond.

Self-Validating System: A pre- and post-sequence injection of a known standard mix (e.g., reserpine) validates mass accuracy (< 5 ppm) and column retention time stability. A blank injection immediately preceding the sample confirms zero carryover of the highly retentive benzyloxy moiety. Furthermore, the software must verify that the isotopic pattern (A+1, A+2) matches the theoretical distribution for C₁₅H₂₂N₂O₃.

Table 2: Expected LC-ESI-HRMS Fragmentation Profile

Ion TypeExact Mass (m/z)FormulaDiagnostic Significance
[M+H]⁺ 279.1703C₁₅H₂₃N₂O₃⁺Confirms intact molecular formula (Mass Error < 5 ppm).
Fragment 1 171.1128C₈H₁₅N₂O₂⁺Loss of benzyl alcohol (-108 Da); confirms N-O bond lability.
Fragment 2 206.1175C₁₂H₁₆N₂O⁺Loss of ethyl ester (-73 Da); confirms C2 functionalization.
Fragment 3 91.0542C₇H₇⁺Tropylium ion; definitive proof of the benzyl group.

FTIR Spectroscopy: Functional Group Integrity

Causality: While NMR and MS provide connectivity and mass, FTIR serves as an orthogonal technique to confirm the vibrational integrity of the functional groups. It is specifically used to track the successful coupling of the benzyloxyamine during synthesis and to ensure the ester has not prematurely hydrolyzed into a carboxylic acid, which would disrupt downstream processing [2].

Step-by-Step Protocol:

  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-grade isopropanol.

  • Background: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sampling: Place 2-3 mg of the neat solid sample directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans). Perform baseline correction and atmospheric suppression.

Self-Validating System: The protocol requires a background subtraction validation step. Before sample acquisition, the system must verify that water vapor and CO₂ bands in the background are < 0.01 absorbance units. If exceeded, the system locks out until the optics are purged, ensuring that the critical N-H and C=O stretching regions are not obscured by atmospheric noise.

Table 3: Key FTIR Vibrational Band Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeStructural Implication
~3250 Broad, MediumN-H stretchConfirms the secondary amine of the piperidine ring.
~3030 Sharp, WeakC-H stretch (sp²)Confirms the presence of the aromatic benzyl ring.
~2930, 2850 Sharp, MediumC-H stretch (sp³)Aliphatic backbone of the piperidine ring.
~1735 Sharp, StrongC=O stretchConfirms the intact ethyl ester (absence of ~1700 cm⁻¹ acid band).
~1180 Sharp, StrongC-O stretchEster linkage confirmation.
~1050 MediumN-O stretchConfirms the benzyloxyamino linkage.

References

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor Organic Process Research & Development (ACS Publications) URL:[Link][2]

  • Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate Synthetic Communications (Taylor & Francis) URL:[Link][3]

Sources

Application

Application Note: Enantiospecific Synthetic Routes from the L-Glutamic Acid Chiral Pool to L-Pyroglutaminol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chiral Pool Synthesis, Lactamization, Selective Ester Reduction, and Protocol Validation Strategic Value of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chiral Pool Synthesis, Lactamization, Selective Ester Reduction, and Protocol Validation

Strategic Value of the L-Glutamic Acid Chiral Pool

In the landscape of asymmetric synthesis and drug development, the "chiral pool" approach remains one of the most economically and synthetically viable strategies for constructing complex stereocenters. L-Glutamic acid , an abundant and inexpensive proteinogenic amino acid, serves as a premier starting material[1]. Its inherent bifunctionality (an α -amino acid with a γ -carboxylic acid) allows for highly controlled intramolecular cyclization, yielding L-pyroglutamic acid (L-5-oxopyrrolidine-2-carboxylic acid).

This application note details the robust, three-step transformation of L-glutamic acid into L-pyroglutaminol ((S)-5-(hydroxymethyl)pyrrolidin-2-one). L-pyroglutaminol is a highly versatile, bifunctional building block used extensively in the synthesis of pyrrolidine alkaloids, peptidomimetics, and CNS-active pharmaceutical ingredients.

Pathway Visualization

The synthetic sequence relies on thermal dehydration followed by esterification and a highly chemoselective reduction. The logical flow of this transformation is illustrated below.

SyntheticRoute A L-Glutamic Acid (Chiral Pool) B L-Pyroglutamic Acid (Lactam Formation) A->B 160 °C, Neat -H2O C L-Pyroglutamate Ester (Protection) B->C MeOH, SOCl2 0 °C to RT D L-Pyroglutaminol (Selective Reduction) C->D NaBH4, MeOH 0 °C to RT

Caption: Three-step synthetic workflow from L-glutamic acid to L-pyroglutaminol.

Mechanistic Rationale & Reaction Design

To ensure scientific integrity and high yields, the causality behind the reagent selection must be understood:

  • Thermal Cyclization (Lactamization): Heating L-glutamic acid in a solvent-free melt at 160 °C drives the intramolecular condensation of the primary amine with the γ -carboxylic acid[2]. This thermal method avoids the use of coupling reagents, maximizing atom economy. The stereocenter at the α -carbon is preserved because the reaction conditions do not promote enolization at the highly substituted C2 position.

  • Esterification: Before the carboxylic acid can be reduced, it must be activated. Fischer esterification using thionyl chloride ( SOCl2​ ) in methanol generates the methyl ester. SOCl2​ reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst, ensuring complete conversion without the risk of hydrolytic reversal[3].

  • Chemoselective Reduction: The reduction of the ester to an alcohol must be achieved without reducing the lactam carbonyl. Strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) will over-reduce the lactam to a pyrrolidine ring. Instead, Sodium Borohydride ( NaBH4​ ) in methanol is utilized[4]. While NaBH4​ typically does not reduce esters efficiently, methanol acts as a proton source, forming reactive alkoxyborohydride species that selectively reduce the ester while leaving the highly stable lactam intact.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure quality control before proceeding to the subsequent phase.

Protocol A: Solvent-Free Synthesis of L-Pyroglutamic Acid

Reference adaptation from[2]

  • Preparation: Weigh 50.0 g of L-glutamic acid into a large ceramic crucible or a heavy-walled borosilicate glass beaker.

  • Thermal Melt: Place the vessel in a preheated laboratory oven or heating mantle set precisely to 160 °C.

  • Reaction: Allow the solid to melt and heat for 4 to 14 hours. The material will transition into a brown, viscous melt as water is liberated.

  • Cooling & Crystallization: Remove the vessel and allow it to cool to 20 °C. The melt will solidify into a brownish powder.

  • Purification: Solubilize the crude solid in a minimum amount of boiling absolute ethanol, filter hot to remove unreacted L-glutamic acid, and allow to crystallize at 4 °C.

  • Validation Checkpoint:

    • TLC: Spot the product alongside L-glutamic acid on silica gel (Eluent: n-Butanol/AcOH/H2O 4:1:1). Stain with ninhydrin and heat. L-glutamic acid will show a dark purple spot (primary amine). The product, L-pyroglutamic acid, will not stain purple, confirming complete lactamization.

Protocol B: Synthesis of L-Pyroglutamic Acid Methyl Ester

Reference adaptation from[3]

  • Preparation: Suspend L-pyroglutamic acid (20.0 g, 155 mmol) in anhydrous methanol (150 mL) in a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Activation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dropwise, add thionyl chloride ( SOCl2​ , 13.5 mL, 186 mmol) over 30 minutes via an addition funnel. Caution: Exothermic reaction with vigorous evolution of SO2​ and HCl gas. Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The suspension will become a clear solution.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the resulting residue with saturated aqueous NaHCO3​ (until pH ~8) and extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield a pale yellow oil.

  • Validation Checkpoint:

    • FT-IR: Verify the presence of two distinct carbonyl stretches: ~1740 cm⁻¹ (ester C=O ) and ~1700 cm⁻¹ (lactam C=O ).

Protocol C: Chemoselective Reduction to L-Pyroglutaminol

Reference adaptation from[4]

  • Preparation: Dissolve L-pyroglutamic acid methyl ester (15.0 g, 105 mmol) in anhydrous methanol (100 mL) in a 500 mL flask. Cool the solution to 0 °C.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 9.5 g, 250 mmol, ~2.4 eq) in small portions over 1 hour to control the vigorous evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 20 hours.

  • Quenching: Carefully quench the reaction by adding glacial acetic acid (~3-5 mL) dropwise until gas evolution ceases and the pH is approximately 6.

  • Workup: Concentrate the mixture in vacuo to a white paste. Suspend the paste in a mixture of Dichloromethane/Methanol (9:1, 150 mL), stir vigorously for 30 minutes, and filter through a Celite pad to remove boron salts. Concentrate the filtrate to yield the crude product. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

  • Validation Checkpoint:

    • 1H NMR (400 MHz, CDCl3): Confirm the disappearance of the methyl ester singlet at δ 3.75 ppm. Confirm the appearance of a multiplet at δ 3.40 - 3.65 ppm (2H, CH2​OH ) and a broad singlet at δ ~4.0 ppm ( OH , exchanges with D2​O ).

    • Optical Rotation: [α]D20​≈+28.5 ( c=1.7 , ethanol), confirming the preservation of the stereocenter[3].

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the synthetic route, allowing researchers to benchmark their laboratory results against established literature standards.

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity Indicator (Validation)
1 L-Glutamic Acid L-Pyroglutamic AcidNone (Thermal Melt)160 °C / 4-14 h85 - 92%Ninhydrin negative (TLC)
2 L-Pyroglutamic Acid Methyl Ester SOCl2​ , MeOH0 °C to RT / 12 h90 - 95%IR: 1740 cm⁻¹, 1700 cm⁻¹
3 Methyl Ester L-Pyroglutaminol NaBH4​ , MeOH0 °C to RT / 20 h75 - 82%1H NMR: Loss of -OCH3 peak

References

  • Structural Insights into Low-Temperature Copolymerization of Thermodegradable Amino Acids Mediated by Pyroglutamic Acid Macromolecules - ACS Publications URL:[Link]

  • Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material Tetrahedron / Academia.edu URL:[Link]

  • Totalsynthese von Vioprolid D mediaTUM (Technical University of Munich) URL:[Link]

  • α -aryl quaternary centres via asymmetric Vicarious Nucleophilic Substitution ORCA - Cardiff University URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate . While its enantiomer, the (2S,5R) isomer, is widely recognized as the critical intermediate in the commercial synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors like Avibactam[1][2], the stereochemical inversion principles, side-reaction pathways, and isolation challenges are identical for the (2R,5S) pathway.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your stereomeric purity and overall yield.

Part 1: Mechanistic Workflow

To establish a baseline, the most efficient synthetic route relies on the SN​2 inversion of the C5 stereocenter. Starting from the (2R,5R)-5-hydroxy precursor, the hydroxyl group is converted into a highly reactive leaving group, followed by nucleophilic displacement with O-benzylhydroxylamine.

SynthRoute A Ethyl (2R,5R)-1-Boc-5-hydroxypiperidine -2-carboxylate B Activation (Tf2O, 2,6-Lutidine) A->B C Ethyl (2R,5R)-1-Boc-5-(triflyloxy) piperidine-2-carboxylate B->C D Substitution (SN2) (NH2OBn, -30°C to RT) C->D E Ethyl (2R,5S)-1-Boc-5-(benzyloxyamino) piperidine-2-carboxylate D->E C5 Stereocenter Inversion F Deprotection & Salt Formation (TFA, then Oxalic Acid) E->F G Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Oxalate F->G

Figure 1: Synthetic workflow from 5-hydroxypiperidine to the target oxalate salt via SN2 inversion.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my yield dropping significantly during the nucleophilic displacement with O-benzylhydroxylamine?

The Causality: The SN​2 displacement of a secondary alcohol derivative is sterically hindered. O-benzylhydroxylamine ( NH2​OBn ) is both a good nucleophile and a moderate base. If you are using a mesylate (-OMs) or tosylate (-OTs) leaving group at elevated temperatures (e.g., 50–60 °C), the E2 elimination pathway outcompetes the SN​2 substitution[2]. This results in the formation of an undesired tetrahydropyridine alkene byproduct, severely depressing your yield. The Solution: Switch the leaving group to a triflate (-OTf). The superior leaving group ability of the trifluoromethanesulfonate anion allows the substitution to proceed rapidly at temperatures between -30 °C and 0 °C. At these low temperatures, the activation energy for E2 elimination is not reached, suppressing the byproduct and preserving the desired (2R,5S) stereochemistry[1].

Q2: I am observing epimerization at the C2 position. What is causing this?

The Causality: The C2 proton, situated adjacent to the ethyl ester, is relatively acidic. Prolonged exposure to strong bases (such as excess NH2​OBn , K2​CO3​ , or strong inorganic bases during aqueous workup) induces enolization. When the enolate reprotonates, it often does so from the less hindered face, leading to epimerization and a loss of diastereomeric excess. The Solution: Utilize a mild, sterically hindered, non-nucleophilic base like 2,6-lutidine during the activation and substitution steps. Furthermore, ensure that the pH during any aqueous workup does not exceed 8.0[2].

Q3: How do I prevent product loss during the final deprotection and isolation?

The Causality: The free base of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is an oil that is highly soluble in organic solvents and prone to oxidative degradation[3]. Attempting to isolate or purify the free base via column chromatography usually results in massive material loss. The Solution: Never isolate the free base. Following Boc-deprotection, immediately trap the compound as an oxalate salt. The oxalate salt crystallizes readily from a mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate, driving the recovery yield above 85% and upgrading the purity to >99%[4][5].

Part 3: Quantitative Data & Reagent Comparison

The choice of activation reagent dictates the success of the SN​2 inversion. Below is a comparative summary of reaction parameters and their impact on the final yield.

Leaving GroupActivation TempSubstitution TempBase Used SN​2 Product Yield (%)Elimination Byproduct (%)
Mesylate (-OMs) 0 °C60 °C K2​CO3​ 45 - 55%30 - 45%
Tosylate (-OTs) 0 °C70 °C Et3​N 40 - 50%35 - 50%
Triflate (-OTf) -30 °C-30 °C to 20 °C2,6-Lutidine82 - 89%< 5%

Part 4: Troubleshooting Decision Tree

Use the following diagnostic flowchart to identify the root cause of low yields in your workflow.

Troubleshooting Start Low Yield of Target Oxalate Salt Q1 Is the tetrahydropyridine (elimination) byproduct >10%? Start->Q1 S1 Switch leaving group from -OMs to -OTf Q1->S1 Yes Q2 Is the C2 or C5 stereocenter racemized/epimerized? Q1->Q2 No S2 Use 2,6-lutidine & keep reaction temp < 0°C Q2->S2 Yes Q3 Is the free base lost during workup? Q2->Q3 No S3 Directly precipitate as Oxalate Salt in MTBE/EtOAc Q3->S3 Yes

Figure 2: Decision tree for diagnosing and resolving low synthetic yields.

Part 5: Step-by-Step Experimental Protocol

This self-validating protocol integrates the solutions discussed above to synthesize Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate .

Phase 1: Activation (Triflation)
  • Charge a dry, nitrogen-purged reactor with Ethyl (2R,5R)-1-Boc-5-hydroxypiperidine-2-carboxylate (1.0 eq) and anhydrous dichloromethane ( CH2​Cl2​ , 10 volumes).

  • Cool the solution to -30 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.5 eq) in a single portion.

  • Add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -25 °C.

  • Stir the mixture at -30 °C for 30 minutes to ensure complete conversion to the triflate intermediate[1].

Phase 2: Nucleophilic Substitution ( SN​2 )
  • To the cold (-30 °C) triflate solution, slowly add a pre-cooled solution of O-benzylhydroxylamine ( NH2​OBn , 1.5 eq) in anhydrous CH2​Cl2​ (2 volumes).

  • Maintain the reaction at -30 °C for 1 hour, then gradually allow it to warm to room temperature over 12 hours.

  • Quench the reaction with a 10% aqueous citric acid solution to neutralize excess base.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 3: Deprotection & Salt Formation
  • Dissolve the crude Boc-protected intermediate in CH2​Cl2​ (5 volumes) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise. Stir for 4 hours at room temperature until deprotection is complete (monitor by HPLC).

  • Concentrate the mixture under reduced pressure to remove excess TFA. Do not attempt to isolate the free base[3].

  • Dissolve the resulting oily residue in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate (8 volumes total).

  • Prepare a solution of anhydrous oxalic acid (1.0 eq) in Ethyl Acetate (2 volumes) and add it dropwise to the mixture at room temperature.

  • Cool the suspension to 0 °C and stir for 1 hour to complete crystallization.

  • Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum at 40 °C to afford the target oxalate salt (Expected yield: 82-89% over 3 steps; Purity: >99%)[5].

Sources

Optimization

Technical Support Center: Purification of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Welcome to the technical support center for ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate, a key building block in the synthesis of Avibactam.[1] Achieving high diastereomeric and enantiomeric purity is paramount for the downstream success of the synthesis and the efficacy of the final active pharmaceutical ingredient (API).[2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique purification challenges associated with this molecule.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues encountered during the synthesis and purification of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

Q1: What are the primary impurities I should expect during the synthesis of this compound?

A: The impurity profile is typically dominated by three main categories:

  • Stereoisomers: This is the most significant challenge. The molecule has two stereocenters (at C2 and C5), meaning four possible stereoisomers can be formed: (2R,5S), (2S,5R), (2R,5R), and (2S,5S). Synthetic routes, particularly those involving the reduction of an imine or oxime precursor, often yield a mixture of diastereomers.[1][3] The desired (2R,5S) isomer must be separated from the (2R,5R) diastereomer, as well as any enantiomeric contaminants.

  • Process-Related Impurities: These include unreacted starting materials (e.g., piperidin-5-one-2-carboxylate precursors, benzyloxyamine hydrochloride) and reagents used in the synthesis.[1]

  • Side-Reaction Products: Depending on the synthetic route, byproducts from incomplete cyclization, over-reduction, or side reactions with protecting groups may be present. A common issue is the potential cleavage of the N-O bond (de-benzylation) if harsh reductive conditions (like high-pressure catalytic hydrogenation) are used.

Q2: My crude product is a thick, inseparable oil. What is the likely cause?

A: A crude product that fails to solidify is often a strong indicator of a mixture of stereoisomers. While the pure (2R,5S) isomer may be a solid or have a tendency to crystallize (especially as a salt), diastereomeric mixtures disrupt the crystal lattice, leading to oils or amorphous gums. Inadequate removal of solvents or the presence of other low-melting point impurities can also contribute to this issue.

Q3: I am observing peak tailing and poor separation of my target compound during silica gel chromatography. How can I fix this?

A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel, which is inherently acidic. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes streaking, tailing, and often irreversible adsorption.

The solution is to add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and resolution.[4]

Q4: Why is forming a salt of the piperidine intermediate a recommended purification strategy?

A: Salt formation is a powerful purification technique for two primary reasons:

  • Enhanced Crystallinity: Many freebase piperidines are oils or low-melting solids, but their salts (e.g., oxalate, hydrochloride, or tartrate) are often highly crystalline solids.[5][6][7] This makes them ideal candidates for purification by recrystallization, which is a highly effective and scalable method for removing minor impurities.

  • Diastereomeric Resolution: This is the most critical application. By reacting a mixture of diastereomers with a chiral acid (a resolving agent) like L-tartaric acid or dibenzoyl-L-tartaric acid, you form a new mixture of diastereomeric salts.[5][8] These newly formed salts have different physical properties, most importantly, different solubilities. This difference allows one diastereomeric salt to be selectively crystallized from the solution, achieving separation.[8]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Diastereomeric Separation 1. The diastereomers have very similar polarities. 2. Inappropriate purification technique selected.1. Do not rely solely on silica gel chromatography. While it can remove gross impurities, it is often insufficient for separating closely related diastereomers. 2. Employ diastereomeric salt crystallization. This is the industry-standard approach. Form a salt with a chiral resolving agent like L-tartaric acid or an achiral agent like oxalic acid and perform fractional crystallization.[2][5][8] 3. Use preparative chiral HPLC/SFC for high-purity, smaller-scale separations. Polysaccharide-based columns are often effective.
Low Yield After Crystallization 1. The target compound has significant solubility in the chosen solvent, even at low temperatures. 2. The incorrect diastereomeric salt was targeted for crystallization (the more soluble one). 3. Too much solvent was used for recrystallization.1. Perform a solvent screen. Test a variety of solvents and solvent systems (e.g., acetone/ethanol, ethyl acetate/heptane) to find one where the target salt has high solubility when hot and very low solubility when cold.[5] 2. Concentrate the mother liquor. The other diastereomer may be recoverable from the remaining solution. 3. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
Chiral HPLC Shows Multiple Peaks 1. The synthesis produced a mixture of stereoisomers. 2. The starting materials were not enantiomerically pure.1. This is expected for a crude sample. The goal of purification is to isolate the single peak corresponding to the (2R,5S) isomer. 2. Analyze the key chiral starting materials (e.g., L-glutamic acid derivatives) to ensure their enantiopurity before starting the synthesis.[3]
Product Degradation (Loss of Benzyl Group) 1. Exposure to harsh catalytic hydrogenation conditions (e.g., Palladium on Carbon with H₂ gas). 2. Strong acidic conditions.1. If a reduction step is required (e.g., for an imine), use milder, selective reducing agents like sodium borohydride or sodium cyanoborohydride.[1] 2. Avoid prolonged exposure to strong, non-volatile acids. Use controlled acid-base extractions when necessary.[4]

Section 3: Core Purification Protocols

Protocol 1: Bulk Purification via Modified Flash Column Chromatography

This protocol is designed for the initial cleanup of the crude freebase product to remove non-isomeric impurities.

Step-by-Step Methodology:

  • Prepare the Eluent: Prepare a mobile phase of Hexane and Ethyl Acetate. A starting gradient of 9:1 (Hexane:EtOAc) is common. To this mixture, add 0.5% triethylamine (TEA) by volume. For example, to 1 L of eluent, add 5 mL of TEA.

  • TLC Analysis: Spot your crude material on a silica TLC plate and develop it in the prepared eluent. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[4] Adjust the Hexane:EtOAc ratio as needed.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method prevents streaking and improves resolution.

  • Elution and Fraction Collection: Carefully load the dried sample onto the top of the column. Begin elution with the mobile phase, collecting fractions. Gradually increase the polarity (e.g., from 10% EtOAc to 30% EtOAc) to elute the product.

  • Validation Checkpoint: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product (as a single spot).

  • Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the partially purified freebase.

Protocol 2: High-Purity Diastereomeric Resolution via Oxalate Salt Crystallization

This protocol describes the critical step of separating the (2R,5S) diastereomer from its contaminants by forming the oxalate salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the partially purified ethyl 5-(benzyloxyamino)piperidine-2-carboxylate freebase (1.0 equivalent) in a suitable solvent such as acetone or ethyl acetate. A concentration of 5-10 mL of solvent per gram of substrate is a good starting point.

  • Salt Formation: Prepare a solution of oxalic acid (1.0 equivalent) in the same solvent. While stirring the piperidine solution, add the oxalic acid solution dropwise.

  • Induce Crystallization: A precipitate should begin to form. Gently warm the mixture until all solids redissolve.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. To maximize the recovery of the less soluble diastereomeric salt, further cool the flask in an ice bath or refrigerator (2-8°C) for several hours.[9]

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Validation Checkpoint: Dry the crystals and analyze their diastereomeric purity by chiral HPLC (see Protocol 3). A single, highly enriched peak should be observed. The mother liquor can be retained for potential recovery of the other isomers.

  • Recrystallization (Optional): For even higher purity, the isolated crystals can be recrystallized using the same procedure: dissolve in a minimal amount of hot solvent and cool slowly to recover the purified salt.[10]

Protocol 3: Purity Analysis by Chiral HPLC

This protocol provides a starting point for developing an analytical method to determine the diastereomeric and enantiomeric purity of your sample.

Step-by-Step Methodology:

  • Column Selection: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended. Columns such as Chiralpak® AD-H or Chiralcel® OD-H have shown excellent performance for separating piperidine derivatives.[11]

  • Mobile Phase Preparation: For normal-phase HPLC, a typical mobile phase consists of n-hexane and an alcohol modifier like ethanol or isopropanol.[11] A common starting ratio is 85:15 (n-hexane:ethanol).

  • Additive for Peak Shape: To improve the peak shape of the basic analyte, add a small amount of an amine modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1%).[2][11]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature can be a critical parameter affecting separation, so it should be controlled.[11]

    • Detection: UV at 210 nm or 225 nm.[11]

    • Injection Volume: 10 µL.

  • Validation Checkpoint: Inject a sample of the crude mixture to identify the retention times of all four possible stereoisomers. Inject the purified sample to confirm the presence of a single major peak corresponding to the desired (2R,5S) isomer. The purity can be calculated using the area normalization of the peaks.[2]

Section 4: Visual Guides and Data

Diagrams and Workflows

Purification_Decision_Tree start Crude Product (Mixture of Stereoisomers & Impurities) silica_col Silica Gel Chromatography (with 0.5% TEA) start->silica_col assess_purity Assess Purity (TLC, NMR) silica_col->assess_purity freebase Partially Purified Freebase (Enriched Diastereomeric Mixture) assess_purity->freebase Impurities Removed salt_formation Diastereomeric Salt Formation (e.g., with Oxalic Acid) freebase->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolate_solid Isolate & Dry Crystals crystallization->isolate_solid mother_liquor Mother Liquor (Contains other isomers) crystallization->mother_liquor final_purity Assess Final Purity (Chiral HPLC) isolate_solid->final_purity final_product Pure (2R,5S) Isomer Salt final_purity->final_product >99% Purity

Caption: Decision tree for purification strategy.

Data Summary

Table 1: Typical Starting Conditions for Chiral HPLC Method Development

ParameterRecommended SettingRationale & Notes
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Proven effectiveness for separating piperidine derivatives and related structures.[11]
Mobile Phase n-Hexane / Ethanol (or Isopropanol)Standard normal-phase system providing good selectivity for many chiral compounds.
Mobile Phase Ratio Start at 85:15 (Hexane:Alcohol)Adjust ratio to optimize resolution and retention time. Increasing alcohol content reduces retention time.[11]
Basic Additive 0.1% Diethylamine (DEA)Crucial for preventing peak tailing by interacting with residual acidic sites on the stationary phase.[2][11]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical HPLC.[2]
Column Temperature 25 - 40 °CTemperature can significantly impact selectivity; must be controlled for reproducible results.[2][11]
Detection Wavelength 210 nmThe benzyloxy and carboxylate groups provide UV absorbance at lower wavelengths.

References

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents.
  • (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. Benchchem.
  • (2s,5r)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. Chempharmatech. Available at: [Link]

  • Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents.
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. Google Patents.
  • (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate. PharmaCompass. Available at: [Link]

  • (2S, 5R)-5-methyl-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate detecting method. Patsnap Eureka. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in diazabicyclooctane (DBO) scaffolds and β-lactamase inhibitor synthesis, I have designed this guide to address the most critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in diazabicyclooctane (DBO) scaffolds and β-lactamase inhibitor synthesis, I have designed this guide to address the most critical chemical bottlenecks encountered when working with ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate .

This chiral piperidine is a highly functionalized intermediate. Its three reactive sites—the piperidine secondary amine, the benzyloxyamino nitrogen, and the C2 ethyl ester—demand precise chemoselectivity. Minor deviations in reaction parameters routinely lead to epimerization, dimerization, or over-reduction. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to eliminate them.

Part 1: Troubleshooting Guides & FAQs

Q1: During the saponification of the ethyl ester, we observe a significant isobaric impurity (same mass). What is it, and how do we prevent it?

The Causality: You are observing base-catalyzed C2-epimerization, converting your (2R,5S) starting material into the (2S,5S) epimer. The α -proton adjacent to the C2-carboxylate is moderately acidic. When aggressive bases (like NaOH or KOH) are used at ambient temperatures, the intermediate undergoes enolization. Upon reprotonation, the less sterically hindered face is favored, leading to a loss of the critical (2R) stereocenter[1]. The Solution: Transition from sodium hydroxide to lithium hydroxide (LiOH) in a biphasic or mixed aqueous/organic solvent system (e.g., THF/Water) and strictly maintain the temperature between 0 °C and 5 °C. The lithium cation coordinates with the adjacent heteroatoms, stabilizing the transition state and minimizing enolization.

Q2: When reacting the intermediate with triphosgene to form the bicyclic urea core, LC-MS shows a high-molecular-weight side product and incomplete conversion. What is the mechanism of this failure?

The Causality: The high-molecular-weight impurity is a dimeric urea . The cyclization is a two-step process: first, triphosgene reacts with the piperidine nitrogen to form a highly reactive N-carbamoyl chloride intermediate. Second, the benzyloxyamino nitrogen must attack this chloride intramolecularly to form the 1,6-diazabicyclo[3.2.1]octane (DBO) core. If the reaction is run at high concentrations, or if the base (typically a tertiary amine) fails to adequately deprotonate the benzyloxyamino group, an intermolecular attack by an unreacted piperidine amine from another molecule outcompetes the intramolecular cyclization, forming a dimer[2][3]. The Solution: This is a kinetic problem. You must operate under pseudo-high-dilution conditions. Use a slow, controlled addition of the piperidine intermediate into a dilute solution of triphosgene and base.

Q3: During the hydrogenolysis of the benzyl protecting group, we are losing the N-O bond entirely. Why does this occur?

The Causality: You are experiencing over-reduction . Palladium-catalyzed hydrogenolysis (Pd/C, H 2​ ) is standard for removing benzyl ethers. However, the N-O bond in hydroxylamines is highly susceptible to reductive cleavage. Prolonged exposure to hydrogen gas, excessive catalyst loading, or elevated pressures will cleave the N-O bond, yielding a primary piperidine-5-amine instead of the desired N-hydroxypiperidine[4]. The Solution: The protocol must be self-validating through strict volumetric hydrogen uptake monitoring. The reaction must be quenched the moment stoichiometric hydrogen is consumed. Poisoning the catalyst slightly (e.g., using Lindlar's catalyst or adding a trace amine) can also attenuate the reactivity to spare the N-O bond.

Part 2: Mechanistic Pathways & Workflows

Workflow Start Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Hydrolysis Base Hydrolysis (LiOH/H2O) Start->Hydrolysis Cyclization Phosgenation (Triphosgene) Start->Cyclization Hydrogenolysis Hydrogenolysis (Pd/C, H2) Start->Hydrogenolysis Epi Side Product: (2S,5S) Epimer Hydrolysis->Epi Excess Base / Ambient Temp Acid Desired Product: Carboxylic Acid Hydrolysis->Acid Controlled pH/Temp (0°C) Dimer Side Product: Urea Dimer Cyclization->Dimer High Concentration DBO Desired Product: DBO Core Cyclization->DBO High Dilution / Slow Addition OverRed Side Product: Primary Amine (N-O Cleavage) Hydrogenolysis->OverRed Prolonged Reaction Hydroxy Desired Product: N-Hydroxypiperidine Hydrogenolysis->Hydroxy Monitored H2 Uptake

Fig 1: Reaction workflow demonstrating the divergence between desired DBO synthesis pathways and common side products.

Mechanism SM Piperidine Intermediate Triphosgene Triphosgene + Base SM->Triphosgene Int1 N-Carbamoyl Chloride Intermediate Triphosgene->Int1 Cyclize Intramolecular Attack (k_fast at high dilution) Int1->Cyclize Dimerize Intermolecular Attack (k_slow, favored at high conc.) Int1->Dimerize Product Bicyclic Urea (DBO Core) Cyclize->Product Impurity Dimeric Urea Impurity Dimerize->Impurity

Fig 2: Mechanistic pathway of triphosgene cyclization highlighting the kinetic competition.

Part 3: Quantitative Data Summary

Reaction WorkflowTarget MoleculePrimary Side Product Δ Mass (LC-MS)Analytical Detection Marker
Ester Hydrolysis (2R,5S)-Carboxylic Acid(2S,5S)-EpimerIsobaric ( Δ 0 Da)Chiral HPLC (shift in retention time); 1 H-NMR (C2-proton shift).
Urea Cyclization Bicyclic DBO CoreIntermolecular Dimer+ 276 DaUPLC-MS (Mass doubling minus HCl); broad peak shape.
Hydrogenolysis N-HydroxypiperidinePiperidine-5-amine- 16 DaLC-MS (-16 Da loss of Oxygen); Ninhydrin stain positive (primary amine).

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimer-Free Ester Hydrolysis

Self-Validation Metric: In-process chiral HPLC must show <0.5% (2S,5S) epimer before workup.

  • Dissolution: Dissolve ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and H 2​ O.

  • Thermal Control: Chill the reactor to 0–2 °C using a cryocooler. Do not proceed until the internal temperature probe stabilizes.

  • Base Addition: Add LiOH·H 2​ O (1.1 eq) portion-wise over 30 minutes. Maintain internal temp < 5 °C.

  • IPC Monitoring: Sample every 2 hours. Quench the sample with cold 1M citric acid and analyze via chiral HPLC.

  • Workup: Once starting material is <1%, immediately quench the bulk reaction with 1M citric acid to pH 4.0. Extract with EtOAc.

Protocol B: High-Dilution Phosgenation (Dimer Prevention)

Self-Validation Metric: UPLC-MS must show a Dimer:Product ratio of < 1:99.

  • Reagent Preparation: In Reactor A, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Substrate Preparation: In Flask B, dissolve the piperidine intermediate in anhydrous DCM to create a highly dilute solution (0.05 M).

  • Controlled Addition: Using a syringe pump, add the contents of Flask B to Reactor A at a rate of 0.5 mL/min. Causality: This ensures the localized concentration of the intermediate remains near zero, forcing the N-carbamoyl chloride to cyclize intramolecularly rather than finding another piperidine molecule.

  • Quench: Stir for 30 mins post-addition, then quench with saturated aqueous NaHCO 3​ .

Protocol C: Controlled Hydrogenolysis (Preventing N-O Cleavage)

Self-Validation Metric: Volumetric hydrogen consumption must strictly halt at 1.0 molar equivalent.

  • Setup: Dissolve the benzyloxy-protected DBO intermediate in methanol. Add 10% Pd/C (5 wt%).

  • Atmosphere Exchange: Purge the vessel with N 2​ (3x), then with H 2​ (3x).

  • Reaction: Connect the vessel to a gas burette filled with H 2​ at exactly 1 atm. Stir vigorously at 20 °C.

  • Monitoring: Track the volume of H 2​ consumed. The moment the stoichiometric volume (1.0 eq) is reached, immediately stop stirring and purge the vessel with N 2​ . Causality: The debenzylation is rapid; subsequent H 2​ consumption directly correlates to the destruction of the N-O bond.

  • Filtration: Filter the catalyst through a pad of Celite under an N 2​ atmosphere to prevent spontaneous oxidation.

References

  • Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor Organic Process Research & Development (ACS)[Link]

  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors European Journal of Medicinal Chemistry[Link]

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development (ACS)[Link]

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors ACS Medicinal Chemistry Letters (NIH PMC)[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly functionalized, chiral building block predominantly utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly functionalized, chiral building block predominantly utilized in the commercial production of diazabicyclooctane (DBO) β-lactamase inhibitors, most notably Avibactam[1][2]. While structurally elegant, the presence of a secondary amine, an ester, and a sensitive benzyloxyamino group creates a complex stability profile.

This technical support guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your material during storage and handling.

Part 1: The Causality of Degradation

To effectively store this intermediate, one must understand why it degrades. The compound is not passively unstable; it reacts with its environment through three primary mechanistic pathways:

  • Base-Catalyzed Epimerization: The proton at the C2 position (alpha to the ethyl ester) is mildly acidic. Exposure to basic environments or prolonged heat induces enolization. This destroys the stereocenter, yielding unwanted diastereomeric impurities that will ruin downstream enantiomeric excess (ee).

  • Oxidative Cleavage & N-Oxidation: The secondary amine of the piperidine ring and the electron-rich benzyloxyamino nitrogen are highly susceptible to atmospheric oxygen and photo-oxidation. This leads to N-oxide formation and subsequent radical cleavage, often visible as a color shift in the bulk powder[1].

  • Ester Hydrolysis: Ambient moisture, especially at non-neutral pH, drives the hydrolysis of the C2 ethyl ester into its corresponding carboxylic acid. This renders the intermediate useless for subsequent coupling reactions[2].

degradation_pathways A Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate B Hydrolysis Pathway (Moisture/pH) A->B + H2O C Oxidation Pathway (O2/Light) A->C + O2 / hv D Epimerization Pathway (Base/Heat) A->D + OH- / Heat E Carboxylic Acid Degradant B->E F N-Oxide / Cleavage Products C->F G Diastereomeric Impurities D->G

Primary degradation pathways of the Avibactam intermediate.

Part 2: Troubleshooting FAQs

Q: My bulk powder has shifted from an off-white crystalline solid to a yellow/brown hue. Can I still use it? A: This discoloration is a hallmark of oxidative degradation of the amine groups. Once oxidized, the material will likely fail downstream coupling steps. You must verify purity via HPLC. To prevent this, always store the material under an inert atmosphere (Nitrogen or Argon) and protect it from light[3].

Q: LC-MS shows a significant [M-28] peak after a month of storage. What is the cause? A: The [M-28] peak corresponds to the loss of the ethyl group (-CH2CH3 + H), indicating ester hydrolysis to the carboxylic acid. This occurs due to moisture ingress. The intermediate shows high sensitivity to excess humidity, necessitating tightly sealed containers and low-moisture environments (ideally stored at 2–8ºC or lower)[1].

Q: We are observing a drop in enantiomeric excess (ee) over time, despite cold storage. Why? A: If the material is stored as a free base, trace basic impurities (even from alkaline glass vials) can catalyze C2 epimerization. Converting the free base to an oxalate salt is the industry standard to lock the stereocenter and enhance solid-state stability[2][3].

Part 3: Quantitative Stability Data

The physical form of the intermediate drastically dictates its shelf life. The table below summarizes the expected purity retention based on form and storage conditions.

Storage ConditionAtmosphereTimeframeFree Base Purity Remaining (%)Oxalate Salt Purity Remaining (%)
25°C (Room Temp) Ambient Air14 Days< 85.0% (Significant Oxidation)> 98.0%
2-8°C (Fridge) Ambient Air30 Days~ 90.0% (Minor Hydrolysis)> 99.0%
-20°C (Freezer) Inert (N2/Ar)6 Months> 98.0%> 99.5%

Data synthesized based on general stability parameters and regulatory handling requirements for Avibactam intermediates[1][2][3].

Part 4: Validated Experimental Protocols

Protocol A: Inert Aliquoting and Cold Storage Workflow

To prevent condensation-induced hydrolysis and oxygen-driven degradation, follow this self-validating workflow when handling bulk material.

Step-by-Step Methodology:

  • Retrieval: Remove the bulk container from -20°C storage. Do not open it immediately.

  • Equilibration: Place the sealed container in a desiccator at room temperature for 2 hours. Causality: Opening cold containers in ambient air causes immediate water condensation on the powder, initiating hydrolysis.

  • Inert Transfer: Move the container into a nitrogen-purged glove box or use a Schlenk line setup.

  • Aliquoting: Dispense the required amounts into amber glass vials (to prevent photo-oxidation).

  • Sealing: Purge each vial with Argon/N2, seal with a PTFE-lined cap, and wrap tightly with Parafilm.

  • Storage: Return vials to -20°C in a dark, desiccated secondary container[1].

Self-Validation Check: Weigh the final sealed vial and record the mass. After 24 hours, perform a visual inspection; any shift from off-white to yellow indicates a failure in the inert seal. Run a baseline HPLC-UV (210 nm) on a 1 mg test aliquot to confirm >98% purity before committing the batch to long-term storage.

storage_workflow step1 1. Bulk Retrieval (from -20°C) step2 2. Equilibration (Desiccator, RT) step1->step2 Prevent Condensation step3 3. Inert Handling (Glove Box/N2) step2->step3 Transfer step4 4. Aliquoting (Amber Vials) step3->step4 Dispense step5 5. Sealing (PTFE/Parafilm) step4->step5 Purge N2 step6 6. Cold Storage (-20°C, Dark) step5->step6 Store

Standard operating procedure for inert aliquoting and cold storage.

Protocol B: Conversion to the Oxalate Salt

If long-term storage ( >6 months) is required, converting the free base to its oxalate salt (CAS 1416134-48-9) is highly recommended. This protonates the piperidine amine, drastically reducing its nucleophilicity and susceptibility to oxidation, while the crystalline lattice prevents moisture ingress[2][3].

Step-by-Step Methodology:

  • Dissolve 10.0 g of the free base intermediate in 100 mL of anhydrous Ethyl Acetate (EtOAc) under nitrogen.

  • In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 50 mL of EtOAc.

  • Dropwise, add the oxalic acid solution to the free base solution at room temperature with vigorous stirring.

  • A white crystalline precipitate will begin to form immediately. Stir for an additional 2 hours to ensure complete crystallization.

  • Filter the solid under a nitrogen blanket using a Buchner funnel.

  • Wash the filter cake with 20 mL of cold EtOAc, followed by 20 mL of heptane.

  • Dry the solid in a vacuum oven at 35°C for 12 hours.

Self-Validation Check: The success of the salt formation is self-evident upon the formation of a highly crystalline, filterable solid. To validate, run a 1H-NMR in DMSO-d6; the piperidine N-H proton will shift significantly downfield due to protonation, confirming the 1:1 stoichiometry of the oxalate salt.

References

1.[1] What is The Intermediate Of Avibactam Sodium BP EP USP Pharma Grade Source: jeiferpharm.com URL:1

2.[2] CAS 1416134-48-9: Avibactam Intermediate 1 Source: cymitquimica.com URL:2

3.[3] (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate - Sigma-Aldrich Source: sigmaaldrich.com URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on diazabicyclooctane (DBO) β-lactamase inhibitor interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals working on diazabicyclooctane (DBO) β-lactamase inhibitor intermediates.

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a critical chiral building block—the enantiomer of the well-documented Avibactam intermediate[1]. Synthesizing this specific (2R,5S) stereoisomer requires precise control over catalytic hydrogenation, enzymatic kinetic resolution, and stereoinvertive nucleophilic substitution (SN2).

Below, you will find our expert-curated process workflow, step-by-step self-validating protocols, and a detailed troubleshooting Q&A to resolve common bottlenecks such as epimerization, poor enantiomeric excess (ee), and incomplete SN2 inversion.

I. Process Overview & Mechanistic Workflow

The synthesis relies on the chemoenzymatic resolution of a racemic cis-piperidine intermediate, followed by a strict SN2 displacement to establish the final trans-(2R,5S) configuration.

Synthetic workflow for ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate via SN2 inversion.

II. Quantitative Data & Target Metrics

To ensure your system is self-validating, cross-reference your in-process controls (IPCs) against the benchmark metrics established in process-scale literature[1],[2].

Reaction StepTarget MetricTypical ValueCritical Troubleshooting Parameter
Catalytic Hydrogenation Yield / dr>90% / 97:3 (cis:trans)Catalyst choice (Rh/C vs. Pd/C)
Enzymatic Resolution Enantiomeric Excess (ee)>99%pH control (Strictly pH 6.8 buffer)
Fischer Esterification Yield>85%Anhydrous conditions (prevent hydrolysis)
SN2 Amination Diastereomeric Ratio (dr)>98:2Leaving group kinetics (Triflate at -20°C)

III. Core Experimental Protocols

Protocol A: Rh/C Catalyzed Hydrogenation

Causality Check: Palladium on carbon (Pd/C) frequently causes hydrogenolysis (cleavage) of the C5-hydroxyl group. Rhodium on carbon (Rh/C) is mandatory here as it selectively reduces the pyridine ring while preserving the C-O bond[3].

  • Charge a pressure vessel with ethyl 5-hydroxypicolinate hydrochloride (1.0 eq) and ethanol (6 volumes).

  • Add 10% Rh/C (10% w/w relative to starting material).

  • Purge the vessel with N2 (3x), then H2 (3x).

  • Pressurize to 200 psi with H2 and stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot disappears.

  • Filter through Celite to remove the catalyst, and concentrate under reduced pressure to yield rac-cis-ethyl 5-hydroxypiperidine-2-carboxylate.

Protocol B: Enzymatic Kinetic Resolution & Esterification

Causality Check: Lipozyme CALB exhibits profound stereoselectivity. It selectively hydrolyzes the (2R,5R)-ester into the corresponding acid, leaving the (2S,5S)-ester completely intact. Because our target requires the (2R,5S) configuration, we must isolate the hydrolyzed (2R,5R)-acid from the aqueous layer and re-esterify it.

  • Dissolve the rac-cis intermediate in 0.1 M potassium phosphate buffer. Adjust strictly to pH 6.8.

  • Add Lipozyme CALB (5000 LU/g, 1:1 w/w ratio to substrate) and stir at room temperature for 12 hours.

  • Validation: Derivatize an aliquot with Boc2O and check chiral HPLC. Stop when the (2S,5S)-ester ee is >99%.

  • Extract the unreacted (2S,5S)-ester with ethyl acetate. Retain the aqueous layer , which contains the desired (2R,5R)-5-hydroxypiperidine-2-carboxylic acid.

  • Lyophilize the aqueous layer. Suspend the residue in absolute ethanol, cool to 0°C, and add SOCl2 (2.0 eq) dropwise. Reflux for 4 hours to yield (2R,5R)-ethyl 5-hydroxypiperidine-2-carboxylate.

Protocol C: Stereoinvertive SN2 Amination

Causality Check: To achieve the (5S) configuration from the (5R) alcohol, a strict SN2 inversion is required. Using a highly reactive triflate leaving group prevents competing SN1 pathways that lead to racemization[4].

  • Protect the piperidine nitrogen using Boc2O and NEt3 in DCM to yield the N-Boc-(2R,5R) intermediate.

  • Cool the solution to -20°C under N2. Add pyridine (2.0 eq) followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). Stir for 30 minutes.

  • Add O-benzylhydroxylamine (benzyloxyamine, 2.5 eq) directly to the cold solution. Allow to warm to room temperature over 4 hours.

  • Validation: Confirm inversion via 1D NOESY NMR; the C2-H and C5-H should now exhibit a trans relationship (no NOE cross-peak).

  • Deprotect the N-Boc group using 4M HCl in dioxane to yield the final ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

IV. Troubleshooting & FAQs

Q: During the hydrogenation step, my cis:trans diastereomeric ratio (dr) is lower than 90:10. How do I improve the cis selectivity? A: Poor cis selectivity during pyridine reduction is usually caused by hydrogen starvation at the catalyst surface. Ensure your stirring rate is >800 RPM to maximize gas-liquid mass transfer. Additionally, verify that the H2 pressure is maintained strictly at 200 psi; lower pressures allow for partial ring reduction and subsequent re-aromatization/isomerization pathways.

Q: The enzymatic resolution with Lipozyme CALB is stalling at 30% conversion instead of the theoretical 50%. What is going wrong? A: The hydrolysis of the (2R,5R)-ester generates acid, which drops the pH of the reaction mixture. Lipozyme CALB denatures or loses activity below pH 6.0. You must use a high-capacity potassium phosphate buffer (0.1 M) and continuously monitor the pH, adjusting it back to 6.8 with 1M K2HPO4 if necessary[1].

Q: I am seeing significant elimination byproducts (alkenes) during the SN2 displacement with benzyloxyamine. How can I suppress this? A: Elimination (E2) competes with SN2 when the nucleophile acts as a base, especially if the reaction temperature is too high.

  • Ensure the triflation and subsequent nucleophilic addition are performed strictly at or below -20°C.

  • Do not use triethylamine (NEt3) during the triflation step; use pyridine or 2,6-lutidine, which are less likely to promote E2 elimination of the highly reactive triflate.

Q: Can I use a mesylate (OMs) or tosylate (OTs) instead of a triflate (OTf) for the SN2 inversion? A: It is highly discouraged for this specific substrate. The C5 position on the piperidine ring is sterically hindered. Mesylates and tosylates have slower leaving group kinetics, requiring higher reaction temperatures (>40°C) for the SN2 displacement. Elevated temperatures inevitably lead to neighboring group participation from the N-Boc carbamate, resulting in retention of configuration (epimerization) or intramolecular cyclization[5]. Stick to the triflate intermediate at cryogenic temperatures.

V. References

  • Title: Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Hydrolytic Enzymes for the Synthesis of Pharmaceuticals (Chapter 9: Pharmaceutical Biocatalysis) Source: Taylor & Francis URL: [Link]

  • Title: Optically-active diazabicyclooctane derivative and method for manufacturing same (WO2012086241A1) Source: WIPO / Google Patents URL:

  • Title: Method for producing optically active bicyclic urea compound (WO2014069351A1) Source: WIPO / Google Patents URL:

Sources

Optimization

Technical Support Center: Avibactam Intermediate Synthesis &amp; Impurity Control

Welcome to the Process Chemistry Help Desk Welcome to the dedicated technical support portal for the synthesis and purification of avibactam intermediates. Designed for researchers and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Help Desk

Welcome to the dedicated technical support portal for the synthesis and purification of avibactam intermediates. Designed for researchers and drug development professionals, this guide addresses the critical bottlenecks encountered when constructing and isolating the diazabicyclooctane (DBO) core.

Avibactam is a highly potent non-β-lactam β-lactamase inhibitor . Unlike traditional β-lactams, its efficacy relies on the structural tension of a bridged bicyclic urea system. However, this exact ring strain makes the intermediates highly susceptible to specific degradation pathways, including epimerization, hydrolysis, and oxidative cleavage . As a Senior Application Scientist, I have structured this portal to not only provide solutions but to explain the underlying chemical causality behind each protocol.

Core Degradation Pathways

To successfully troubleshoot impurity spikes, you must first understand the mechanistic origins of the degradation. The diagram below illustrates how environmental stressors drive the DBO core toward specific impurity profiles.

G A Avibactam DBO Core (1R,2S,5R) B Base-Catalyzed Epimerization A->B pH > 8.0 D Hydrolysis (Acidic/Basic) A->D H2O Exposure F Oxidative/Thermal Stress A->F T > 40°C / Light H Optimized Synthesis (pH Control, Low Temp) A->H Buffer & Temp Control C Impurity: (2R,5S) Epimer B->C E Impurity: Descarbonyl Avibactam D->E G Impurity: Ring-Opened Products F->G I High-Purity Avibactam Intermediate H->I

Mechanistic pathways of avibactam diazabicyclooctane (DBO) core degradation and impurity formation.

Troubleshooting Guide & FAQs

Q1: We are observing high levels of the (2R,5S) epimer during the urea formation step. How can we minimize this?

  • Causality: The proton at the C2 position (adjacent to the carboxamide group) is mildly acidic. Under basic conditions, deprotonation leads to an enolate intermediate. Upon reprotonation, the system can form the thermodynamically favored but undesired epimer.

  • Actionable Fix: Maintain strict pH control (pH 6.5–7.5) during the phosgenation or urea-closure steps. Substitute strong inorganic bases (like NaOH) with milder, sterically hindered organic bases (e.g., N,N-diisopropylethylamine) to minimize enolization while still neutralizing the generated HCl.

Q2: Our final intermediate batches show increasing levels of Descarbonyl Avibactam. What is driving this degradation?

  • Causality: Descarbonyl avibactam forms via the hydrolytic cleavage of the urea linkage within the DBO ring . The bridged nature of the 1,6-diazabicyclo[3.2.1]octane system creates significant ring strain, making the carbonyl carbon highly susceptible to nucleophilic attack by water, especially under thermal stress or extreme pH.

  • Actionable Fix: Ensure that the intermediate is isolated and stored under strictly anhydrous conditions. If aqueous workups are necessary, keep the temperature below 5°C and perform extractions rapidly. Dry the organic layers thoroughly with anhydrous Na₂SO₄ before concentration.

Q3: During the sulfation of the N-hydroxy intermediate, we see unreacted starting material and over-sulfated byproducts (e.g., Impurity 4 Disodium). How do we optimize this?

  • Causality: The sulfation reaction using an SO₃·pyridine complex is highly moisture-sensitive. Any trace water will hydrolyze the SO₃ complex, generating sulfuric acid. This acid stalls the primary reaction and promotes the acid-catalyzed ring opening of the DBO core, while excess unhydrolyzed reagent leads to double-sulfation (Impurity 4) .

  • Actionable Fix: Perform Karl Fischer titration on all solvents prior to the reaction (moisture limit < 0.05%). Use a precisely calculated slight stoichiometric excess of the SO₃·pyridine complex (1.1–1.15 eq) and maintain the reaction temperature strictly at 0–5°C to suppress over-sulfation.

Quantitative Impurity Profiling Data

To ensure batch-to-batch consistency and regulatory compliance, impurity tracking must be rigorous. Below is the quantitative threshold data for key avibactam intermediates and their degradation products.

Impurity NameStructural Origin / MechanismRelative Retention Time (RRT)Acceptance Limit (w/w %)
Avibactam (API/Intermediate) Target DBO Scaffold1.00> 98.0%
Descarbonyl Avibactam Hydrolysis of DBO urea linkage0.85< 0.15%
(2R,5S) Epimer Base-catalyzed C2 enolization1.12< 0.10%
Ring-Opened DBO Acidic/Photolytic cleavage0.65< 0.10%
Avibactam Impurity 4 Over-sulfation byproduct (Disulfate)1.30< 0.15%

Standard Operating Protocol (SOP): Self-Validating RP-HPLC

Scientific Rationale: Avibactam and its DBO intermediates lack a strong UV chromophore. While high-concentration UV detection at low wavelengths (e.g., 210 nm) is possible, this protocol utilizes a heavily buffered mobile phase to suppress the ionization of the sulfate group and acidic degradation products. This ensures sharp peak shapes, prevents column voiding, and provides reproducible retention times .

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A: Prepare a 0.05 M Potassium dihydrogen phosphate (KH₂PO₄) buffer. Adjust to pH 3.0 ± 0.05 using dilute phosphoric acid.

    • Causality: A pH of 3.0 ensures the sulfate moiety remains partially protonated/ion-paired, preventing peak tailing on the silica-based stationary phase.

  • Phase B: HPLC-grade Acetonitrile (Degassed).

Step 2: Sample Preparation

  • Dissolve 50 mg of the avibactam intermediate in 50 mL of Diluent (Water:Acetonitrile 90:10 v/v) to achieve a 1.0 mg/mL concentration.

  • Critical: Store all prepared samples in amber HPLC vials to prevent photolytic oxidative cleavage of the DBO ring.

Step 3: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–20 min: Linear ramp to 40% B

    • 20–25 min: Hold at 40% B

    • 25–30 min: Return to 5% B (Equilibration)

  • Detection: UV at 210 nm (For enhanced structural validation, split the flow to an ESI-MS in negative ion mode).

Step 4: System Suitability & Self-Validation Check Every protocol must be a self-validating system. Do not proceed with batch analysis unless the following gates are cleared:

  • Validation Metric 1 (Resolution): Inject a resolution mixture containing Avibactam and the (2R,5S) Epimer. The run is only validated if the resolution ( Rs​ ) between these two closely eluting peaks is ≥ 1.5 .

  • Validation Metric 2 (Tailing Factor): The tailing factor for the main avibactam peak must be ≤ 1.5 . If it exceeds this threshold, it indicates buffer depletion or column degradation; the run must be aborted, and the column washed.

References

  • Avibactam Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • What is The Intermediate Of Avibactam Sodium BP EP USP Pharma Grade Source: Jeifer Pharm URL:[Link]

  • Method development and method validation of ceftazidime and avibactam by RP-HPLC Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Chiral Resolution of 5-Aminopiperidine-2-carboxylates

Welcome to the dedicated technical support center for the chiral resolution of 5-aminopiperidine-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chiral resolution of 5-aminopiperidine-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to navigate the complexities of separating the enantiomers of this important structural motif. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your resolution strategies.

Introduction: The Challenge of Resolving 5-Aminopiperidine-2-carboxylates

5-Aminopiperidine-2-carboxylates are bifunctional molecules containing both a basic amino group and an acidic carboxylate (or its ester derivative). This dual functionality presents unique challenges and opportunities for chiral resolution. The selection of a resolution method—be it classical diastereomeric salt crystallization, enzymatic kinetic resolution, or chiral chromatography—depends on the specific stereoisomers required, the scale of the separation, and the available resources. This guide provides a comprehensive troubleshooting framework for the most common methods.

Section 1: Diastereomeric Salt Crystallization

This classical method remains a powerful and scalable technique for chiral resolution.[1][2] It involves the reaction of the racemic 5-aminopiperidine-2-carboxylate with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[3][4]

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Regeneration racemic_mixture Racemic (R/S) 5-Aminopiperidine-2-carboxylate dissolution Dissolution in Optimal Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R,S)-Salt & (S,S)-Salt) reaction->diastereomeric_salts crystallization Fractional Crystallization (Controlled Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Isolated Less Soluble Diastereomeric Salt filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor salt_break Salt Break (Base/Acid Treatment) less_soluble->salt_break extraction Liquid-Liquid Extraction salt_break->extraction pure_enantiomer Pure (S)-Enantiomer extraction->pure_enantiomer recovered_agent Recovered Chiral Agent extraction->recovered_agent G cluster_0 Reaction Setup cluster_1 Selective Transformation cluster_2 Separation & Isolation racemic_substrate Racemic (R/S) 5-Aminopiperidine-2-carboxylate reaction_mixture Reaction Mixture racemic_substrate->reaction_mixture enzyme Enzyme (e.g., Lipase) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent solvent->reaction_mixture incubation Incubation with Stirring (Monitor Conversion by HPLC) reaction_mixture->incubation selective_acylation Enzyme Selectively Acylates (S)-Enantiomer incubation->selective_acylation final_mixture Mixture of (R)-Substrate and (S)-Acylated Product selective_acylation->final_mixture enzyme_removal Enzyme Removal (Filtration) final_mixture->enzyme_removal chromatography Chromatographic Separation (e.g., Column Chromatography) enzyme_removal->chromatography unreacted_enantiomer Pure (R)-Enantiomer chromatography->unreacted_enantiomer product_enantiomer Pure (S)-Acylated Product chromatography->product_enantiomer

Caption: Workflow for enzymatic kinetic resolution of an amine.

Troubleshooting Guide & FAQs

Q1: The enzymatic reaction is very slow or not proceeding. What can I do?

  • Problem: Poor enzyme activity can be due to an inappropriate choice of enzyme, solvent, acyl donor, or suboptimal reaction conditions like temperature and pH.

  • Solutions:

    • Enzyme Screening: Not all lipases are created equal. Screen a panel of commercially available lipases. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme for resolving amines and alcohols and is a good starting point. [5][6][7] 2. Solvent Choice: The solvent can dramatically affect enzyme activity and stability. Start with non-polar organic solvents like tert-butyl methyl ether (TBME) or toluene. Avoid highly polar solvents that can strip essential water from the enzyme.

    • Acyl Donor Selection: For the acylation of the amino group, an activated ester is needed. Vinyl acetate or isopropenyl acetate are excellent choices as the leaving group tautomerizes to a ketone or aldehyde, making the reaction irreversible. [8] 4. Temperature Optimization: Most lipases work well between 30-50°C. Increasing the temperature can enhance the reaction rate, but be mindful of enzyme denaturation at higher temperatures.

Q2: The enantioselectivity (E-value) of my resolution is low.

  • Problem: Low enantioselectivity means the enzyme does not sufficiently discriminate between the two enantiomers, resulting in low enantiomeric excess (e.e.) for both the product and the remaining substrate.

  • Solutions:

    • Enzyme and Acyl Donor Screening: This is the most effective strategy. A different enzyme or a bulkier acyl donor may fit better in the enzyme's active site, leading to enhanced stereochemical recognition.

    • Lower the Temperature: Reducing the reaction temperature often improves enantioselectivity, although it will slow down the reaction rate.

    • Stop at ~50% Conversion: In a kinetic resolution, the highest e.e. for both the unreacted substrate and the product is theoretically achieved at 50% conversion. Monitor the reaction progress carefully using chiral HPLC and stop it at the optimal point.

Q3: Can I get more than a 50% yield of my desired enantiomer?

  • Problem: A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer. [8]* Solution: Dynamic Kinetic Resolution (DKR): If the undesired enantiomer can be racemized in situ under the reaction conditions, it can be continuously converted to the desired enantiomer, allowing for a theoretical yield of up to 100%. [8]For 5-aminopiperidine-2-carboxylates, this would require a racemization catalyst that epimerizes the stereocenter at the 5-position without degrading the molecule or poisoning the enzyme. This is an advanced technique that requires significant optimization.

Section 3: Chiral Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. [9][10]

Workflow for Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation & Scale-up select_csp Select CSPs (Polysaccharide-based) screen Screen on Columns with Generic Gradients select_csp->screen mobile_phase Select Mobile Phases (Normal & Reversed Phase) mobile_phase->screen evaluate Evaluate Resolution (Rs) and Selectivity (α) screen->evaluate optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) evaluate->optimize_mp optimize_flow Optimize Flow Rate & Temperature optimize_mp->optimize_flow validate Validate Method (LOD, LOQ, Linearity) optimize_flow->validate scale_up Scale-up for Preparative Separation validate->scale_up

Caption: A systematic approach to developing a chiral HPLC method.

Troubleshooting Guide & FAQs

Q1: I'm not seeing any separation of my enantiomers. What should I try first?

  • Problem: No separation means the chiral stationary phase is not discriminating between the enantiomers under the current conditions.

  • Solutions:

    • Screen Different CSPs: This is the most crucial step. Polysaccharide-based CSPs (e.g., Chiralpak IA, AD-H; Chiralcel OD-H, OJ-H) are excellent starting points for a wide range of compounds. [9][11]For amino acid-like molecules, macrocyclic glycopeptide CSPs (e.g., Astec CHIROBIOTIC T) can also be very effective. [12] 2. Switch Mobile Phase Mode: If you are using normal phase (e.g., hexane/isopropanol), try reversed-phase (e.g., acetonitrile/water) or polar organic mode (e.g., methanol/acetonitrile). The conformation of both your analyte and the CSP can change dramatically in different solvent environments, leading to successful separation.

    • Use Additives: For a basic compound like 5-aminopiperidine-2-carboxylate, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to a normal phase mobile phase can improve peak shape and selectivity. For reversed-phase, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often necessary. [9] Q2: I have peak tailing or broad peaks. How can I improve the peak shape?

  • Problem: Poor peak shape is often caused by unwanted secondary interactions between the analyte and the stationary phase, especially with basic amines.

  • Solutions:

    • Add Mobile Phase Modifiers: As mentioned above, adding DEA for normal phase or TFA/formic acid for reversed-phase is the most common and effective solution. [9]These additives compete for active sites on the silica support, reducing peak tailing.

    • Optimize Additive Concentration: The concentration of the additive can be fine-tuned. Sometimes increasing it to 0.2-0.5% can further improve peak shape.

    • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol or vice-versa can sometimes improve peak shape and resolution.

Q3: My enantiomers are partially resolved, but I need baseline separation (Rs > 1.5). How do I improve the resolution?

  • Problem: Partial resolution means the CSP has some selectivity, but the conditions are not optimal.

  • Solutions:

    • Optimize Mobile Phase Composition: In normal phase, decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%). This will increase retention times but often improves resolution. In reversed-phase, adjust the ratio of organic solvent to water.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and improve resolution, at the cost of longer analysis time.

    • Decrease the Temperature: Lowering the column temperature can sometimes enhance the chiral recognition interactions, leading to better separation.

Chiral Stationary Phase Type Common Mobile Phases Typical Analytes Key Considerations
Polysaccharide-based (e.g., Chiralpak)Hexane/Alcohol (Normal Phase)Broad range of compoundsAdditives (DEA/TFA) are often crucial for good peak shape. [9]
Acetonitrile/Water (Reversed Phase)Polar compounds
Macrocyclic Glycopeptide (e.g., Chirobiotic)Methanol/Water/Acid (Polar Ionic)Amino acids, polar compoundsExcellent for underivatized amino acids. [12]

References

  • Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. ACS Publications. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development - ACS Publications. [Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. TU Delft Research Portal. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Unconventional approaches for chiral resolution. PMC - NIH. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI. [Link]

Sources

Optimization

process optimization for industrial production of avibactam intermediates

Welcome to the Technical Support Center for the industrial synthesis and process optimization of avibactam intermediates. Avibactam is a first-in-class non-β-lactam β-lactamase inhibitor featuring a unique diazabicyclooc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial synthesis and process optimization of avibactam intermediates. Avibactam is a first-in-class non-β-lactam β-lactamase inhibitor featuring a unique diazabicyclooctane (DBO) core. Scaling up its synthesis presents significant chemical engineering challenges, including hazardous reagent handling, unstable intermediates, and stereochemical control.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize industrial-scale production.

Part 1: Chiral Resolution & Piperidine Core Synthesis

Q: We are experiencing low enantiomeric excess (ee) during the synthesis of the (2S,5R)-5-hydroxypiperidine-2-carboxylate precursor. How can we optimize the chiral resolution step at an industrial scale?

A: Traditional chemical resolution using chiral auxiliary salts often suffers from poor scalability and low yields due to multiple recrystallization cycles. To resolve this, transition to an enzymatic resolution strategy.

Causality & Solution: Using a biological lipase, specifically Lipozyme CALB, allows for the highly stereoselective hydrolysis of the cis/trans racemic mixture of 5-hydroxy-2-ethyl piperidinecarboxylate. The enzyme selectively hydrolyzes the undesired enantiomer, leaving the target (2S,5S)-5-hydroxy-2-ethyl piperidinecarboxylate intact [1]. This enzymatic approach operates at mild temperatures (30–35 °C) in a phosphate buffer, preventing the thermal degradation associated with harsh chemical resolutions and significantly reducing the Process Mass Intensity (PMI).

Part 2: The Urea Ring Formation

Q: During the formation of the urea functionality (the diazabicyclooctane core), our yield drops significantly, and we detect high levels of polymeric impurities. We are currently using diphosgene. What is the mechanistic cause, and how do we fix it?

A: The formation of the constrained urea ring is thermodynamically challenging. When the piperidine intermediate is exposed to diphosgene or triphosgene, intermolecular cross-linking competes with the desired intramolecular cyclization.

Causality & Solution: The efficiency of urea formation is dramatically improved by implementing a temporary protecting group strategy on the secondary amine or utilizing a highly controlled "one-pot" urea cyclization, acyl chlorination, and amidation sequence [2]. By controlling the feed rate of the phosgenating agent at sub-zero to ambient temperatures (-20 °C to 40 °C) in the presence of an organic base, you favor the intramolecular trapping of the intermediate carbamoyl chloride over intermolecular degradation.

AvibactamWorkflow Start Piperidine Intermediate Phosgene Controlled Phosgenation (-20°C to 40°C) Start->Phosgene Diphosgene + Base Cyclization Intramolecular Cyclization (Urea Ring Formation) Phosgene->Cyclization Kinetic Control Amidation One-Pot Amidation (NH3 addition) Cyclization->Amidation Acyl Chloride Trapping Product DBO Core Intermediate Amidation->Product High Yield Isolation

Logical workflow of the one-pot urea cyclization and amidation process.

Part 3: One-Pot Debenzylation and Sulfation

Q: In the late-stage synthesis, debenzylation of the hydroxylamine followed by sulfation results in a highly unstable intermediate, leading to a 30% yield loss. How is this managed in commercial manufacturing?

A: The debenzylated free hydroxylamine intermediate is notoriously unstable and prone to oxidative degradation if isolated. The commercial manufacturing standard is an elegant one-pot simultaneous debenzylation and sulfation [3].

Causality & Solution: By performing the catalytic hydrogenation (debenzylation) in the exact same reactor simultaneously charged with the sulfur trioxide (SO₃) complex, the unstable free hydroxylamine is trapped and sulfated the millisecond it is generated. This requires precise control of the hydrogen pressure: if hydrogenation is too fast, the hydroxylamine accumulates and degrades; if too slow, the reaction stalls.

Quantitative Impact of Process Optimization
Process MetricStepwise Process (Historical)One-Pot Process (Optimized)Industrial Impact
Overall Yield (2 steps) 45 - 55%> 85%Massive reduction in API cost.
Intermediate Stability Highly unstable (hours)N/A (Transiently consumed)Eliminates intermediate storage/handling.
Process Mass Intensity > 6000~ 1500Drastic reduction in environmental footprint.
Cycle Time 96 hours< 48 hoursDoubled manufacturing throughput.
Standard Operating Protocol: One-Pot Debenzylation/Sulfation

This self-validating protocol utilizes in-process pressure monitoring to verify reaction kinetics.

  • Reactor Charging: Charge a high-pressure Hastelloy reactor with the benzylated DBO intermediate (1.0 eq), SO₃-trimethylamine complex (1.5 eq), and a solvent mixture of isopropanol/water.

  • Catalyst Addition: Add 10% Pd/C catalyst (0.05 eq by weight).

  • Inerting & Pressurization: Purge the reactor with N₂ three times. Introduce H₂ gas and maintain a strict pressure of 2.0 to 3.0 bar.

  • Controlled Hydrogenation: Heat the mixture to 35 °C. Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases and the internal pressure stabilizes for 30 minutes.

  • Filtration: Filter the reaction mixture through a micron filter to remove the Pd/C catalyst under a nitrogen blanket.

  • TBA Salt Formation: Add an aqueous solution of tetrabutylammonium (TBA) acetate to the filtrate at 0–5 °C. Stir for 2 hours to precipitate the highly stable TBA sulfate salt. Filter and dry.

Part 4: Final Salt Swap and Crystallization

Q: Our final Avibactam Sodium API contains trace polymeric impurities and fails enantiomeric purity specs. The legacy route uses a Dowex ion-exchange resin. Is there a better industrial alternative?

A: Yes. The use of Dowex resin at an industrial scale is highly discouraged due to resin degradation, inconsistent ion-exchange efficiency, and massive solvent volumes required for column elution [4].

Causality & Solution: The modern commercial route bypasses the resin entirely by utilizing the Tetrabutylammonium (TBA) salt as a purification checkpoint. The TBA salt of avibactam is highly crystalline and stable, effectively purging upstream impurities. To generate the final API, perform a direct salt swap using sodium 2-ethylhexanoate . When the TBA salt is dissolved in ethanol and treated with sodium 2-ethylhexanoate, the sodium salt of avibactam (which is insoluble in ethanol) precipitates out in >99.5% purity, while the TBA-2-ethylhexanoate byproduct remains entirely in solution [5].

References
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Simple process for preparing an intermediate for avibactam. US Patent 10570133B2.
  • Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • An Improved Process Of Preparing Avibactam Intermediate. Indian Patent Application. Available at:[Link]

  • Preparation method of avibactam intermediate compound. CN Patent 111116587A.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereochemical Validation of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Introduction: The Imperative of Stereochemical Purity in Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For drug development professionals, ensuring the correct stereochemical configuration is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory approval. Different enantiomers or diastereomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The piperidine scaffold, a prevalent motif in numerous active pharmaceutical ingredients (APIs), frequently incorporates multiple stereocenters, demanding rigorous analytical validation.[1]

This guide focuses on a molecule of significant synthetic interest: ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate . This compound serves as a key intermediate in the synthesis of advanced therapeutics, including the β-lactamase inhibitor Avibactam.[2][3] With two stereocenters at the C2 and C5 positions, four possible stereoisomers can exist. The biological efficacy of the final API is contingent on obtaining the correct (2R,5S) diastereomer with high purity.

This document provides an in-depth comparison of the principal analytical techniques used to validate the stereochemistry of this 2,5-disubstituted piperidine derivative. We will explore the causality behind experimental choices, present detailed protocols, and advocate for an integrated, multi-technique approach to achieve unambiguous and self-validating results.

The Analytical Challenge: Conformational Dynamics and Stereoisomeric Complexity

The primary challenge in analyzing ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate lies in its structural features:

  • Two Chiral Centers: The presence of stereocenters at C2 and C5 gives rise to two pairs of enantiomers: (2R,5S)/(2S,5R) and (2R,5R)/(2S,5S). The synthetic goal is to produce the (2R,5S) isomer exclusively and confirm the absence of the other three.

  • Conformational Flexibility: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1] For a 2,5-disubstituted piperidine, the substituents can be arranged in a cis (both axial or both equatorial) or trans (one axial, one equatorial) relationship. The trans isomer, which includes the target (2R,5S) configuration, is expected to exist primarily in a di-equatorial conformation to minimize steric hindrance, but this equilibrium must be confirmed experimentally.

A robust validation strategy must therefore not only distinguish between all four stereoisomers but also account for the molecule's conformational behavior in solution.

Comparative Analysis of Stereochemical Validation Techniques

No single technique can provide a complete picture of stereochemical purity and identity. A combination of chromatographic and spectroscopic methods is essential. The following table compares the strengths and limitations of the three cornerstone techniques.

TechniqueInformation ProvidedProsConsApplicability to Target Molecule
X-Ray Crystallography Absolute Stereochemistry (R/S) of a single, ordered molecule in the solid state.Unambiguous, "gold standard" method.[4] Provides definitive 3D structure.Requires a high-quality single crystal, which can be difficult and time-consuming to grow. Not representative of the solution state.High. If a crystal can be obtained, it will definitively confirm the absolute (2R,5S) configuration.
NMR Spectroscopy Relative Stereochemistry (cis vs. trans) in solution. Provides detailed structural and conformational information.Non-destructive. Reflects the molecule's structure in a biologically relevant solution state. Can elucidate conformational preferences.Cannot directly determine absolute configuration without chiral auxiliaries. Signal overlap can complicate analysis.[5]Essential. 2D NOESY/ROESY experiments are critical for confirming the trans relationship between the C2 and C5 substituents.
Chiral HPLC Stereoisomeric Purity. Separates and quantifies enantiomers and diastereomers.Highly sensitive and quantitative. The primary method for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).Does not provide structural information; it only separates isomers. Method development can be required.Mandatory. This is the definitive method to ensure the sample is free from the (2S,5R), (2R,5R), and (2S,5S) stereoisomers.

An Integrated Workflow for Unambiguous Validation

We advocate for a sequential and integrated workflow that leverages the strengths of each technique to build a comprehensive and self-validating case for the stereochemistry of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

G cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Stereoisomer Quantification cluster_2 Step 3: Relative Stereochemistry cluster_3 Step 4: Absolute Stereochemistry (Definitive) synthesis Synthesized Product achiral_hplc Achiral HPLC/GC-MS (Chemical Purity) synthesis->achiral_hplc chiral_hplc Chiral HPLC (Diastereomeric & Enantiomeric Purity) achiral_hplc->chiral_hplc Chemically Pure? nmr 2D NMR (NOESY/ROESY) (Confirm trans Configuration) chiral_hplc->nmr Stereoisomerically Pure? xray Single-Crystal X-Ray (Confirm (2R,5S) Configuration) nmr->xray Relative Config. Confirmed? final Validated Structure xray->final Absolute Config. Confirmed?

Figure 1. Integrated workflow for stereochemical validation.

Experimental Protocols and Data Interpretation

Chiral HPLC: Quantifying Stereoisomeric Purity

Causality: The principle of chiral HPLC relies on the differential interaction of enantiomers and diastereomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create chiral cavities and surfaces. Molecules that can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions within these cavities will exhibit different retention times for each stereoisomer, enabling their separation and quantification.[6] The benzyl and ester moieties in the target molecule provide the necessary functional groups for effective chiral recognition on these phases.[7]

Detailed Protocol: Method Development for Chiral HPLC

  • Column Selection:

    • Begin with a polysaccharide-based CSP. Recommended starting columns include Chiralpak® AD-H or Chiralcel® OD-H (amylose and cellulose derivatives, respectively), which have a broad applicability for piperidine derivatives.[8]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Primary Solvents: Use a normal-phase system consisting of n-hexane or heptane as the weak solvent and an alcohol (isopropanol or ethanol) as the strong solvent.

    • Initial Gradient: Start with an isocratic mixture, for example, 90:10 (v/v) n-Hexane:Isopropanol.

    • Additive: The piperidine nitrogen is basic. To improve peak shape and prevent tailing, add a small amount of a basic modifier. Diethylamine (DEA) at 0.1% (v/v) is a standard choice.[7]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is crucial as it can affect selectivity.[8]

    • Detection Wavelength: The benzyloxy group provides a sufficient chromophore. Set the UV detector to 220 nm.[7]

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Inject a racemic or diastereomeric mixture first to confirm that all four potential stereoisomers can be resolved and to determine their elution order.

    • Inject the synthesized sample of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

    • Goal: Achieve a resolution (Rs) of >1.5 between the (2R,5S) peak and the closest eluting stereoisomer.

    • Optimization: If separation is poor, adjust the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention times. If resolution is still insufficient, screen other polysaccharide columns (e.g., Chiralpak® IA/IB/IC).

Expected Data: A successful analysis will show a single major peak corresponding to the desired (2R,5S) isomer, with any other stereoisomer peaks being absent or below the limit of quantification (e.g., <0.1%).

NMR Spectroscopy: Determining Relative Stereochemistry

Causality: Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. In a rigid chair conformation, the spatial distances between axial and equatorial protons are well-defined. For the target trans-2,5-disubstituted piperidine, the thermodynamically most stable conformation is expected to be the one where both the C2-ester and C5-benzyloxyamino groups are in equatorial positions. This arrangement dictates a specific pattern of NOE correlations that can be used to confirm the relative stereochemistry.[9]

Figure 2. Key NOESY correlations for the proposed di-equatorial conformer.

Detailed Protocol: 2D NOESY Experiment

  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a high-quality NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra first for assignment.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish through-bond correlations.

    • Acquire a 2D NOESY spectrum. Use a mixing time (τₘ) of 500-800 ms. This is the period during which magnetization transfer between spatially close protons occurs.

  • Data Interpretation:

    • Confirm Chair Conformation: Look for strong cross-peaks between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). For the proposed structure, strong NOEs should be observed between H2(ax) and H6(ax), and between H3(ax) and H5(ax).[10]

    • Confirm trans-diequatorial Substitution: The key indicator is the absence of a strong NOE between the proton at C2 (H2) and the proton at C5 (H5). Furthermore, there should be no strong NOE between the protons of the C2-substituent and the C5-substituent. Instead, you would expect to see NOEs between the axial protons (e.g., H2a) and the equatorial substituents on adjacent carbons.

X-Ray Crystallography: The Gold Standard for Absolute Configuration

Causality: Single-crystal X-ray crystallography provides the absolute configuration by exploiting the phenomenon of anomalous dispersion.[4] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks the symmetry of diffraction patterns for a chiral molecule, making the intensity of a reflection (h,k,l) different from its inverse (-h,-k,-l). By measuring these differences (known as Bijvoet pairs) and comparing them to a known structural model, the correct absolute configuration can be determined with high confidence. The result is often expressed as the Flack parameter, which should refine to a value near 0 for the correct configuration and near 1 for the inverted one.[4]

Detailed Protocol: Single-Crystal X-Ray Analysis

  • Crystal Growth (The Critical Step):

    • This is often a trial-and-error process.

    • Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

    • The goal is to obtain a single, non-twinned crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data, ensuring that data completeness is high and that Friedel pairs are measured accurately. Using copper (Cu Kα) radiation is often beneficial for organic molecules to enhance the anomalous scattering effect.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using standard software packages.

    • Refine the structural model against the experimental data. Crucially, during the final stages of refinement, the Flack parameter must be calculated.

  • Data Interpretation:

    • The refined structure will provide a 3D model of the molecule in the crystal lattice, showing the relative and absolute configuration of the C2 and C5 stereocenters.

    • A Flack parameter of x ≈ 0.0 with a small standard uncertainty (e.g., u < 0.04) provides high confidence that the assigned (2R,5S) absolute configuration is correct.[11]

Conclusion

The validation of the stereochemistry of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a non-trivial task that demands a rigorous, multi-faceted analytical approach. A strategy that begins with Chiral HPLC to establish diastereomeric and enantiomeric purity, followed by 2D NMR spectroscopy to confirm the relative trans configuration in solution, and culminates in single-crystal X-ray crystallography for unambiguous assignment of the absolute configuration, represents the industry gold standard. Each step provides a piece of the puzzle, and together they form a self-validating system that ensures the stereochemical integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality and efficacy of the final active pharmaceutical ingredient.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • Li, G., et al. (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development, ACS Publications. [Link]

  • BenchChem (2025). Application Note: Chiral HPLC Method for the Analysis of (S)
  • ACS Publications (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • MDPI (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • BenchChem (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • GSRS. ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE. [Link]

  • PMC (NIH). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. [Link]

  • Inxight Drugs. Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate. [Link]

  • ResearchGate. Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

  • BenchChem (2025).
  • Google Patents (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy)
  • BenchChem (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • NextSDS. (2S,5R)-ethyl 5-(benzyloxyaMino)piperidine-2-carboxylate. [Link]

Sources

Comparative

comparative analysis of different synthetic routes to ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Executive Summary & Chemical Context Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly valuable chiral building block, serving as the exact enantiomer of the critical intermediate used in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a highly valuable chiral building block, serving as the exact enantiomer of the critical intermediate used in the synthesis of diazabicyclooctane (DBO) β -lactamase inhibitors such as avibactam and relebactam[1],[2]. The structural complexity of this molecule lies in its cis-disubstituted piperidine ring and the sensitive N-O bond of the benzyloxyamino group.

As drug development increasingly explores enantiomeric and structurally diverse DBO cores to combat antimicrobial resistance, establishing robust, scalable, and stereoselective routes to the (2R,5S) configuration is paramount. This guide objectively compares the two predominant synthetic strategies—the Chiral Pool Approach and the Chemoenzymatic Resolution Approach —analyzing their mechanistic causality, scalability, and self-validating experimental protocols[3],[2].

Mechanistic Pathways & Route Design

To synthesize the (2R,5S) enantiomer, industrial routes developed for the (2S,5R) avibactam intermediate must be adapted by inverting the stereochemistry of the starting materials or the selectivity of the biocatalysts[1].

Route A: The Chiral Pool Approach

This route utilizes D-pyroglutamic acid as the starting material, which inherently possesses the (2R) stereocenter at the C2 position[2].

  • Mechanism & Causality: The five-membered lactam is ring-expanded to a six-membered 5-oxopiperidine derivative using a sulfoxonium ylide intermediate. The critical step is the diastereoselective reduction of the C5 ketone. Using bulky hydride reagents (e.g., L-Selectride), the hydride attacks from the less hindered face, establishing a (2R,5R)-alcohol.

  • Drawbacks: While it guarantees high enantiomeric excess (ee) derived from the natural chiral pool, the ring expansion requires hazardous reagents, and the overall atom economy is poor due to multiple protection/deprotection cycles[2].

Route B: The Chemoenzymatic Approach

This route begins with the achiral, inexpensive ethyl 5-hydroxypicolinate [3].

  • Mechanism & Causality: The pyridine ring undergoes catalytic hydrogenation (Rh/C) to yield a racemic mixture of cis-5-hydroxypiperidine-2-carboxylate. To isolate the required (2R,5R) enantiomer, a highly selective lipase (e.g., a customized variant of Candida antarctica lipase B) is employed. The enzyme selectively acylates the unwanted (2S,5S) enantiomer using vinyl acetate, leaving the (2R,5R)-alcohol untouched[1],[3].

  • Advantages: This route bypasses complex ring-expansion chemistry, avoids heavy-metal-mediated homologations, and operates under mild, environmentally friendly conditions.

StereochemicalPathway SM1 D-Pyroglutamic Acid (Chiral Pool) Int1 N-Boc-(2R)-5-oxo- piperidine-2-carboxylate SM1->Int1 Ring Expansion SM2 Ethyl 5-hydroxypicolinate (Achiral) Int2 Racemic cis-5-hydroxy- piperidine-2-carboxylate SM2->Int2 Catalytic Hydrogenation ChiralCore (2R,5R)-5-hydroxy- piperidine-2-carboxylate Int1->ChiralCore Diastereoselective Reduction EnzRes Enzymatic Resolution (Selective Acylation) Int2->EnzRes EnzRes->ChiralCore Isolation of (2R,5R) isomer Amination SN2 Stereoinversion with BnONH2 ChiralCore->Amination Nosylation Product Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate Amination->Product Inversion at C5 (R → S)

Figure 1: Comparative synthetic workflows for the (2R,5S) piperidine core.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the two routes based on industrial scale-up metrics[1],[3],[2].

Performance MetricRoute A: Chiral Pool (D-Pyroglutamate)Route B: Chemoenzymatic (Picolinate)
Overall Yield (to target) 12% – 18%24% – 28%
Enantiomeric Excess (ee) >99% (Inherent to starting material)>98% (Post-resolution & crystallization)
Diastereomeric Ratio (dr) ~9:1 (cis:trans post-reduction)>99:1 (Inherent to hydrogenation)
Key Reagents Sulfoxonium ylide, Ir/Ru catalystsRh/C, Lipase, Vinyl Acetate
Environmental Impact (E-Factor) High (Multiple solvent exchanges, low atom economy)Low (Aqueous enzymatic steps, high atom economy)
Scalability Moderate (Exothermic ring expansion)High (Mild conditions, 400g+ demonstrated)

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to emphasize that robust protocols must act as self-validating systems . The methodologies below are designed so that the physical chemistry of the molecules naturally corrects minor upstream deviations.

Protocol 1: Chemoenzymatic Resolution of Racemic cis-Piperidine

Objective: Isolate the (2R,5R)-alcohol from the racemic mixture.

  • Preparation: Dissolve racemic cis-N-Boc-5-hydroxypiperidine-2-carboxylate (1.0 eq) in a biphasic mixture of methyl tert-butyl ether (MTBE) and phosphate buffer (pH 7.0).

  • Enzymatic Acylation: Add vinyl acetate (3.0 eq) as the acyl donor. Introduce the engineered lipase (e.g., a variant selective for the (2S,5S) enantiomer).

    • Causality: Vinyl acetate is chosen because its byproduct, acetaldehyde, tautomerizes and evaporates, driving the acylation strictly forward. The enzyme's active site sterically accommodates only the (2S,5S) enantiomer, converting it to an acetate ester[1].

  • Monitoring & Termination: Monitor the reaction via chiral HPLC. The reaction is self-terminating at ~50% conversion. Filter off the immobilized enzyme.

  • Separation: The unreacted (2R,5R)-alcohol remains highly polar, while the (2S,5S)-acetate is lipophilic. Separate via standard silica gel chromatography or selective aqueous extraction.

Protocol 2: Stereoinvertive Amination (The Critical C5 Inversion)

Objective: Convert the (2R,5R)-alcohol to the (2R,5S)-benzyloxyamino product via SN​2 inversion.

  • Activation (Nosylation): Dissolve the (2R,5R)-alcohol (1.0 eq) in dichloromethane (DCM). Add N,N -diisopropylethylamine (DIPEA) (2.0 eq) and cool to 0°C. Slowly add 2-nitrobenzenesulfonyl chloride (nosyl chloride) (1.2 eq)[2].

    • Causality: Nosylate is selected over mesylate or tosylate because its extreme electron-withdrawing nature makes it a superior leaving group. This is critical to favor the SN​2 pathway over E2 elimination on the sterically hindered secondary carbon.

  • Nucleophilic Displacement: Isolate the nosylate and dissolve in acetonitrile. Add O -benzylhydroxylamine ( BnONH2​ ) (2.5 eq) and heat to 40°C for 12 hours.

    • Causality: The nucleophile attacks from the α -face, perfectly inverting the C5 stereocenter from (R) to (S). The benzyl group is strictly required to protect the sensitive N-O bond during subsequent urea cyclization steps in DBO synthesis.

  • Self-Validating Crystallization (Oxalate Salt Formation): Concentrate the reaction mixture and dissolve the crude oil in ethyl acetate. Add a solution of oxalic acid (1.0 eq) in ethanol. Cool to 5°C.

    • Trustworthiness Principle: This step is a thermodynamic sink. Even if minor SN​1 leakage occurred during the displacement (resulting in the (2R,5R) diastereomer), the (2R,5S)-oxalate salt is uniquely insoluble in the EtOAc/EtOH matrix[4],[2]. The product crystallizes as a pristine white solid. A high isolated yield here inherently validates that the upstream stereoinversion was successful, upgrading the ee to >99.5%.

References

  • Li, X., et al. "Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam." Organic Process Research & Development, 2018.[Link]

  • Li, X., et al. "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development, 2017.[Link]

  • Boyd, S., et al. "Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor." Organic Process Research & Development, 2016.[Link]

  • Mangion, I. K., et al. "A Concise Synthesis of a β-Lactamase Inhibitor." Organic Letters, 2009.[Link]

  • CN117586177A - Preparation method of avibactam intermediate.

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of Diazabicyclooctane (DBO) Analogs Derived from Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Executive Summary & Mechanistic Foundation The compound ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (and its enantiomeric counterpart, the (2S,5R) isomer) is not a standalone therapeutic agent. Rather, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundation

The compound ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate (and its enantiomeric counterpart, the (2S,5R) isomer) is not a standalone therapeutic agent. Rather, it is the critical chiral precursor required for the synthesis of the 1,6-diazabicyclo[3.2.1]octane (DBO) core[1][2]. The biological activity of this scaffold is unlocked only after cyclization into the bridged urea system and subsequent sulfation, yielding non-β-lactam β-lactamase inhibitors such as Avibactam , Relebactam , and Nacubactam [3][4].

As a Senior Application Scientist, I emphasize that the stereochemistry established in the piperidine-2-carboxylate intermediate is the fundamental determinant of biological causality[5]. The (2S,5R) configuration precisely positions the DBO sulfate group to mimic the carboxylate of native β-lactam substrates, while the urea carbonyl is perfectly oriented for nucleophilic attack by the catalytic serine (Ser70) of the β-lactamase enzyme[4].

Unlike traditional inhibitors (e.g., clavulanic acid) which undergo irreversible, suicide-inhibition leading to enzyme degradation, DBO analogs operate via a reversible covalent mechanism [4]. They form a stable acyl-enzyme (carbamoylated) complex that effectively neutralizes the enzyme, but can slowly decarbamoylate to release the intact inhibitor, making them highly efficient[1].

G Enzyme Serine β-Lactamase (Active) Complex Non-covalent Michaelis Complex Enzyme->Complex Reversible Binding DBO DBO Analog (e.g., Avibactam) DBO->Complex AcylEnzyme Covalent Acyl-Enzyme (Carbamoylated Serine) Complex->AcylEnzyme Ring Opening (Carbamoylation) Regenerated Regenerated Enzyme + Intact DBO AcylEnzyme->Regenerated Slow Decarbamoylation (Reversible) Regenerated->Enzyme Recycled

Caption: Reversible covalent inhibition of Serine β-lactamases by DBO analogs.

Comparative Biological Activity of DBO Analogs

Modifications to the R-groups extending from the DBO core (originally derived from the C2 position of the piperidine-2-carboxylate) yield distinct inhibition profiles[6]. Below is a quantitative comparison of the three primary analogs.

Table 1: Enzymatic Inhibition Profile (IC₅₀ / K_i)

Note: Lower values indicate higher binding affinity and more potent inhibition.

DBO AnalogStructural Modification (C2 Position)Ambler Class A (e.g., KPC-2)Ambler Class C (e.g., AmpC)Ambler Class D (e.g., OXA-48)Intrinsic Antibacterial Activity (PBP2 Binding)
Avibactam Primary carboxamide~8 nM~10 nM~30 nMNone
Relebactam Piperidine ring extension~10 nM~20 nM>10,000 nM (Inactive)None
Nacubactam Aminoethoxy extension~15 nM~30 nM~40 nMYes (Potent against Enterobacterales)
Table 2: Synergy Efficacy (MIC Reduction)

When combined with a partner β-lactam (e.g., Ceftazidime or Imipenem), DBO analogs restore the efficacy of the antibiotic against highly resistant Klebsiella pneumoniae strains[2][3].

CombinationPartner β-LactamTarget Pathogen ProfileMIC₉₀ (Drug Alone)MIC₉₀ (w/ 4 mg/L DBO)
Ceftazidime-AvibactamCeftazidimeKPC, OXA-48 producing K. pneumoniae>128 mg/L1 - 2 mg/L
Imipenem-RelebactamImipenemKPC producing K. pneumoniae>32 mg/L0.5 - 1 mg/L

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to evaluate the biological activity of synthesized DBO analogs.

Protocol 1: In Vitro β-Lactamase Inhibition Kinetics (Nitrocefin Assay)

Rationale: Nitrocefin is a chromogenic cephalosporin. Hydrolysis of its β-lactam ring by active β-lactamase shifts its absorbance peak from 390 nm (yellow) to 486 nm (red). By tracking the rate of color change, we can precisely calculate the IC₅₀ of the DBO analog.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent enzyme adsorption to the microplate walls.

  • Enzyme Standardization: Dilute purified recombinant β-lactamase (e.g., KPC-2) to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the DBO analog (ranging from 0.1 nM to 1000 nM) in the assay buffer.

  • Pre-incubation: Add 10 µL of the DBO analog to 80 µL of the enzyme solution in a 96-well clear-bottom plate. Incubate at 25°C for 15 minutes to allow the reversible covalent Michaelis complex to reach equilibrium.

  • Substrate Addition: Rapidly add 10 µL of 100 µM Nitrocefin to initiate the reaction.

  • Kinetic Read: Immediately read the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic curve to determine the IC₅₀. Self-Validation Control: Always include an uninhibited well (Enzyme + Buffer + Nitrocefin) as the 0% inhibition baseline, and a blank well (Buffer + Nitrocefin) to account for auto-hydrolysis.

Protocol 2: Checkerboard Synergy MIC Assay

Rationale: To prove that the DBO analog effectively rescues a β-lactam antibiotic, we calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates true synergy[6].

Workflow Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilution 2. Serial Dilution of β-Lactam (e.g., Ceftazidime) Prep->Dilution Inhibitor 3. Add Fixed Concentration of DBO Analog (4 mg/L) Dilution->Inhibitor Incubation 4. Incubate Plates (37°C, 16-20 hours) Inhibitor->Incubation Read 5. Read MIC & Calculate Synergy Index (FICI) Incubation->Read

Caption: Step-by-step workflow for evaluating β-lactam/DBO analog synergy via MIC assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., KPC-producing K. pneumoniae) on Mueller-Hinton agar. Suspend colonies in saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well plate, perform a 2-fold serial dilution of the partner β-lactam (e.g., Ceftazidime) horizontally across the plate (Columns 1-10).

  • Inhibitor Addition: Add the DBO analog to all test wells to achieve a final, clinically relevant fixed concentration of 4 mg/L (as per CLSI guidelines).

  • Inoculation: Add 50 µL of the bacterial suspension to each well. The final volume should be 100 µL per well.

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours under aerobic conditions.

  • Reading & Calculation: Identify the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the β-lactam that completely inhibits visible growth. Compare this to the MIC of the β-lactam tested alone to confirm synergy.

References

  • Wang, T., et al. (2018). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Preparation of (2S,5S)-5-Hydroxypiperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development. URL:[Link]

  • Yang, Z., et al. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications. URL:[Link]

  • Mangion, I., et al. (2013). Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor (MK-7655). Organic Letters. URL: [Link]

  • US Patent 9708320B2.β-lactamase inhibitor and process for preparing the same.
  • US Patent 8969570B2.Beta-lactamase inhibitors.

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control of Avibactam Intermediates

For researchers, scientists, and drug development professionals vested in the synthesis and manufacturing of avibactam, ensuring the purity and quality of its intermediates is paramount. The integrity of the final active...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in the synthesis and manufacturing of avibactam, ensuring the purity and quality of its intermediates is paramount. The integrity of the final active pharmaceutical ingredient (API) is intrinsically linked to the stringent control of its synthetic precursors. This guide provides an in-depth comparison of essential quality control methods for avibactam intermediates, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.

The Criticality of Quality Control in Avibactam Synthesis

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance. Its synthetic pathway, like that of many complex molecules, involves multiple intermediate stages. Each of these intermediates is a potential source of impurities that can carry through to the final product, impacting its safety and efficacy. Therefore, a robust quality control (QC) strategy for intermediates is not merely a regulatory hurdle but a fundamental aspect of drug quality by design (QbD). According to the International Council for Harmonisation (ICH) guideline Q11, intermediates directly influence the critical quality attributes (CQAs) of the final API, necessitating documented and auditable control strategies.[1]

The primary objectives of quality control for avibactam intermediates are:

  • Identification and Quantification of Impurities: This includes process-related impurities (from starting materials and reagents), degradation products, and residual solvents.[2]

  • Control of Stereochemistry: Avibactam possesses chiral centers, making the control of its stereoisomeric purity crucial, as different enantiomers can have varied pharmacological and toxicological profiles.

  • Assay of Purity: Ensuring that the intermediate has reached the desired level of purity before proceeding to the next synthetic step.

Comparative Analysis of Core QC Methodologies

The selection of an analytical technique is dictated by the specific quality attribute being assessed. Here, we compare the most critical methods for the quality control of avibactam intermediates.

Chromatographic Techniques: The Workhorses of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of avibactam and its intermediates.[1]

Method Principle Primary Application for Avibactam Intermediates Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Assay of intermediates, quantification of known and unknown impurities, stability testing.Robust, reproducible, widely available, excellent for quantitative analysis.[3]Limited peak capacity for very complex samples, requires chromophores for UV detection.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.Determination of enantiomeric purity of chiral intermediates.[]Direct and accurate measurement of enantiomeric excess.[5]CSPs can be expensive and have limited lifetimes, method development can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Identification of unknown impurities, structural elucidation, and trace-level quantification.[2]High sensitivity and selectivity, provides molecular weight information, crucial for impurity identification.[6]Quantitative analysis can be more complex than HPLC-UV, matrix effects can suppress ionization.

Experimental Protocol: Chiral Purity Analysis of a Key Avibactam Intermediate

A critical step in avibactam synthesis involves the control of stereochemistry. A known key intermediate, (2S,5R)-methyl-5-[(benzyloxy)amino]-piperidine-2-carboxylate, has three other potential chiral isomers.[7] Ensuring the correct stereoisomer is carried forward is vital.

Objective: To determine the enantiomeric purity of the (2S,5R) isomer and quantify the other stereoisomers using Chiral HPLC.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column, such as a Crownpak CR(+) column, is often effective for separating chiral amines and related compounds.[8]

  • Mobile Phase Preparation: A typical mobile phase for this type of separation would be an acidified aqueous solution, for example, perchloric acid buffer at a pH of 1.0.[8] The low pH ensures the amine groups are protonated, aiding in the chiral recognition mechanism.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the avibactam intermediate.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (or equivalent)

    • Mobile Phase: Perchloric acid buffer (pH 1.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 226 nm[8]

    • Injection Volume: 10 µL

  • System Suitability:

    • Inject a resolution solution containing all four stereoisomers (if available) or a racemic mixture to ensure adequate separation between the peaks. The resolution between the (2S,5R) peak and the closest eluting isomer peak should be ≥ 1.5.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the peaks corresponding to each isomer based on their retention times (established using reference standards).

    • Calculate the percentage of each impurity using the area normalization method.

Spectroscopic Techniques: Unveiling Molecular Structure

NMR and Mass Spectrometry are powerful tools for the definitive structural elucidation of intermediates and their impurities.

Method Principle Primary Application for Avibactam Intermediates Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structural confirmation of intermediates, elucidation of the structure of unknown impurities.[7][9]Provides detailed information about the molecular framework, stereochemistry, and connectivity of atoms.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Determination of the molecular formula of unknown impurities.[6]Extremely high mass accuracy, enables confident formula assignment.Does not provide information on the connectivity of atoms.

Workflow for Impurity Identification and Structural Elucidation

The following diagram illustrates a typical workflow for identifying and characterizing an unknown impurity in an avibactam intermediate.

G cluster_0 Impurity Detection and Isolation cluster_1 Structural Elucidation cluster_2 Confirmation and Control HPLC_Analysis RP-HPLC Analysis of Intermediate Batch Impurity_Detected Unknown Impurity Peak Detected HPLC_Analysis->Impurity_Detected Fraction_Collection Fraction Collection of Impurity via Preparative HPLC Impurity_Detected->Fraction_Collection Purity_Check Purity Check of Isolated Impurity Fraction_Collection->Purity_Check LC_MS LC-MS Analysis for Molecular Weight Purity_Check->LC_MS HRMS HRMS for Elemental Composition LC_MS->HRMS NMR NMR (1H, 13C, 2D) for Structural Connectivity HRMS->NMR Structure_Proposed Proposed Structure of Impurity NMR->Structure_Proposed Synthesis Synthesis of Proposed Impurity Standard Structure_Proposed->Synthesis Comparison Co-injection and Spectral Comparison with Isolated Impurity Synthesis->Comparison Method_Development Development of a Quantifiable HPLC Method Comparison->Method_Development Routine_QC Inclusion in Routine QC Testing Method_Development->Routine_QC

Caption: Workflow for the identification and control of unknown impurities.

Control of Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of APIs and their intermediates.[10] Their presence in the final drug product is strictly regulated due to their potential toxicity.[11] Gas Chromatography (GC) with headspace sampling is the gold standard for residual solvent analysis.[11][12]

Comparative Analysis of GC Detectors for Residual Solvent Analysis:

Detector Principle Advantages Limitations
Flame Ionization Detector (FID) Measures the ions produced when organic compounds are burned in a hydrogen-air flame.Robust, linear over a wide range, sensitive to most organic compounds.Destructive to the sample, not suitable for non-combustible compounds.
Mass Spectrometer (MS) Separates ions based on their mass-to-charge ratio.Provides definitive identification of solvents, highly sensitive and specific.More expensive and complex to operate than FID.

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

Objective: To quantify the levels of residual solvents (e.g., acetone, ethanol, ethyl acetate) in an avibactam intermediate.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the intermediate into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.

    • Seal the vial immediately.

  • Standard Preparation:

    • Prepare a stock solution of the expected residual solvents in the same diluent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Headspace GC-FID Conditions:

    • GC Column: A column with a polar stationary phase is typically used for good separation of common solvents.

    • Oven Temperature Program: A gradient temperature program is used to separate solvents with different boiling points.

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Headspace Sampler Conditions:

      • Oven Temperature: 80 °C

      • Equilibration Time: 15 minutes

  • Analysis and Calculation:

    • Generate a calibration curve from the standard solutions.

    • Analyze the sample and quantify the amount of each residual solvent based on the calibration curve.

    • Ensure the levels are below the limits specified in the ICH Q3C guidelines.

A Self-Validating System: The Importance of Method Validation

Every analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[13] Method validation provides documented evidence that the method is accurate, precise, specific, and robust.[14][15]

Key Validation Parameters (as per ICH Q2(R1)):

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, equipment).[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Validation Parameters Analytical_Method Analytical Method Accuracy Accuracy Analytical_Method->Accuracy Trueness Precision Precision Analytical_Method->Precision Consistency Specificity Specificity Analytical_Method->Specificity Selectivity LOD_LOQ LOD / LOQ Analytical_Method->LOD_LOQ Sensitivity Linearity Linearity Analytical_Method->Linearity Proportionality Range Range Analytical_Method->Range Applicability Robustness Robustness Analytical_Method->Robustness Reliability

Caption: Key parameters for analytical method validation.

Conclusion

A comprehensive quality control strategy for avibactam intermediates is a multi-faceted endeavor that relies on the synergistic use of various analytical techniques. By employing a combination of chromatographic and spectroscopic methods, and by adhering to rigorous validation protocols, drug manufacturers can ensure the quality and consistency of their intermediates. This, in turn, safeguards the integrity of the final avibactam API, contributing to the development of safe and effective medicines to combat bacterial infections. The principles and methodologies outlined in this guide provide a robust framework for establishing a scientifically sound and compliant quality control program.

References

  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • Protheragen. (2025, November 27). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432060A - Preparation method for chiral isomers of key intermediate of Avibactam sodium.
  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Agilent. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020, April 18). Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. Retrieved from [Link]

  • Lab Manager. (2026, March 26). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Retrieved from [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 29). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Chromatography Online. (2026, March 27). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2009, August 15). Q8(R2): Pharmaceutical Development. Retrieved from [Link]

  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • LCGC International. (2026, March 27). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of Piperidine-Based Pharmaceutical Intermediates

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence is a double-edged sword for drug development professionals; while offering...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence is a double-edged sword for drug development professionals; while offering a robust framework for designing new chemical entities, its conformational flexibility and potential for stereoisomerism present significant analytical challenges. The unambiguous structural confirmation of piperidine-based pharmaceutical intermediates is not merely a regulatory formality but a critical step to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these vital intermediates. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

An Integrated Approach to Structural Confirmation

No single technique can provide a complete structural picture. A robust characterization strategy relies on the synergistic use of multiple analytical methods. The choice and sequence of these techniques are dictated by the specific questions being asked about the molecule—from basic connectivity to absolute stereochemistry.

A typical workflow involves an initial assessment of molecular weight and purity, followed by a detailed investigation of the covalent structure and, finally, a confirmation of the three-dimensional arrangement of atoms.

Orthogonal Techniques for Unambiguous Elucidation: A Head-to-Head Comparison

The four most powerful and commonly employed techniques for the structural confirmation of piperidine-based intermediates are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-Ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each provides a unique and often complementary piece of the structural puzzle.

Technique Primary Information Obtained Sample Requirements Destructive? Key Strengths for Piperidine Intermediates Limitations
NMR Spectroscopy Atomic connectivity (1D & 2D), stereochemistry, conformation, purity.5-10 mg, soluble in deuterated solvent.NoExcellent for determining substitution patterns and the axial/equatorial orientation of substituents on the piperidine ring.[3][4]Does not provide molecular weight directly; can be complex to interpret for highly substituted or conformationally mobile systems.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.<1 mg, soluble.YesProvides rapid confirmation of molecular formula and characteristic fragmentation patterns that reveal structural motifs.[5]Does not provide information on stereochemistry or connectivity; isomers are often indistinguishable.
X-Ray Crystallography Absolute 3D structure, stereochemistry, conformation in the solid state.High-quality single crystal (0.1-0.5 mm).NoThe "gold standard" for unambiguously determining absolute stereochemistry and revealing subtle conformational details.[1][6][7]Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state.
Chiral HPLC Enantiomeric purity, separation of enantiomers.<1 mg, soluble in mobile phase.NoEssential for determining the enantiomeric excess (e.e.) of chiral intermediates, which is critical for pharmacological activity.[8][9]Provides no structural information beyond separating stereoisomers; method development can be time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For piperidine derivatives, ¹H and ¹³C NMR, along with a suite of 2D experiments, provide a detailed picture of the molecular framework.

The Causality Behind the Experiment: Why NMR is Essential

The piperidine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. The coupling constants (J-values) between adjacent protons, observable in the ¹H NMR spectrum, are highly dependent on their dihedral angle. This relationship is fundamental to confirming the stereochemical arrangement of substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, providing strong evidence for their relative stereochemistry.

A Systematic Workflow for NMR-Based Structural Elucidation

A logical and systematic approach is key to efficiently elucidating a structure by NMR. The following workflow ensures all necessary data is collected to build a complete structural picture.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Assessment Assign Assign Signals DEPT DEPT-135 C13->DEPT Identify C-type (CH, CH₂, CH₃) COSY COSY (¹H-¹H Correlation) DEPT->COSY Proton-Proton Connectivity DEPT->Assign HSQC HSQC (¹H-¹³C Correlation) COSY->HSQC Direct C-H Attachment Connect Establish Connectivity COSY->Connect HMBC HMBC (Long-Range ¹H-¹³C) HSQC->HMBC 2-3 Bond Connectivity HSQC->Assign HMBC->Connect Stereo Determine Stereochemistry Connect->Stereo Analyze J-couplings & NOE data Structure Propose Structure Stereo->Structure Final Confirmation XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synth Synthesize & Purify Intermediate Cryst Grow Single Crystal (e.g., slow evaporation, vapor diffusion) Synth->Cryst Mount Mount Crystal on Diffractometer Cryst->Mount Collect Collect Diffraction Data Mount->Collect Process Integrate & Scale Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Report Structure Refine->Validate

Sources

Comparative

Analytical Validation for the Quantification of Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate: A Comparative Methodological Guide

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a critical chiral intermediate in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, most notably avibactam[1]. Because the stereochemical integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a critical chiral intermediate in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, most notably avibactam[1]. Because the stereochemical integrity and chemical purity of this intermediate directly dictate the efficacy and safety profiles of the final active pharmaceutical ingredient (API), implementing a robust, stability-indicating analytical method is paramount.

This guide objectively compares available analytical methodologies for quantifying this intermediate, explains the mechanistic causality behind optimized chromatographic choices, and provides a self-validating, step-by-step protocol compliant with ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Methodologies

When selecting an analytical method for the routine release and stability testing of pharmaceutical intermediates, scientists must balance specificity, sensitivity, and operational efficiency. Table 1 compares the proposed Stability-Indicating RP-HPLC method against common alternatives.

Table 1: Performance Comparison of Analytical Methods for Intermediate Quantification

ParameterStability-Indicating RP-HPLC-PDA (Proposed)LC-MS/MSGas Chromatography (GC-FID)Non-Aqueous Titration
Specificity High (Resolves stereoisomers & degradants)Very High (Mass-specific identification)Moderate (Requires pre-column derivatization)Low (Measures total basicity only)
Sensitivity (LOQ) ~0.45 µg/mL~0.01 µg/mL~2.5 µg/mLN/A (Macro-scale only)
Cost per Analysis Low High Moderate Very Low
Matrix Effects NegligibleHigh (Ion suppression risks)ModerateHigh (Interference from process salts)
Routine QA/QC Fit Excellent (Optimal balance of cost/accuracy)Poor (Overkill for routine assay)Moderate (Thermal degradation risks)Poor (Lacks stability indication)

Method Development: The Causality Behind the Protocol

As application scientists, we do not rely on trial and error; every parameter in the chromatographic protocol is dictated by the physicochemical properties of ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

  • Stationary Phase Selection (C18): The molecule contains a highly hydrophobic benzyloxy moiety. A high-density C18 column (e.g., 250 x 4.6 mm, 5 µm) provides the necessary hydrophobic interactions to ensure adequate retention ( k′>2 ), preventing the analyte from co-eluting with the void volume.

  • Mobile Phase pH (pH 3.0): The target compound features a basic piperidine nitrogen ( pKa≈9.5 ). Operating at a neutral pH would leave this nitrogen partially ionized, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By buffering the mobile phase to pH 3.0 with potassium dihydrogen phosphate, the nitrogen is fully protonated, and silanol ionization is suppressed, yielding sharp, symmetrical peaks.

  • Detection Wavelength (215 nm): The benzyloxy group exhibits a strong π→π∗ transition absorption band in the low UV region. Monitoring at 215 nm maximizes the signal-to-noise ratio, ensuring high sensitivity for low-level degradants.

DegradationPathway Target Ethyl (2R,5S)-5-(benzyloxyamino) piperidine-2-carboxylate AcidBase Acid/Base Hydrolysis (Ester Cleavage) Target->AcidBase 0.1N HCl / 0.1N NaOH Oxidation Oxidative Stress (N-Oxide Formation) Target->Oxidation 3% H2O2 Thermal Thermal/UV Stress (Debenzylation) Target->Thermal 60°C / UV Light

Forced degradation pathways ensuring method specificity and stability-indicating capability.

Step-by-Step Experimental Protocol (Self-Validating System)

A protocol is only as reliable as its internal controls. To ensure a self-validating workflow, a System Suitability Test (SST) must be executed and passed prior to any sample analysis.

Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm hydrophilic membrane.

  • Mobile Phase: Mix the prepared Buffer and HPLC-grade Acetonitrile in a 60:40 (v/v) ratio. Sonicate for 10 minutes to degas.

  • Diluent: Use the Mobile Phase as the diluent to prevent solvent-mismatch peak distortion.

Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Reduces mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations).

  • Injection Volume: 10 µL.

  • Detector: Photodiode Array (PDA) set at 215 nm.

The Self-Validation Gate (System Suitability)

Inject the standard solution (100 µg/mL) five times. The system is deemed Valid for sample analysis only if the following criteria are met:

  • Tailing factor ( Tf​ ): ≤1.5

  • Theoretical plates ( N ): ≥3000

  • Injection Precision (%RSD): ≤2.0%

ICH Q2(R2) Analytical Validation Data

To demonstrate that the analytical procedure is fit for its intended purpose[2], the method was subjected to rigorous validation. The workflow and resulting data are summarized below.

ValidationWorkflow SST System Suitability (Self-Validation Gate) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Prec Precision (%RSD ≤ 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Rob Robustness (Parameter Variations) Acc->Rob

ICH Q2(R2) Analytical Validation Workflow for Intermediate Quantification.

Table 2: Summary of Quantitative Validation Results

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity Range Correlation coefficient ( R2 ) ≥0.999 10 to 150 µg/mL ( R2=0.9998 )Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% (80%), 100.4% (100%), 99.8% (120%)Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)1.12%Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10:1 0.45 µg/mLPass
Robustness No significant change in Tf​ or N Stable across ±0.2 pH and ±5°C changesPass

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • RP-HPLC Analytical Method Development and Validation of Avibactam and Aztreonam. Asian Journal of Pharmaceutical Research and Development. Available at:[Link]

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Validation

comparison of different chiral intermediates in drug synthesis

Comparative Guide: Chiral Amines vs. Chiral Epoxides in Advanced API Synthesis Chirality dictates the pharmacological efficacy, safety profile, and target specificity of modern therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral Amines vs. Chiral Epoxides in Advanced API Synthesis

Chirality dictates the pharmacological efficacy, safety profile, and target specificity of modern therapeutics. As active pharmaceutical ingredient (API) architectures grow increasingly complex, the strategic selection of chiral intermediates becomes a critical decision point in process chemistry.

This guide provides an objective, data-driven comparison of the synthetic methodologies used to generate two pivotal classes of intermediates: Chiral Amines (essential for gliptins and calcimimetics) and Chiral Epoxides (essential for aryloxypropanolamine beta-blockers). By analyzing industrial scalability, enantiomeric excess (ee), and operational causality, this guide serves as a definitive resource for drug development professionals.

Chiral Amines: The Sitagliptin Paradigm

Chiral amines are ubiquitous in modern pharmacology. The synthesis of sitagliptin, a blockbuster DPP-4 inhibitor for Type 2 diabetes, serves as the industry gold standard for evaluating chiral amine generation[1].

Mechanistic Insight: Chemocatalysis vs. Biocatalysis

Historically, the chiral amine core of sitagliptin was installed via rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate[2]. While effective, this required high-pressure hydrogen (up to 435 psi) and specialized heavy-metal catalysts (Rh-t-Bu JOSIPHOS), necessitating subsequent carbon treatment to remove residual metal toxicity[2],[3].

In contrast, the modern biocatalytic approach utilizes an engineered (R)-selective transaminase[4]. Through directed evolution (27 mutations), this enzyme was tailored to accommodate the sterically hindered pro-sitagliptin ketone[2]. The causality behind its industrial dominance lies in its perfect active-site complementarity. This eliminates the need for high pressure and heavy metals, operating safely at 40°C while yielding >99.9% ee directly from the reactor—bypassing the need for downstream chiral resolution[2],[3].

Quantitative Performance Comparison
Performance MetricRh-Catalyzed Asymmetric HydrogenationEngineered Transaminase Biocatalysis
Typical Yield 82% (over 3 steps)92% (direct amination)
Enantiomeric Excess (ee) 95% (requires recrystallization to reach 99.9%)>99.95% (direct from reactor)
Operating Conditions 435 psi H₂, 65°CAtmospheric pressure, 40°C
Waste Profile High (heavy metal scavenging required)19% reduction in total waste
Self-Validating Protocol: Transaminase-Catalyzed Reductive Amination

This protocol utilizes in-process controls (IPCs) to create a self-validating feedback loop, ensuring maximum yield.

  • Substrate Preparation: Dissolve 200 g/L of pro-sitagliptin ketone in a 50% v/v DMSO/aqueous buffer system.

    • Causality: DMSO is critical as a cosolvent. Without it, the highly hydrophobic, bulky ketone substrate would precipitate at industrial concentrations, halting the reaction[4],[2].

  • Biocatalyst Addition: Add 6 g/L of the engineered (R)-selective transaminase alongside an excess of isopropylamine (the amine donor)[2].

  • Reaction Execution: Maintain the reactor at 40°C and moderate pH.

    • Causality: 40°C provides optimal thermodynamic kinetics without risking the thermal denaturation of the engineered enzyme[2].

  • Self-Validation (IPC): Pull aliquots every 2 hours for Reverse-Phase HPLC analysis. The system validates completion when the ketone peak area falls below <1% relative to the sitagliptin peak. If conversion stalls, supplement with additional isopropylamine to drive the equilibrium.

  • Product Isolation: Extract with ethyl acetate, separate phases, and perform a solvent swap to yield the pure chiral amine[3].

G ProSitagliptin Pro-sitagliptin Ketone (Substrate) Reaction Biocatalytic Amination (DMSO, 40°C) ProSitagliptin->Reaction Transaminase Engineered Transaminase + Isopropylamine Transaminase->Reaction Product (R)-Sitagliptin (>99.9% ee, 92% Yield) Reaction->Product

Biocatalytic amination pathway for sitagliptin synthesis using engineered transaminase.

Chiral Epoxides: The Beta-Blocker Paradigm

Chiral epoxides, particularly terminal epoxides and epichlorohydrin derivatives, are essential electrophilic building blocks for synthesizing aryloxypropanolamine beta-blockers like (S)-betaxolol and (S)-metoprolol,.

Mechanistic Insight: Chemocatalysis vs. Biocatalysis

The most robust industrial method for generating highly enantioenriched terminal epoxides is Jacobsen’s Hydrolytic Kinetic Resolution (HKR)[5],[6]. This method utilizes a chiral (R,R)- or (S,S)-Co(salen) catalyst. The mechanistic brilliance of HKR lies in its use of water as the sole nucleophile. The catalyst selectively activates one epoxide enantiomer for ring-opening to a highly polar 1,2-diol, leaving the desired unreacted epoxide intact[5]. Because the diol and epoxide have vastly different polarities, separation is trivial.

Alternatively, biocatalytic resolution using epoxide hydrolases (e.g., from Rhodotorula or engineered strains) offers a greener route. However, while epoxide hydrolases are highly effective for specific small substrates like epichlorohydrin, HKR maintains a vastly superior substrate scope for diverse, bulky terminal epoxides[5],[6].

Quantitative Performance Comparison
Performance MetricJacobsen's HKR (Chemocatalytic)Epoxide Hydrolase (Biocatalytic)
Typical Yield (Max 50%) 45 - 48%40 - 45%
Enantiomeric Excess (ee) >99%85 - 99% (highly substrate dependent)
Catalyst Loading Very low (0.1 - 0.5 mol%)High (cell lysate or whole cells)
Substrate Scope Extremely broad (alkyl, aryl epoxides)Narrow (often requires directed evolution)
Self-Validating Protocol: Jacobsen's HKR for Terminal Epoxides
  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-Co(salen) catalyst in toluene and treat with acetic acid in open air.

    • Causality: This oxidizes the inactive Co(II) species to the catalytically active Co(III)-OAc complex.

  • Substrate Loading: Add the racemic terminal epoxide to the reactor at room temperature.

  • Kinetic Resolution: Slowly add exactly 0.55 equivalents of H₂O.

    • Causality: Using slightly over 0.5 equivalents ensures the fast-reacting enantiomer is completely hydrolyzed to the diol, driving the enantiomeric excess of the remaining desired epoxide to >99%[5],[6].

  • Self-Validation (IPC): Monitor the reaction via Chiral GC. The system is self-validating: the reaction is deemed complete when the fast-eluting epoxide enantiomer peak entirely disappears, confirming >99% ee.

  • Separation: Perform fractional distillation or a simple silica plug filtration.

    • Causality: The massive polarity difference between the unreacted non-polar epoxide and the highly polar 1,2-diol makes separation highly efficient[5].

HKR Racemic Racemic Terminal Epoxide (100% Mixture) Resolution Hydrolytic Kinetic Resolution (Room Temp) Racemic->Resolution Catalyst (R,R)-Co(salen) Catalyst + H2O (0.55 eq) Catalyst->Resolution ChiralEpoxide Unreacted (S)-Epoxide (Max 50% Yield, >99% ee) Resolution->ChiralEpoxide Retained Diol (R)-1,2-Diol Byproduct (Aqueous Soluble) Resolution->Diol Hydrolyzed

Jacobsen's Hydrolytic Kinetic Resolution (HKR) separating racemic epoxides.

Strategic Selection Matrix

When designing a synthetic route, the choice of intermediate and methodology must align with the target API's structural demands and the facility's operational capabilities. While biocatalysis is rapidly dominating chiral amine synthesis due to its high yield and mild conditions, chemocatalytic HKR remains the undisputed champion for resolving complex chiral epoxides due to its unmatched substrate scope.

Selection Start Target API Analysis Amine Requires Chiral Amine (e.g., Gliptins) Start->Amine Epoxide Requires Chiral Epoxide (e.g., Beta-Blockers) Start->Epoxide BioCat Biocatalysis (Transaminase) Amine->BioCat High ee, Mild ChemCat Chemocatalysis (Asymmetric Hydrogenation) Amine->ChemCat High Throughput HKR Jacobsen's HKR (Co-salen) Epoxide->HKR Broad Scope EpiHydro Biocatalytic Resolution (Epoxide Hydrolase) Epoxide->EpiHydro Greener, Niche

Logical decision matrix for selecting chiral intermediate synthesis pathways.

References

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis. 1

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. UHasselt Document Server. 4

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. 2

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. 3

  • A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. ResearchGate.5

  • Application of Hydrolytic Kinetic Resolution (HKR) in the Synthesis of Bioactive Compounds. ResearchGate. 6

  • Optimization of enantioselective production of chiral epichlorohydrin catalyzed by a novel epoxide hydrolase from domestic duck. Academic Journals.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

This guide provides essential safety and logistical protocols for the proper disposal of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a substituted piperidine derivative commonly encountered in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the proper disposal of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a substituted piperidine derivative commonly encountered in drug development and synthesis, notably as an intermediate or impurity of Avibactam.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of this compound is to treat it as a hazardous chemical waste from the moment of its generation.[3][4] While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its chemical structure—featuring a piperidine core—provides a strong basis for hazard assessment. Piperidine and its derivatives are well-documented as being flammable, acutely toxic, and corrosive.[5][6][7] Therefore, ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate must be handled with the assumption that it shares a similar hazard profile.

Inferred Hazard Profile:

  • Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6]

  • Corrosivity: Likely to cause severe skin burns and serious eye damage.[6]

  • Environmental Hazard: As a nitrogen-containing heterocyclic compound, it may be harmful to aquatic life with long-lasting effects.[8][9]

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, this compound would be classified as a hazardous waste, necessitating a documented disposal pathway from generation to final treatment.[10]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the following minimum PPE to prevent exposure.[7][8]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always check glove compatibility and breakthrough times.[8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[7]

Segregation and Containment: Step-by-Step Protocol

Proper segregation and containment are non-negotiable steps to prevent dangerous chemical reactions and ensure compliance.

Step 1: Designate as Hazardous Waste Immediately classify all quantities of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, including pure compound, solutions, and reaction mixtures, as "Hazardous Waste."

Step 2: Select an Appropriate Waste Container

  • Liquid Waste: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[3] The container must have a securely fitting screw cap.[11][12] Never use funnels as a substitute for a cap.[11] Do not overfill the container; a headspace of at least 10% (ullage) should be left to allow for vapor expansion.[12]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads must be collected in a separate, clearly labeled container for solid hazardous waste.[8]

Step 3: Ensure Accurate and Compliant Labeling The waste container must be labeled clearly at the time waste is first added. The label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate" . Do not use abbreviations or chemical formulas.[11]

  • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[13]

  • The date of accumulation.

Step 4: Practice Strict Waste Segregation

  • Incompatibility: As a substituted amine, this compound is basic. It is critical to segregate this waste stream from acidic waste to prevent violent exothermic reactions.[11][13]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3] The SAA should provide secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[8]

Managing Contaminated Materials and Empty Containers

Contaminated Labware and PPE: Any disposable item that has come into contact with the compound, such as pipette tips, wipes, and gloves, must be disposed of as solid hazardous waste.[8] Place these items in a dedicated, labeled container for solid chemical waste.

"Empty" Container Decontamination: Under EPA RCRA regulations, a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[14]

  • Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.

  • Collect the Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[8] It should be added to your designated liquid hazardous waste container for this compound or a compatible solvent waste stream.

  • Final Container Disposal: After triple-rinsing and allowing the container to dry in a fume hood, deface or remove the original label.[13] The container can now be disposed of according to your institution's specific guidelines for non-hazardous solid waste or glass recycling.

Final Disposal and Documentation

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Maintain Records: Ensure all waste is documented from its point of generation to its final disposal, often through a waste manifest system. This "cradle-to-grave" tracking is a legal requirement.[4]

Summary of Disposal Procedures

ParameterRequirementRationale & Source(s)
Waste Classification Hazardous Chemical Waste (Toxic, Corrosive)Inferred from piperidine structure.[6][8] Governed by regulations like RCRA.[10]
Primary Container Liquid: Screw-cap, sealed HDPE. Solid: Labeled, designated solid waste bin.Prevents leaks and spills. HDPE offers good chemical resistance.[3][12]
Storage Designated Satellite Accumulation Area with secondary containment.Prevents accidental release and ensures waste is under laboratory control.[3][8]
Labeling "Hazardous Waste," full chemical name, hazard warnings, date.Ensures safety and regulatory compliance for waste handlers.[4][11]
Key Incompatibilities Acids, Strong Oxidizing Agents.Prevents dangerous chemical reactions.[11][13]
PPE Safety goggles, face shield, nitrile gloves, lab coat, fume hood use.Minimizes risk of chemical burns, eye damage, and toxic exposure.[6][7][8]
Empty Containers Must be triple-rinsed; rinsate collected as hazardous waste.Ensures removal of hazardous residue before container disposal.[8][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate and associated materials.

G cluster_0 Waste Streams cluster_1 Liquid Waste Protocol cluster_2 Solid Waste Protocol cluster_3 Empty Container Protocol start Waste Generation Point (Synthesis / Analysis) liquid Liquid Waste (Pure compound, solutions) start->liquid solid Solid Waste (Contaminated PPE, wipes) start->solid empty Empty Reagent Container start->empty container_l 1. Select Compatible Liquid Waste Container (HDPE) liquid->container_l container_s 1. Place in Lined Solid Waste Container solid->container_s rinse 1. Triple-Rinse with Appropriate Solvent empty->rinse label_l 2. Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards container_l->label_l store_l 3. Store in Secondary Containment in Satellite Accumulation Area label_l->store_l end Arrange Pickup by EHS / Licensed Contractor store_l->end label_s 2. Ensure Container is Labeled 'Solid Hazardous Waste' container_s->label_s store_s 3. Store in Satellite Accumulation Area label_s->store_s store_s->end collect 2. Collect ALL Rinsate rinse->collect deface 3. Deface Label & Dispose of Container per EHS Policy rinse->deface collect->container_l Add to Liquid Waste

Caption: Disposal workflow for ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Unknown Author. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
  • PubChem. (n.d.). Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate.
  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • ChemScene. (n.d.). (2R,5S)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate (Avibactam Impurity).
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • ChemicalBook. (2025, July 24). Avibactam INT 1.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • GSRS. (n.d.). ETHYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • PharmaCompass. (n.d.). (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate.
  • Fisher Scientific. (2009, January 14). SAFETY DATA SHEET - Benzyl-1-piperazinecarboxylate.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: ≥95 %.
  • NextSDS. (n.d.). (2S,5R)-ethyl 5-(benzyloxyaMino)piperidine-2-carboxylate — Chemical Substance Information.
  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater.

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